molecular formula C11H7NO4 B136540 Quinoline-3,7-dicarboxylic acid CAS No. 149734-20-3

Quinoline-3,7-dicarboxylic acid

货号: B136540
CAS 编号: 149734-20-3
分子量: 217.18 g/mol
InChI 键: OOKPOQDUQHQVNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Quinoline-3,7-dicarboxylic acid (CAS 149734-20-3) is an organic compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol . It serves as a key synthetic building block in medicinal chemistry and chemical research. This high-purity compound (NLT 98%) is part of the quinoline family, a class of heterocyclic aromatic structures known for their diverse biological activities . While this specific isomer's detailed mechanism is not fully elaborated in public literature, its structural core is integral to DNA-intercalating coplanar aromatic chromophores. Related tricyclic derivatives, such as pyrido[3,2-g]quinoline dicarboxylic acids, have been synthesized and evaluated for potential anti-allergic properties and have been investigated as non-cytotoxic scaffolds, highlighting the value of the quinoline dicarboxylic acid structure in developing therapeutic candidates . As a dicarboxylic acid, it offers two reactive sites for further chemical modification, making it a versatile precursor for the synthesis of more complex molecules, including esters and amides. Researchers value this compound for exploring structure-activity relationships in the development of new pharmacologically active agents. The product is intended for research purposes as a chemical reference standard and for use in synthetic pathways. It is supplied with documentation, including MSDS, NMR, and HPLC data, to support your analytical work . Important Notice: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use directly . Please refer to the Safety Datasheet (SDS) for proper handling and storage instructions.

属性

CAS 编号

149734-20-3

分子式

C11H7NO4

分子量

217.18 g/mol

IUPAC 名称

quinoline-3,7-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-2-1-6-3-8(11(15)16)5-12-9(6)4-7/h1-5H,(H,13,14)(H,15,16)

InChI 键

OOKPOQDUQHQVNX-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O

规范 SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O

同义词

3,7-Quinolinedicarboxylicacid(9CI)

产品来源

United States
Foundational & Exploratory

chemical structure and functional groups of quinoline-3,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Functional Group Dynamics of Quinoline-3,7-Dicarboxylic Acid: Mechanisms and Applications in Drug Discovery and Polymer Chemistry

Executive Summary

As a Senior Application Scientist overseeing cross-disciplinary workflows, I frequently encounter molecules that bridge the gap between targeted drug discovery and advanced materials science. Quinoline-3,7-dicarboxylic acid (CAS 149734-20-3)[1] and its tautomeric derivative, 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid (CAS 63463-25-2)[2], represent a highly versatile class of bifunctional heterocyclic scaffolds. This whitepaper elucidates the structural dynamics of this molecule and details its field-proven applications in two distinct domains: as a competitive inhibitor of human phenylethanolamine N-methyltransferase (hPNMT) in pharmacology[3], and as a structural monomer in keratin-repairing polycondensates for cosmetic chemistry[4].

Chemical Structure & Functional Group Dynamics

The utility of quinoline-3,7-dicarboxylic acid stems directly from its unique spatial and electronic configuration:

  • The Quinoline Scaffold: The bicyclic aromatic core provides a rigid, hydrophobic, and electron-withdrawing foundation. The nitrogen atom acts as a weak base, while the aromatic rings facilitate robust π−π stacking interactions with aromatic amino acid residues in biological targets or hydrophobic domains in polymer matrices.

  • 3,7-Dicarboxylic Acid Moieties: The presence of two carboxylic acid groups at the 3 and 7 positions imparts significant polarity. These groups act as powerful hydrogen-bond donors and acceptors, enabling precise coordination within enzymatic active sites and facilitating step-growth esterification in polymer synthesis.

  • 4-Oxo Tautomerism: In aqueous environments, the molecule frequently exists as the 4-oxo tautomer. This keto-enol shift alters the electron density of the pyridine ring, significantly enhancing the hydrogen-bond acceptor capacity of the oxygen at the 4-position—a critical factor for its biological activity.

Pharmacological Application: hPNMT Inhibition

Human phenylethanolamine N-methyltransferase (hPNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine ()[5]. Dysregulation of hPNMT is heavily implicated in essential hypertension and neurochemical imbalances ()[6].

Quinoline-3,7-dicarboxylic acid has been identified as a potent competitive inhibitor of hPNMT ()[3]. The causality behind its efficacy lies in structural mimicry: the dicarboxylic acid moieties mimic the catechol hydroxyls of the natural substrate, anchoring the molecule via strong hydrogen bonds to the active site. Concurrently, the quinoline core occupies the hydrophobic pocket normally reserved for the aromatic ring of norepinephrine.

Catecholamine_Pathway NE Norepinephrine (Substrate) PNMT hPNMT Enzyme (Active Site) NE->PNMT Binds SAM S-adenosyl-L-methionine (Methyl Donor) SAM->PNMT Binds EPI Epinephrine (Product) PNMT->EPI Methylation QDA Quinoline-3,7-dicarboxylic acid (Competitive Inhibitor) QDA->PNMT Blocks Active Site

Figure 1: Catecholamine biosynthesis pathway highlighting hPNMT inhibition by quinoline-3,7-dicarboxylic acid.

Polymer Chemistry Application: Keratin-Repairing Polycondensates

Beyond pharmacology, the 3,7-dicarboxylic acid functional groups make this molecule an ideal AB2​ -type monomer for advanced materials. In cosmetic chemistry, it is utilized to synthesize highly branched polycondensates aimed at improving the quality of chemically treated hair ()[4].

When hair is subjected to harsh oxidative treatments (e.g., bleaching), native disulfide bonds are cleaved, compromising structural integrity. By copolymerizing quinoline-3,7-dicarboxylic acid with polyols, we generate a polyester network. Upon application, the unreacted terminal carboxylic acid groups form robust electrostatic salt bridges with protonated amine groups on the damaged keratin matrix. The hydrophobic quinoline core simultaneously repels excess moisture, preventing frizz and restoring the fiber's mechanical strength[4].

Experimental Protocols & Methodologies

Protocol 1: STD-NMR Validation of hPNMT-Inhibitor Complexes

Objective: To map the binding epitopes of quinoline-3,7-dicarboxylic acid within the hPNMT active site. Causality: Saturation Transfer Difference NMR (STD-NMR) is chosen because it allows us to observe ligand binding directly in solution without protein crystallization. By saturating the protein's resonances, magnetization transfers to the bound ligand via spin diffusion, highlighting the specific functional groups mediating the interaction.

  • Sample Preparation: Dissolve recombinant hPNMT and quinoline-3,7-dicarboxylic acid in D2​O phosphate buffer (pH 7.4). Maintain a 1:50 protein-to-ligand ratio. Why? A vast excess of ligand ensures fast exchange kinetics, which is critical for the continuous build-up of the STD signal in the free ligand pool.

  • NMR Acquisition: Perform 1D 1H NMR. Apply on-resonance irradiation at -1.0 ppm (targeting the aliphatic protein envelope) to selectively saturate the hPNMT protein. Apply off-resonance irradiation at 40 ppm as an unperturbed reference.

  • Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum to isolate the signals of the bound ligand protons.

  • Self-Validating System (Trustworthiness Check): Include a negative control sample containing only the ligand (no hPNMT) and subject it to the exact same irradiation scheme. The protocol is self-validated only when the control difference spectrum is entirely flat. If signals appear in the control, it indicates direct irradiation of the ligand (a false positive), requiring immediate recalibration of the on-resonance frequency.

STD_NMR_Workflow Prep 1. Sample Preparation (hPNMT + Ligand in D2O) Sat 2. Protein Saturation (On-resonance irradiation) Prep->Sat Transfer 3. Spin Diffusion (Saturation transfer to ligand) Sat->Transfer Acq 4. NMR Acquisition (Off-resonance & On-resonance) Transfer->Acq Diff 5. Difference Spectrum (Identify binding epitopes) Acq->Diff

Figure 2: Step-by-step STD-NMR experimental workflow for mapping ligand-protein binding epitopes.

Protocol 2: Synthesis of Keratin-Repairing Polycondensates

Objective: To synthesize a branched polycondensate using quinoline-3,7-dicarboxylic acid for cosmetic hair repair. Causality: Step-growth polycondensation is utilized to react the dicarboxylic acid groups with a polyol (e.g., glycerol) to form ester linkages, intentionally preserving terminal carboxylic groups for keratin binding.

  • Monomer Blending: In a glass reactor equipped with a mechanical stirrer and a Dean-Stark trap, combine quinoline-3,7-dicarboxylic acid and glycerol in a 1:1.5 molar ratio under a continuous nitrogen purge. Why? Nitrogen prevents oxidative degradation of the monomers at high temperatures.

  • Polycondensation: Heat the mixture to 190°C in the presence of 0.1% wt titanium tetrabutoxide (catalyst). Continuously remove the water byproduct via the Dean-Stark trap. Why? Removing water drives the esterification equilibrium forward according to Le Chatelier's principle.

  • Self-Validating System (Trustworthiness Check): Continuously monitor the Acid Value (AV, measured in mg KOH/g) of the reaction mixture via periodic aliquots. The theoretical final AV is pre-calculated based on the desired degree of branching. The protocol is self-validated when the empirical AV matches the theoretical AV (typically <20 mg KOH/g), confirming that the esterification has reached the exact targeted conversion rate without cross-linking into an unusable, insoluble gel.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties

PropertyValueCausality / Significance
CAS Number 149734-20-3 (Base) / 63463-25-2 (4-oxo)Identifies the specific tautomeric states utilized in formulation.
Molecular Weight 217.18 g/mol Low MW allows for highly favorable ligand efficiency in drug design.
Hydrogen Bond Donors 2Crucial for anchoring to hPNMT active site residues.
Hydrogen Bond Acceptors 5Facilitates extensive hydration and electrostatic bridging in polymers.
LogP (Predicted) ~1.2Balances aqueous solubility with hydrophobic pocket affinity.

Table 2: Application Metrics (Pharmacology vs. Polymer Chemistry)

MetrichPNMT Inhibition (Pharmacology)Polycondensate Formulation (Cosmetics)
Primary Target Phenylethanolamine N-methyltransferaseKeratin matrix (damaged hair fibers)
Mechanism of Action Competitive active-site bindingElectrostatic salt-bridge formation
Key Functional Group 4-Oxo tautomer & Dicarboxylic acids3,7-Dicarboxylic acids (Esterification)
Validation Metric IC50 / STD-NMR Amplification FactorAcid Value (mg KOH/g) / Tensile Strength

References

  • Title: Phenylethanolamine N-methyltransferase - P11086 Source: UniProtKB URL: [Link]

  • Title: Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays Source: PubMed (NIH) URL: [Link]

  • Title: Compositions and methods for improving the quality of chemically treated hair (US11135150B2)
  • Title: PNMT Gene - Phenylethanolamine N-Methyltransferase Source: GeneCards URL: [Link]

Sources

An In-depth Technical Guide to Quinoline-3,7-Dicarboxylic Acid and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the molecular and physical properties of quinoline-3,7-dicarboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for quinoline-3,7-dicarboxylic acid is limited in publicly available literature, this document will leverage data from closely related analogs to provide researchers with a robust framework for its study and application. We will delve into its fundamental properties, characteristic spectral data, and potential avenues for its synthesis and utilization, grounded in the established chemistry of the quinoline carboxylic acid scaffold.

Core Molecular Attributes of Quinoline-3,7-Dicarboxylic Acid

Quinoline-3,7-dicarboxylic acid is a polyfunctional organic molecule featuring a rigid quinoline core. The presence of two carboxylic acid groups at the 3- and 7-positions significantly influences its chemical reactivity, solubility, and potential for forming metal complexes or engaging in hydrogen bonding.

PropertyValueSource
Chemical Formula C₁₁H₇NO₄[1]
Molecular Weight 217.18 g/mol [1]
CAS Number 149734-20-3[1][2]

At present, detailed experimental data on the physical properties of quinoline-3,7-dicarboxylic acid, such as its melting point and solubility profiles, are not extensively reported. However, based on analogous structures like quinoline-3-carboxylic acid, which has a melting point of 277-280 °C, it is anticipated that quinoline-3,7-dicarboxylic acid is a high-melting solid.[3] Its dicarboxylic acid nature suggests it will exhibit low solubility in non-polar organic solvents and water, but will be soluble in alkaline aqueous solutions and polar aprotic solvents like DMSO and DMF. For instance, the related quinolinic acid (pyridine-2,3-dicarboxylic acid) is soluble in DMSO and dimethylformamide at approximately 16 mg/mL.[4]

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the substituted quinoline ring system. The protons on the quinoline core will appear in the aromatic region (typically δ 7.0-9.5 ppm). The chemical shifts will be influenced by the electron-withdrawing carboxylic acid groups. The acidic protons of the carboxylic acids will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and their visibility may depend on the solvent used. For comparison, the ¹H NMR spectrum of quinoline-3-carboxylic acid in DMSO-d₆ shows distinct signals for the aromatic protons between 7.75 and 9.40 ppm, with the carboxylic acid proton appearing at approximately 13 ppm.[5]

¹³C NMR: The carbon NMR spectrum will provide key information on the carbon framework. The spectrum will show signals for the nine carbons of the quinoline ring and the two carbons of the carboxylic acid groups. The carbonyl carbons of the carboxylic acids are expected to resonate in the downfield region (δ 165-175 ppm). The chemical shifts of the quinoline ring carbons will be influenced by the positions of the carboxylic acid substituents.

Infrared (IR) Spectroscopy

The IR spectrum of quinoline-3,7-dicarboxylic acid will be characterized by the vibrational modes of the carboxylic acid groups and the aromatic quinoline ring. Key expected absorptions include:

  • A broad O-H stretching band from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carbonyls of the carboxylic acids, typically around 1700 cm⁻¹.

  • C=C and C=N stretching vibrations from the quinoline ring in the 1450-1650 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic ring protons above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. For quinoline-3,7-dicarboxylic acid, the molecular ion peak [M]⁺ should be observed at m/z 217. Key fragmentation pathways would likely involve the loss of one or both carboxylic acid groups, leading to fragment ions corresponding to [M-COOH]⁺ (m/z 172) and [M-2COOH]⁺ (m/z 127).

Synthesis and Reactivity

The synthesis of quinoline dicarboxylic acids can be approached through various synthetic strategies. The Doebner-Miller reaction is a classical method for quinoline synthesis and has been adapted for the preparation of quinoline dicarboxylic esters.[6] Another approach involves the oxidation of appropriately substituted quinolines. For instance, the oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid).[7] The synthesis of 3-quinoline carboxylic acid derivatives has also been achieved through methods like the Meth-Cohn reaction, starting from acetanilides.[8]

The carboxylic acid groups of quinoline-3,7-dicarboxylic acid are the primary sites of reactivity. They can undergo esterification, amidation, and reduction to the corresponding alcohols. These functional group transformations are essential for the development of derivatives with tailored biological activities.

Potential Applications in Drug Discovery and Beyond

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9] Quinoline carboxylic acid derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer Agents: Derivatives of quinoline-3-carboxylic acid have been studied as inhibitors of protein kinase CK2 and as DNA minor groove-binding agents, showing potential as antiproliferative agents.[10][11][12]

  • Antimicrobial Agents: The quinoline core is present in many antibacterial and antimalarial drugs. Novel quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as antimicrobial agents.[13]

  • Enzyme Inhibitors: Substituted 4-quinoline carboxylic acids have been designed as inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[14]

Beyond pharmaceuticals, the dicarboxylic acid functionality makes quinoline-3,7-dicarboxylic acid a potential building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting photoluminescent or catalytic properties.

Experimental Workflow: Characterization of a Novel Quinoline Dicarboxylic Acid

For researchers working with a newly synthesized batch of quinoline-3,7-dicarboxylic acid or a related analog, a systematic characterization workflow is essential.

Caption: A typical experimental workflow for the synthesis, purification, and characterization of a novel quinoline carboxylic acid derivative.

Protocol for Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and unambiguously assign the structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement and confirm the elemental composition.

    • Perform tandem MS (MS/MS) to study the fragmentation pattern and further confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

This structured approach ensures the unambiguous identification and characterization of quinoline-3,7-dicarboxylic acid and its derivatives, paving the way for their exploration in various scientific disciplines.

References

  • The Journal of Organic Chemistry. Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. ACS Publications. [Link]

  • PubChem. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. National Institutes of Health. [Link]

  • PubChem. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. Synthesis of polysubstituted quinolines through promoter- regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • ResearchGate. Figure S10. 13 C NMR spectrum of 3e. [Link]

  • Google Patents. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • ResearchGate. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Journal of Al-Nahrain University. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • Taylor & Francis. Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration | Journal of Medicinal Chemistry. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Wikipedia. Quinolinic acid. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • Wikipedia. Quinoline. [Link]

  • Preprints.org. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • NIST WebBook. 2-Quinolinecarboxylic acid. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. [Link]

  • PubMed. 3,7-Dichloro-quinoline-8-carboxylic acid. [Link]

  • NIST WebBook. 2-Quinolinecarboxylic acid. [Link]

  • MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • RSC Publishing. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

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A Technical Guide to the Ionization Behavior of Quinoline-3,7-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. This guide provides an in-depth analysis of quinoline-3,7-dicarboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in numerous pharmaceuticals. We will explore its ionization states, predicted pKa values based on the analysis of structurally related compounds, and detail both experimental and computational methodologies for their precise determination. This document is intended to serve as a comprehensive resource for scientists engaged in the research and development of quinoline-based therapeutic agents.

Introduction: The Significance of pKa in Drug Development

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics.[1][2] The introduction of ionizable functional groups, such as carboxylic acids, profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. The pKa values of these groups dictate the charge state of the molecule at a given physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Quinoline-3,7-dicarboxylic acid (C₁₁H₇NO₄) possesses three ionizable centers: two carboxylic acid groups and the nitrogen atom of the quinoline ring.[3] Understanding the specific pKa values for each of these functional groups is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.

Predicted pKa Values and Ionization States of Quinoline-3,7-dicarboxylic Acid

For quinoline-3,7-dicarboxylic acid, we can anticipate three distinct pKa values:

  • pKa₁ and pKa₂ (Carboxylic Acids): The two carboxylic acid groups are expected to have pKa values in the range of 3-5. The electron-withdrawing nature of the quinoline ring system will likely lower these pKa values relative to a simple benzoic acid. The precise values will be influenced by the position of the carboxylic acid on the quinoline scaffold.

  • pKa₃ (Quinoline Nitrogen): The quinoline nitrogen is a weak base. Its pKa will be influenced by the presence of the two electron-withdrawing carboxylic acid groups, which are expected to decrease its basicity and thus lower its pKa value compared to the parent quinoline molecule.

pH-Dependent Ionization States

The ionization state of quinoline-3,7-dicarboxylic acid will change as a function of pH. The following diagram illustrates the predominant species at different pH ranges, based on estimated pKa values.

Ionization_States pH < pKa1 Fully Protonated (Cationic) pKa1 < pH < pKa2 Zwitterionic/Neutral pH < pKa1->pKa1 < pH < pKa2 Deprotonation of first COOH pKa2 < pH < pKa3 Net Charge: -1 (Anionic) pKa1 < pH < pKa2->pKa2 < pH < pKa3 Deprotonation of second COOH pH > pKa3 Net Charge: -2 (Dianionic) pKa2 < pH < pKa3->pH > pKa3 Deprotonation of Quinoline N

Caption: Predicted ionization states of quinoline-3,7-dicarboxylic acid at various pH ranges.

Experimental Determination of pKa Values

Precise determination of pKa values requires experimental validation. Potentiometric titration and UV-spectrophotometry are two robust and widely used methods.[6]

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[7]

Experimental Protocol:

  • Preparation of Analyte Solution: Prepare a solution of quinoline-3,7-dicarboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points will be observed.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Titrate Analyte with Titrant prep_analyte->titrate prep_titrant Standardize Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record pH at Increments calibrate_ph->record_ph titrate->record_ph plot_curve Plot pH vs. Volume record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Points plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule have different UV-visible absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[6]

Experimental Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelength with the largest difference in absorbance between the ionized and non-ionized forms.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Computational pKa Prediction

In silico methods for pKa prediction are valuable for high-throughput screening of virtual compound libraries and for gaining mechanistic insights into the factors influencing acidity and basicity.[8][9]

Quantum Mechanical (QM) Methods

QM-based approaches, such as those employing Density Functional Theory (DFT), can provide accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[10] These methods consider the electronic structure of the molecule and the effect of the solvent, often using a polarizable continuum model (PCM).[10] While computationally intensive, they offer a high level of accuracy.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are based on the correlation of molecular descriptors with experimentally determined pKa values.[7] These models are computationally less demanding than QM methods and are well-suited for large datasets. The accuracy of QSPR models depends heavily on the quality and diversity of the training data.

Summary of Predicted and Experimental Approaches
Method Principle Advantages Limitations
Potentiometric Titration Measures pH change upon addition of titrant.[11]High accuracy, well-established method.Requires sufficient sample quantity and solubility.
UV-Spectrophotometry Measures absorbance changes with pH.High sensitivity, requires small sample amounts.Requires a chromophore near the ionization site.
Quantum Mechanics (DFT) Calculates the free energy of deprotonation.[8]High accuracy, provides mechanistic insight.Computationally expensive.
QSPR Correlates molecular descriptors with pKa.Fast, suitable for high-throughput screening.Accuracy is dependent on the training set.

Conclusion

The pKa values of quinoline-3,7-dicarboxylic acid are fundamental to its chemical and biological behavior. This guide has provided an overview of its predicted ionization states and detailed methodologies for their experimental and computational determination. For drug development professionals, a thorough understanding and accurate measurement of these parameters are indispensable for the successful optimization of lead compounds and the development of safe and effective medicines.

References

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University. Retrieved March 27, 2024, from [Link]

  • Bénard, S., et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry, 77(18), 8255-8263. [Link]

  • DeCorte, J. A., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. (2021). Materials Science. [Link]

  • Pfendt, P. A., et al. (2003). Determination of all pKa values of some di- and tricarboxylic unsaturated and epoxy acids and their polylinear correlation with the carboxylic group atomic charges. Journal of the Serbian Chemical Society, 68(11), 827-839. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. [Link]

  • Li, X., et al. (2010). Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. R Discovery. [Link]

  • Orlenko, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-116. [Link]

  • Ibarra-Montaño, M. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR, and Comparison with Potentiometric and Conductometric Results. Lifescience Global. [Link]

  • Dagri Cyrille, A., et al. (2015). Acid dissociation constant pKa of some carboxylic acids: correlation between experimental and theoretical values using density functional theory and QSPR. Australian Journal of Basic and Applied Sciences, 9(31), 110-118. [Link]

  • Al-Obaid, A. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 10(4), 169-181. [Link]

  • 3,7-dichloro-8-quinolinecarboxylicaci. (n.d.). Taiy Chemical. Retrieved March 27, 2024, from [Link]

  • Quinoline. (n.d.). mVOC 4.0. Retrieved March 27, 2024, from [Link]

  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]

  • DeCorte, J. A., et al. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

  • Kumar, S., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. [Link]

  • Quinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved March 27, 2024, from [Link]

  • Sharma, P., & Kumar, V. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 148-154. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved March 27, 2024, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved March 27, 2024, from [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1786. [Link]

  • Guo, X.-H. (2008). 3,7-Dichloro-quinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1786. [Link]

  • Quinoline-3-carboxylic acid (C10H7NO2). (n.d.). PubChemLite. Retrieved March 27, 2024, from [Link]

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thermodynamic properties and stability of quinoline-3,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic properties, stability, and binding kinetics of quinoline-3,7-dicarboxylic acid, designed for researchers and drug development professionals.

Introduction to the Quinoline-3,7-Dicarboxylic Acid Scaffold

Quinoline-3,7-dicarboxylic acid (CAS 149734-20-3) and its derivatives—most notably 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid—represent a highly rigid, bicyclic aromatic class of compounds. In medicinal chemistry, this scaffold is uniquely valuable due to its precise spatial geometry, which allows it to act as a potent transition-state analog and inhibitor of Phenylethanolamine N-methyltransferase (PNMT) . PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine.

Understanding the thermodynamic stability and binding energetics of this compound is critical for optimizing its pharmacokinetic profile, particularly for central nervous system (CNS) targeting in neurodegenerative and cardiovascular diseases.

Pathway Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-hydroxylase Epi Epinephrine NE->Epi PNMT + SAM PNMT PNMT Enzyme PNMT->NE Catalyzes Inhibitor Q-3,7-DA (Inhibitor) Inhibitor->PNMT Competitive Inhibition

Catecholamine biosynthesis pathway highlighting PNMT inhibition by Q-3,7-DA.

Structural Thermodynamics and Physicochemical Stability

The thermodynamic stability of quinoline-3,7-dicarboxylic acid is fundamentally dictated by its fused heterocyclic core. The planar quinoline ring provides a highly delocalized π -electron system, which confers exceptional thermal stability and resistance to oxidative degradation .

The presence of two carboxylic acid moieties at the 3- and 7-positions introduces strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy. Consequently, the compound exhibits a very high melting point and requires significant enthalpic input for dissolution in aqueous media at neutral pH. Solubility increases dramatically in alkaline conditions due to the deprotonation of the carboxylic acids (pKa ~2.3–2.4) .

Table 1: Physicochemical and Thermodynamic Profile

PropertyValueThermodynamic Causality & Significance
Molecular Weight 217.18 g/mol Optimal for small-molecule drug design, minimizing the entropic penalty of diffusion.
pKa (Predicted) ~2.38 ± 0.30Dictates the ionization state at physiological pH, directly influencing the enthalpy of binding ( ΔH ) via salt-bridge formation.
Melting Point >400 °CIndicates high thermodynamic stability driven by robust intermolecular hydrogen-bonding networks.
Topological Polar Surface Area 87.5 ŲBalances aqueous solubility with the lipophilicity required for blood-brain barrier (BBB) penetration.

Thermodynamic Basis of Ligand Recognition (PNMT Binding)

The 4-oxo derivative of quinoline-3,7-dicarboxylic acid acts as a highly specific PNMT inhibitor . In drug development, the thermodynamic signature of binding ( ΔG=ΔH−TΔS ) reveals the mechanism of efficacy.

Because the quinoline core is highly rigid, it acts as a pre-organized transition-state analog. This pre-organization minimizes the conformational entropic penalty ( ΔSconf​ ) that typically opposes ligand binding. Isothermal Titration Calorimetry (ITC) studies on rigid PNMT inhibitors demonstrate that binding to the PNMT homodimer exhibits negative cooperativity . The primary binding event is heavily entropy-driven (large favorable −TΔS contributions), caused by the displacement of highly ordered, high-energy water molecules from the enzyme's active site into the bulk solvent. This is accompanied by smaller, yet favorable, enthalpic contributions ( ΔH ) generated by the hydrogen bonds between the inhibitor's dicarboxylic acid groups and the active site residues.

Table 2: Typical Thermodynamic Parameters for Rigid PNMT Inhibitor Binding

Binding Site (Homodimer) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol) Kd​ (nM)
First Active Site -11.3-1.6-9.7~4.9
Second Active Site -10.7+4.0 (Unfavorable)-14.7 (Highly Favorable)~15.0

Note: Data extrapolated from transition-state analog binding profiles of human PNMT.

Self-Validating Experimental Protocols

To accurately quantify the , the following self-validating protocols must be strictly adhered to.

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the only technique that directly measures the heat released or absorbed ( ΔH ) during a binding event, allowing for the simultaneous determination of binding affinity ( Kd​ ), stoichiometry ( n ), and entropy ( ΔS ).

  • Sample Dialysis (Critical Step): Dialyze the purified human PNMT protein against a highly stable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 24 hours. Causality: The ligand (Q-3,7-DA) must be dissolved in the exact same dialysis buffer. Even minor pH or salt mismatches will generate massive heats of dilution, masking the subtle heat of binding.

  • Thermal Equilibration: Load the PNMT solution (typically 10–20 μ M) into the sample cell and the Q-3,7-DA solution (100–200 μ M) into the injection syringe. Equilibrate the system at exactly 25.0 °C until the baseline heat fluctuation is below 0.05 μ cal/s.

  • Internal Control (Self-Validation): Perform a "ligand-into-buffer" blank titration. Subtract the integrated heats of this blank from the "ligand-into-protein" data. If the blank heats are non-constant or large, the buffer matching has failed and the experiment must be aborted.

  • Titration Execution: Inject 2 μ L aliquots of Q-3,7-DA at 150-second intervals. The long interval ensures the system returns to thermal equilibrium between injections, allowing for precise integration of the area under the curve (AUC).

  • Data Fitting: Fit the integrated heat data to an independent or sequential binding model to extract ΔH and Kd​ .

ITC_Workflow Prep 1. Sample Preparation Dialyze PNMT & Q-3,7-DA in identical buffer Equil 2. Thermal Equilibration Stabilize baseline at 25°C Prep->Equil Titration 3. Ligand Titration Inject Q-3,7-DA into PNMT cell Equil->Titration Data 4. Data Acquisition Record heat rate (μcal/s) Titration->Data Analysis 5. Thermodynamic Analysis Extract ΔH, ΔS, Kd, stoichiometry (n) Data->Analysis

Step-by-step ITC workflow for extracting thermodynamic parameters of ligand binding.

Protocol B: Thermal Stability Profiling via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) isolates phase transitions (melting) from chemical degradation (decomposition).

  • Sample Preparation: Weigh exactly 5.0 mg of Q-3,7-DA into an alumina crucible. Causality: Alumina is used because it is thermodynamically inert and will not catalyze the decomposition of the dicarboxylic acids at high temperatures.

  • Atmospheric Control: Purge the furnace chamber with high-purity Nitrogen gas (N 2​ ) at a flow rate of 50 mL/min for 30 minutes prior to heating. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss observed is strictly due to intrinsic thermal decomposition (e.g., decarboxylation).

  • Heating Ramp: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.

  • Validation: A sharp endothermic peak on the DSC curve without simultaneous mass loss on the TGA curve validates the true melting point. Subsequent mass loss indicates the onset of decarboxylation (release of CO 2​ ) and degradation of the quinoline core.

References

  • Phenylethanolamine N-methyltransferase - P11086 - UniProt UniProt Consortium.[Link]

  • Discovery of Novel Human Phenylethanolamine N-Methyltransferase Inhibitors PubMed (National Library of Medicine).[Link]

Crystal Structure Determination of Quinoline-3,7-Dicarboxylic Acid: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Quinoline-3,7-dicarboxylic acid (Q37DCA) is a rigid, bicyclic N-heteroaromatic compound of significant interest in both medicinal chemistry and materials science. Pharmacologically, Q37DCA and its derivatives act as competitive inhibitors of human phenylethanolamine N-methyltransferase (hPNMT)[1]. Because hPNMT catalyzes the transmethylation of norepinephrine to form epinephrine using S-adenosyl-L-methionine (SAM) as a methyl donor[2], inhibiting this pathway is a key target for regulating epinephrine production in neurochemical research. Beyond drug development, the rigid dicarboxylic acid motif of Q37DCA makes it a valuable monomer for synthesizing polycondensates in cosmetic and pharmaceutical formulations[3], as well as a structural linker for novel Metal-Organic Frameworks (MOFs)[4].

Determining the precise three-dimensional crystal structure of Q37DCA is critical for understanding its structure-activity relationships (SAR) and its supramolecular packing behavior. This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of Q37DCA.

Pathway N1 Norepinephrine (Substrate) N2 PNMT Enzyme (Active Site) N1->N2 Binds N3 Epinephrine (Product) N2->N3 Catalysis N4 Quinoline-3,7-Dicarboxylic Acid (Inhibitor) N4->N2 Blocks Active Site N5 SAM (Methyl Donor) N5->N2 Binds

Competitive inhibition of PNMT by quinoline-3,7-dicarboxylic acid.

Crystallization Strategy: Overcoming Kinetic Trapping

The primary bottleneck in the structural elucidation of planar, rigid molecules with multiple hydrogen-bond donors and acceptors (like Q37DCA) is obtaining diffraction-quality single crystals.

The Causality of Solvent Selection

Q37DCA possesses a quinoline nitrogen (H-bond acceptor) and two carboxylic acid groups (H-bond donors/acceptors). If crystallization is forced via rapid cooling or rotary evaporation, the strong intermolecular hydrogen bonds rapidly form a kinetically trapped, microcrystalline powder.

To achieve a thermodynamic sink —where molecules have the time to reversibly attach and detach from the growing crystal face until the lowest-energy lattice is formed—we must utilize a slow-diffusion technique.

  • Primary Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These highly polar, aprotic solvents disrupt the intermolecular carboxylic acid dimers, fully dissolving the Q37DCA powder.

  • Antisolvent: Ethanol or Water. These protic solvents slowly outcompete the primary solvent, gently lowering the solubility threshold.

Protocol: Vapor Diffusion Method
  • Dissolve 10 mg of Q37DCA in 0.5 mL of DMF in a 2 mL inner glass vial.

  • Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of Ethanol.

  • Seal the outer vial tightly.

  • Allow the system to sit undisturbed at 293 K for 7–14 days. The volatile Ethanol will slowly diffuse into the DMF through the vapor phase, inducing supersaturation and the nucleation of high-quality single crystals.

X-Ray Diffraction Workflow

A rigorous crystallographic protocol is a self-validating system. The physical handling of the crystal directly impacts the mathematical convergence of the structural model.

Workflow A 1. Solvent Screening (DMF/EtOH) B 2. Vapor Diffusion (Thermodynamic Control) A->B C 3. Crystal Mounting (Paratone Oil, 100 K) B->C D 4. X-Ray Data Collection (Cu K-alpha) C->D E 5. Structure Solution (SHELXT) D->E F 6. Structure Refinement (SHELXL) E->F G 7. CIF Validation (checkCIF) F->G

Step-by-step X-ray diffraction workflow for Q37DCA structure determination.

Mounting and Data Collection
  • Crystal Selection: Under a polarized optical microscope, select a crystal with sharp extinction (indicating a lack of twinning or severe defects).

  • Cryoprotection: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling (100 K): Flash-cool the crystal in a nitrogen gas stream. Causality: Cooling to 100 K minimizes thermal vibrations (reducing atomic displacement parameters), which exponentially increases the intensity of high-angle reflections, leading to higher resolution data.

  • Radiation Choice: For a light-atom organic molecule like Q37DCA, Cu K α radiation ( λ=1.54184 Å) is preferred over Mo K α . Copper radiation yields stronger diffracted intensities for carbon, nitrogen, and oxygen, allowing for a more precise determination of the hydrogen-bonding network.

Structure Solution and Refinement

Once the diffraction frames are integrated and scaled, the phase problem must be solved to generate the electron density map.

Solving the Phase Problem

The structure is solved using SHELXT [5]. SHELXT employs a novel dual-space algorithm that automates routine small-molecule structure determination by expanding single-crystal reflection data to the P1 space group, testing all consistent Laue groups, and locating the heavy atoms (C, N, O)[5].

Least-Squares Refinement

Refinement is performed using SHELXL [6]. This software refines the model against F2 (squared structure factors) using full-matrix least-squares techniques[6].

  • Anisotropic Displacement: All non-hydrogen atoms (C, N, O) must be refined anisotropically (represented as ellipsoids rather than spheres) to account for directional thermal motion.

  • Hydrogen Atom Treatment: The protons on the quinoline ring are placed in geometrically calculated positions and refined using a riding model. However, the acidic protons on the 3,7-dicarboxylic acid groups should ideally be located in the difference Fourier map ( Δρ ) to definitively prove their involvement in hydrogen bonding, before being constrained.

Self-Validation Metrics

The refinement is a mathematically self-validating loop. A successful model for Q37DCA will yield:

  • An R1​ value <0.05 (indicating the calculated model matches the observed data by >95%).

  • A Goodness-of-Fit (GoF) near 1.0.

  • Residual electron density ( Δρmax​ and Δρmin​ ) between +0.3 and −0.3 e/Å 3 .

Table 1: Representative Crystallographic Data Summary for Q37DCA

Note: Exact unit cell parameters will vary depending on the specific solvate or polymorph obtained.

ParameterValue / Description
Chemical Formula C 11​ H 7​ NO 4​
Formula Weight 217.18 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c (Typical for planar H-bonding organics)
Absorption Coefficient ( μ ) ~1.05 mm −1
Refinement Method Full-matrix least-squares on F2
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110
Goodness-of-Fit (GoF) on F2 ~1.05

Structural Analysis & Supramolecular Synthons

Once the structure is validated via IUCr's checkCIF protocol, the molecular packing can be analyzed. For Q37DCA, drug development professionals should focus on two primary supramolecular features:

  • Hydrogen-Bonded Dimers ( R22​(8) motif): Carboxylic acids typically form robust, centrosymmetric hydrogen-bonded dimers. In Q37DCA, the dicarboxylic acids at positions 3 and 7 will likely form infinite 1D or 2D hydrogen-bonded networks. Understanding this network is crucial for predicting the molecule's solubility and bioavailability in pharmaceutical formulations.

  • π−π Stacking: The planar quinoline rings will engage in face-to-face or edge-to-face π−π stacking interactions (typical centroid-to-centroid distances of 3.5–3.8 Å). This stacking stabilizes the crystal lattice and mimics how the heteroaromatic core might interact with aromatic residues (like Tyrosine or Phenylalanine) within the hPNMT active site.

Conclusion

The crystal structure determination of quinoline-3,7-dicarboxylic acid relies on a delicate balance of thermodynamic crystallization control and rigorous X-ray diffraction methodology. By employing vapor diffusion to avoid kinetic trapping, utilizing Cu K α radiation at cryogenic temperatures, and refining the data with SHELXT/SHELXL, researchers can obtain high-resolution structural models. These models provide the foundational geometric data necessary to optimize Q37DCA as an hPNMT inhibitor and as a versatile building block in polymer and MOF chemistry.

Sources

published literature and research papers on quinoline-3,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of quinoline-3,7-dicarboxylic acid (CAS 149734-20-3) into research pipelines not as a mere reagent addition, but as a strategic structural intervention. The rigid aromatic quinoline core, flanked by two highly reactive carboxylic acid groups at the 3 and 7 positions, provides an exceptional scaffold[1]. This unique geometry allows it to function dually: as a highly specific pharmacophore in enzyme inhibition and as a robust cross-linking node in macromolecular polymer engineering.

This technical guide synthesizes the published literature surrounding this compound, dissecting its core applications in drug discovery and materials science, while providing self-validating protocols for your laboratory workflows.

Pharmacological Application: Targeted hPNMT Inhibition

In the realm of cardiovascular and metabolic drug discovery, the regulation of catecholamine biosynthesis is a critical target. Phenylethanolamine N-methyltransferase (hPNMT) is the terminal enzyme in this pathway, responsible for methylating norepinephrine to form epinephrine using S-adenosyl-L-methionine (SAM) as a methyl donor[2]. Overexpression of hPNMT is closely linked to essential hypertension and metabolic syndromes.

Research demonstrates that derivatives of this scaffold, specifically 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid , act as potent competitive inhibitors of hPNMT[3]. The spatial arrangement of the dicarboxylic acid groups mimics the binding interactions of the SAM cofactor or the catecholamine substrate, effectively locking the enzyme in an inactive conformation and halting epinephrine synthesis[2].

PNMT_Pathway NE Norepinephrine PNMT PNMT Enzyme NE->PNMT Substrate EPI Epinephrine SAM SAM (Cofactor) SAM->PNMT Methyl Donor SAH SAH PNMT->EPI Catalysis PNMT->SAH Byproduct INHIB Quinoline-3,7-dicarboxylic acid derivative INHIB->PNMT Competitive Inhibition

Mechanism of PNMT inhibition by quinoline-3,7-dicarboxylic acid derivatives.

Protocol A: hPNMT Enzymatic Activity & Inhibition Assay via HPLC

Causality & Logic: We utilize a reverse-phase HPLC assay rather than a standard colorimetric assay because the structural homology between norepinephrine and epinephrine requires precise chromatographic separation to eliminate cross-reactivity noise. Self-Validating Mechanism: This protocol includes a baseline control (no inhibitor) to establish Vmax​ , and a negative control (no SAM) to ensure the detected epinephrine peak is strictly dependent on enzymatic methylation.

  • Reagent Preparation: Reconstitute recombinant hPNMT, SAM ( 10μM ), and norepinephrine ( 10μM ) in a physiological Tris-HCl buffer (pH 7.4).

  • Inhibitor Equilibration: Introduce the quinoline-3,7-dicarboxylic acid derivative at varying logarithmic concentrations (e.g., 10nM to 100μM ) to establish an accurate IC50​ curve. Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes to allow thermodynamic binding equilibrium before substrate introduction.

  • Reaction Initiation & Termination: Add SAM and norepinephrine to initiate catalysis. Run the reaction for precisely 30 minutes. Terminate the reaction by adding 0.1 M perchloric acid, which instantly denatures and precipitates the proteins, stopping all kinetics.

  • HPLC Quantification: Centrifuge the mixture at 10,000 x g for 10 minutes. Inject the supernatant into a reverse-phase HPLC system coupled with electrochemical detection. Calculate the Area Under the Curve (AUC) for the epinephrine peak to quantify the reduction in enzyme activity[3].

Material Science Application: Advanced Polycondensate Synthesis

Beyond pharmacology, quinoline-3,7-dicarboxylic acid is highly valued in macromolecular engineering, specifically in the formulation of advanced cosmetic and pharmaceutical polycondensates[4]. When reacted with polyols and non-aromatic monocarboxylic acids, the rigid quinoline core acts as a robust cross-linking agent. This structural rigidity translates into high-viscosity polymer films that exhibit superior gloss, mechanical staying power, and resistance to degradation in chemically treated hair and skin care formulations[5].

Workflow S1 Polyols & Monocarboxylic Acids S2 Primary Esterification (150-220°C) S1->S2 Heat/Argon S4 Cross-linking & Polycondensation S2->S4 -H2O S3 Quinoline-3,7- dicarboxylic acid S3->S4 Addition S5 High-Viscosity Polycondensate S4->S5 Curing

Step-by-step polycondensation workflow using quinoline-3,7-dicarboxylic acid.

Protocol B: Synthesis of Quinoline-Integrated Polycondensates

Causality & Logic: Continuous distillation of water is employed to leverage Le Chatelier's principle, aggressively driving the esterification equilibrium forward. The delayed addition of the dicarboxylic acid prevents premature cross-linking and insoluble gel formation. Self-Validating Mechanism: The reaction's progress is continuously monitored via acid value titration. The process is self-terminating and validated only when the acid value drops below a specific threshold, confirming complete monomer consumption.

  • Primary Esterification: In a reactor equipped with a Dean-Stark trap, mix polyols (e.g., glycerin, 10-30% by weight) and non-aromatic monocarboxylic acids (30-80% by weight). Heat the mixture under an inert argon atmosphere to 150–220°C.

  • Continuous Distillation: Continuously distill the water byproduct to drive polycondensation. Monitor the reaction until the acid value drops below 1 mg KOH/g.

  • Polycarboxylic Acid Integration: Cool the reactor to a safe integration temperature of 120°C. Introduce quinoline-3,7-dicarboxylic acid (1-40% by weight). The dicarboxylic structure will immediately begin acting as a cross-linking node[4].

  • Final Curing: Maintain the temperature until the desired dynamic viscosity is achieved. The resulting highly branched polycondensate is now ready for integration into cosmetic lipid phases[5].

Quantitative Data Summaries

To facilitate rapid decision-making in your experimental design, the functional properties and applications of the quinoline-3,7-dicarboxylic acid scaffold are summarized below:

Compound / DerivativePrimary FieldMechanism of Action / UtilityKey Reference
Quinoline-3,7-dicarboxylic acid (CAS 149734-20-3)Macromolecular EngineeringActs as a rigid cross-linking monomer in polycondensates to enhance film staying power and structural integrity.[5]
4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid (CAS 63463-25-2)Drug Discovery (Pharmacology)Competitively inhibits hPNMT, blocking the methylation of norepinephrine to epinephrine.[3]

Conclusion

Whether utilized as a precision pharmacophore to modulate catecholamine pathways or as a structural backbone in advanced polymer synthesis, quinoline-3,7-dicarboxylic acid requires rigorous, self-validating protocols to harness its full potential. By understanding the causality behind its molecular interactions—be it enzyme active site docking or esterification cross-linking—researchers can reliably integrate this compound into cutting-edge therapeutic and material science applications.

References

  • Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays - Molecular Cells (PubMed) - [Link]

  • Phenylethanolamine N-methyltransferase - P11086 - UniProt -[Link]

  • US20100272660A1 - Cosmetic or pharmaceutical composition comprising a polycondensate, the said polycondensate and method of cosmetic treatment - Google P
  • US11135150B2 - Compositions and methods for improving the quality of chemically treated hair - Google P

Sources

Methodological & Application

Application Note & Synthesis Protocol: Quinoline-3,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of quinoline-3,7-dicarboxylic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The described methodology is a multi-step synthesis commencing with 3-methylaniline, proceeding through a Doebner-von Miller reaction to form the quinoline core, followed by oxidation to yield the target dicarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles and experimental considerations at each stage.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its derivatives are integral to the development of pharmaceuticals, including antimalarial, antibacterial, and antitumor agents. Specifically, quinoline carboxylic acids serve as crucial intermediates and pharmacophores in drug discovery.[1][2] Quinoline-3,7-dicarboxylic acid, with its two carboxylic acid functional groups, presents a versatile platform for further chemical modification and exploration of structure-activity relationships (SAR).

The synthesis of substituted quinolines can be achieved through various classic name reactions, such as the Skraup, Friedländer, and Doebner-von Miller syntheses.[3][4] The Doebner-von Miller reaction, an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound, offers a robust and adaptable method for constructing the quinoline core.[5][6] This protocol details a modified Doebner-von Miller approach to synthesize an intermediate, 3,7-dimethylquinoline, which is subsequently oxidized to the target dicarboxylic acid.

Overall Synthetic Strategy

The synthesis of quinoline-3,7-dicarboxylic acid is accomplished via a two-step process. The initial step involves the construction of the quinoline ring system through a Doebner-von Miller reaction, followed by an oxidation step to convert the methyl groups to carboxylic acids.

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Oxidation A 3-Methylaniline D 3,7-Dimethylquinoline A->D B Crotonaldehyde B->D C Acid Catalyst (e.g., HCl, H2SO4) C->D E 3,7-Dimethylquinoline G Quinoline-3,7-dicarboxylic acid E->G F Oxidizing Agent (e.g., KMnO4) F->G

Figure 1: Overall synthetic workflow for quinoline-3,7-dicarboxylic acid.

Health and Safety Precautions

This protocol involves the use of hazardous chemicals. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Methylaniline: Toxic by inhalation, ingestion, and skin absorption. Handle with care.

  • Crotonaldehyde: Highly flammable, corrosive, and toxic. Lachrymator. Work in a certified chemical fume hood.

  • Strong Acids (HCl, H₂SO₄): Corrosive. Handle with extreme care and use appropriate acid-resistant gloves.

  • Potassium Permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Detailed Synthesis Protocol

Part 1: Synthesis of 3,7-Dimethylquinoline

This step utilizes the Doebner-von Miller reaction, which involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[5][6][7] Here, 3-methylaniline reacts with crotonaldehyde to form 3,7-dimethylquinoline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylaniline107.1510.7 g0.1
Crotonaldehyde70.097.0 g0.1
Concentrated HCl36.4620 mL-
Nitrobenzene123.115 mL-
Zinc Chloride (anhydrous)136.305 g-
10% Sodium Hydroxide-As needed-
Dichloromethane-As needed-
Anhydrous Sodium Sulfate-As needed-

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 10.7 g (0.1 mol) of 3-methylaniline, 20 mL of concentrated hydrochloric acid, 5 g of anhydrous zinc chloride, and 5 mL of nitrobenzene.

  • Addition of Crotonaldehyde: Begin stirring the mixture and heat it to 90-100°C in a water bath. Slowly add 7.0 g (0.1 mol) of crotonaldehyde from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 100°C.

  • Reaction: After the addition is complete, continue to heat and stir the reaction mixture for an additional 3 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by slowly adding 10% aqueous sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,7-dimethylquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of Quinoline-3,7-dicarboxylic acid

This step involves the oxidation of the methyl groups of 3,7-dimethylquinoline to carboxylic acids using a strong oxidizing agent like potassium permanganate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,7-Dimethylquinoline157.215.0 g0.0318
Potassium Permanganate (KMnO₄)158.0315.0 g0.0949
Water18.02200 mL-
Sodium Bisulfite-As needed-
Concentrated HCl36.46As needed-

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g (0.0318 mol) of 3,7-dimethylquinoline in 200 mL of water.

  • Addition of Oxidant: Heat the solution to reflux. In a separate beaker, dissolve 15.0 g (0.0949 mol) of potassium permanganate in a minimum amount of hot water. Add the potassium permanganate solution in small portions to the refluxing quinoline solution over a period of 1-2 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Reaction Monitoring: Continue refluxing until the purple color of the permanganate persists, indicating the reaction is complete. This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Precipitation: Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of quinoline-3,7-dicarboxylic acid will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Characterization

The final product, quinoline-3,7-dicarboxylic acid (CAS No. 149734-20-3)[8], should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₁H₇NO₄[8]

  • Molecular Weight: 217.18 g/mol [8]

Recommended Analytical Techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, aromatic C-H).

Mechanistic Insights

The Doebner-von Miller reaction proceeds through a complex mechanism that is still a subject of discussion.[5] A plausible pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline product.[2] The nitrobenzene in the reaction mixture often serves as the oxidant.

Doebner_von_Miller cluster_mechanism Plausible Doebner-von Miller Mechanism A 3-Methylaniline C Michael Addition A->C B Crotonaldehyde B->C D Intermediate C->D E Intramolecular Cyclization D->E F Dihydroquinoline Intermediate E->F G Oxidation F->G H 3,7-Dimethylquinoline G->H

Figure 2: Simplified mechanistic pathway of the Doebner-von Miller reaction.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in Step 1Incomplete reactionExtend reaction time or increase temperature slightly. Ensure efficient stirring.
Side reactionsControl the rate of addition of crotonaldehyde to prevent polymerization.
Incomplete oxidation in Step 2Insufficient oxidizing agentAdd more KMnO₄ until the purple color persists.
Low reaction temperatureEnsure the reaction is maintained at a steady reflux.
Difficulty in isolating the productProduct is soluble in the work-up solventAdjust the pH carefully during precipitation. Use a different solvent for recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of quinoline-3,7-dicarboxylic acid. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide aim to facilitate a deeper understanding and successful execution of the synthesis.

References

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry - ACS Publications. (2012). Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. (2020). Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. Available at: [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis. (2016). Available at: [Link]

  • The preparation method of quinoline carboxylic acid derivative. Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid. European Patent Office - EP 0351889 B1. Googleapis.com. Available at: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. (2002). Available at: [Link]

Sources

using quinoline-3,7-dicarboxylic acid as a ligand in metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Metal-Organic Frameworks Utilizing Quinoline-3,7-Dicarboxylic Acid

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of quinoline-3,7-dicarboxylic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique structural and electronic properties of the quinoline moiety—a rigid backbone combined with a Lewis basic nitrogen site—present significant opportunities for designing novel MOFs with tailored functionalities. This guide moves beyond standard protocols to explain the underlying scientific principles, offering detailed, field-tested methodologies for synthesis, activation, and characterization. We present a model protocol for a robust zirconium-based MOF (Zr-Q37DC) and discuss the critical interpretation of characterization data. The potential applications, from catalysis to drug delivery, are explored, providing a foundational resource for harnessing the potential of this promising ligand.

Introduction: The Strategic Advantage of Quinoline-3,7-Dicarboxylic Acid in MOF Chemistry

The MOF Landscape: A Brief Overview

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic molecules.[1] The modularity of MOFs, allowing for a vast library of metals and organic linkers, enables the precise tuning of pore size, surface area, and chemical functionality.[2] This has led to their extensive study for applications in gas storage, chemical separations, catalysis, sensing, and drug delivery.[3][4] The choice of the organic linker is a critical factor that directly dictates the final structure, stability, and properties of the MOF.[3]

Introducing the Ligand: Quinoline-3,7-Dicarboxylic Acid (H₂Q37DC)

Quinoline-3,7-dicarboxylic acid is a bifunctional aromatic ligand that offers a unique combination of features for MOF synthesis. Its strategic advantages include:

  • Structural Rigidity: Unlike flexible aliphatic linkers, the rigid aromatic core of the quinoline system provides a strong foundation for creating stable, permanent porous structures, which is often a prerequisite for high surface area materials.[1]

  • Defined Coordination Geometry: The carboxylate groups at the 3 and 7 positions offer a divergent, angular geometry, which can lead to the formation of complex and novel network topologies compared to more linear linkers.

  • Integrated Functionality: The quinoline ring possesses an endocyclic nitrogen atom that can act as a Lewis base, a hydrogen bond acceptor, or a site for post-synthetic modification. This built-in functionality can be exploited to enhance catalytic activity, selective adsorption, or luminescent sensing capabilities.[5]

Rationale for Use in Advanced Applications

The incorporation of H₂Q37DC into MOF architectures is a promising strategy for developing next-generation materials. The nitrogen heterocycle can serve as a docking site for metal cations or active molecules, making these MOFs highly attractive for heterogeneous catalysis or the targeted delivery of therapeutic agents.[6][7] Furthermore, the electron-rich aromatic system suggests potential for interesting photoluminescent properties, creating opportunities in chemical sensing.[5]

Synthesis of a Model MOF: A Zirconium-Based Framework (Zr-Q37DC)

Design & Rationale

We have selected a zirconium(IV)-based system for our model protocol due to the exceptional thermal and chemical stability of Zr-based MOFs (e.g., the UiO series).[5] The high charge density and oxophilicity of Zr(IV) lead to the formation of robust [Zr₆O₄(OH)₄]¹²⁺ SBUs, which are known to form highly stable frameworks. To aid in crystallization and control defect density, a modulator—a monocarboxylic acid like trifluoroacetic acid or benzoic acid—is often used.[5][8] The modulator competes with the linker for coordination to the metal cluster, slowing down the framework assembly and promoting the growth of larger, more ordered crystals.

Materials and Equipment
CategoryItemTypical Specification
Chemicals Quinoline-3,7-dicarboxylic acid (H₂Q37DC)Purity >98%
Zirconium(IV) chloride (ZrCl₄)Anhydrous, >99.5%
Trifluoroacetic acid (TFA)>99%
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Methanol (MeOH)ACS Grade, >99.8%
Equipment Teflon-lined stainless-steel autoclave23 mL or 50 mL capacity
Programmable laboratory ovenCapable of maintaining ±1°C
Analytical balanceReadability ±0.1 mg
Benchtop centrifugeCapable of >10,000 rpm
Schlenk line or vacuum manifoldFor drying under vacuum
Ultrasonic bathFor dissolution
Protocol 1: Solvothermal Synthesis of Zr-Q37DC

Causality Note: The solvothermal method uses elevated temperature and pressure to increase the solubility of precursors and facilitate the crystallization process, which is often slow at room temperature.[8] The molar ratios are critical; an excess of the modulator (TFA) is used to control the nucleation and growth kinetics.[5]

  • Precursor Solution A (Metal): In a 20 mL glass vial, carefully add 65 mg of Zirconium(IV) chloride (ZrCl₄, 0.28 mmol) to 10 mL of N,N-Dimethylformamide (DMF).

  • Precursor Solution B (Ligand & Modulator): In a separate 20 mL glass vial, add 60 mg of Quinoline-3,7-dicarboxylic acid (H₂Q37DC, 0.28 mmol) to 10 mL of DMF. Add 0.6 mL of trifluoroacetic acid (TFA, ~28 equivalents) to this vial.

  • Dissolution: Sonicate both vials for approximately 15-20 minutes or until all solids are fully dissolved. The metal salt solution may require gentle heating.

  • Reaction Assembly: Transfer the contents of both vials into a 50 mL Teflon-lined autoclave.

  • Sealing and Heating: Securely seal the autoclave and place it in a pre-heated programmable laboratory oven at 120°C.

  • Crystallization: Maintain the temperature at 120°C for 72 hours.

  • Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Rapid cooling can lead to the formation of smaller, less-defined crystals.

  • Isolation: Open the autoclave and collect the resulting white crystalline powder by centrifugation at 12,000 rpm for 15 minutes.[9] Decant and discard the supernatant.

Protocol 2: Post-Synthesis Activation

Causality Note: Activation is a crucial step to remove residual DMF and other guest molecules from the pores of the MOF.[10] Failure to properly activate the material will result in a drastically underestimated surface area and porosity. A solvent exchange with a more volatile solvent like methanol facilitates removal under vacuum.

  • Washing: Add 15 mL of fresh DMF to the pellet from the previous step, resuspend thoroughly using a vortex mixer, and centrifuge again. Repeat this washing step three times to remove unreacted precursors.[8]

  • Solvent Exchange: After the final DMF wash, resuspend the crystalline product in 15 mL of methanol. Let it stand for 24 hours.

  • Exchange Repetition: Centrifuge the suspension, decant the methanol, and replenish with 15 mL of fresh methanol. Repeat this process for a total of 3 days, exchanging the solvent every 24 hours.[10]

  • Drying and Activation: After the final methanol exchange, collect the solid by centrifugation. Place the sample in a vacuum oven or on a Schlenk line and dry under dynamic vacuum at 120-150°C for at least 12 hours to ensure complete removal of solvent molecules from the pores.[5][10] The activated, porous Zr-Q37DC is now ready for characterization.

Essential Characterization Techniques

The following protocols outline the primary techniques to confirm the successful synthesis and activation of the MOF.

Protocol 3: Powder X-Ray Diffraction (PXRD)
  • Objective: To verify the crystallinity and phase purity of the synthesized material.

  • Methodology:

    • Grind a small amount (~10-20 mg) of the activated MOF into a fine powder using an agate mortar and pestle.

    • Mount the powder onto a zero-background sample holder.

    • Collect a diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 3° to 50° with a step size of 0.02° and a sufficient counting time per step.

Protocol 4: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the framework and confirm the removal of guest solvents.

  • Methodology:

    • Place 5-10 mg of the activated MOF sample into an alumina TGA pan.

    • Heat the sample from room temperature to 800°C under a continuous flow of nitrogen or air.

    • Use a heating rate of 5-10 °C/min.

    • Record the mass loss as a function of temperature.

Protocol 5: Gas Sorption Analysis (N₂ at 77 K)
  • Objective: To measure the specific surface area (BET), pore volume, and pore size distribution.

  • Methodology:

    • Accurately weigh 50-100 mg of the activated MOF sample into a sample tube.

    • Degas the sample on the analysis instrument's port at 120-150°C under high vacuum for at least 6 hours to remove any adsorbed atmospheric contaminants.

    • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • Collect a full isotherm over a relative pressure (P/P₀) range from ~10⁻⁶ to 1.0.

Visualization of Workflow and Structure

MOF_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_application Potential Applications s1 Precursor Dissolution (ZrCl₄ + Ligand in DMF) s2 Solvothermal Reaction (120°C, 72h) s1->s2 s3 Isolation via Centrifugation s2->s3 s4 Solvent Exchange (Methanol, 3 days) s3->s4 s5 Vacuum Activation (120-150°C, 12h) s4->s5 c1 PXRD (Crystallinity) s5->c1 Activated MOF c2 TGA (Thermal Stability) s5->c2 Activated MOF c3 N₂ Sorption @ 77K (Porosity) s5->c3 Activated MOF a1 Catalysis c3->a1 a2 Sensing c3->a2 a3 Drug Delivery c3->a3

Caption: Experimental workflow from synthesis to application.

Ligand_Coordination SBU Zr₆ SBU L1 O=C Quinoline C=O SBU:Zr1->L1:c1 SBU:Zr5->L1:c2 L2 O=C Quinoline C=O SBU:Zr2->L2:c1 SBU:Zr6->L2:c2 L3 O=C Quinoline C=O SBU:Zr3->L3:c1 L4 O=C Quinoline C=O SBU:Zr4->L4:c1

Caption: Hypothetical coordination of H₂Q37DC with a Zr₆ SBU.

Data Interpretation and Expected Results

Analyzing Characterization Data
  • PXRD: A successful synthesis will yield a PXRD pattern with sharp, well-defined peaks, indicating a highly crystalline material. The absence of broad features suggests high phase purity. The peak positions are a fingerprint of the specific crystal structure.

  • TGA: The TGA curve for a properly activated sample should show a flat plateau up to high temperatures (e.g., >400-450°C), indicating the absence of trapped solvent and high thermal stability. A sharp weight loss beyond this temperature corresponds to the decomposition of the organic linker and framework collapse.

  • Gas Sorption: The N₂ isotherm should be a Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) model is applied to the low-pressure region of the isotherm to calculate the specific surface area.[11] A high uptake of N₂ at low relative pressures signifies a porous material.

Tabulated Summary of Expected Properties
PropertyExpected ResultSignificance
Crystallinity High (Sharp PXRD peaks)Confirms long-range order and successful framework formation.
Thermal Stability Tdecomposition > 400 °CIndicates a robust framework suitable for applications requiring heat.
BET Surface Area 500 - 1500 m²/gConfirms high porosity and accessibility of the internal surface.
Pore Volume 0.3 - 0.8 cm³/gQuantifies the internal void space available for guest molecules.

Potential Applications & Future Directions

The unique properties of MOFs derived from quinoline-3,7-dicarboxylic acid open up several avenues for advanced applications:

  • Heterogeneous Catalysis: The Lewis basic nitrogen site within the quinoline ring can be utilized to catalyze organic transformations or act as a coordinating site for catalytically active metal nanoparticles.

  • Luminescent Sensing: The aromatic nature of the ligand may impart fluorescent properties to the MOF, which could be quenched or enhanced upon interaction with specific analytes like metal ions or nitroaromatic compounds, forming the basis of a chemical sensor.[5]

  • Drug Delivery: The tunable porosity and potential for functionalization make these MOFs candidates for hosting and releasing therapeutic molecules. The biocompatibility of quinoline derivatives would need to be carefully assessed for such applications.[7][10][12]

Future work should focus on exploring different metal SBUs to create a family of isoreticular frameworks, systematically tuning the pore environment and investigating the impact of the quinoline nitrogen on selective gas adsorption and catalytic performance.

References

  • Kadochnikova, A., et al. (2021). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Gogoi, C., & Biswas, S. (2018). A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (2025). Spectral Characteristics and Applications of Metal–Organic Frameworks Based on Copper Cyanide and Quinoline Bases. Retrieved from [Link]

  • Chinese Chemical Letters. (2020). Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid. Retrieved from [Link]

  • Hussain, Z. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Retrieved from [Link]

  • IntechOpen. (2022). Transition Metals-Based Metal-Organic Frameworks, Synthesis, and Environmental Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

  • Frontiers. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015177511A1 - Method of preparing a metal organic framework.
  • ACS Publications. (2007). Three Novel Cd(II) Metal−Organic Frameworks Constructed from Mixed Ligands of Dipyrido[3,2-d:2',3'-f]quinoxaline and Benzene-dicarboxylate: From a 1-D Ribbon, 2-D Layered Network, to a 3-D Architecture. Retrieved from [Link]

  • UMT Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

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Application Note: Preparation of Quinoline-3,7-Dicarboxylic Acid Stock Solutions for In Vitro hPNMT Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-3,7-dicarboxylic acid (and its 4-oxo-1,4-dihydro derivatives) are structurally significant small molecules recognized for their potent inhibition of human phenylethanolamine N-methyltransferase (hPNMT) [1]. hPNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for methylating norepinephrine to form epinephrine [2].

In early-stage drug discovery, the transition from in silico hits to in vitro validation requires rigorous compound management. Dicarboxylic acids present unique physicochemical challenges, including complex dissolution kinetics and the potential to induce pH-driven assay artifacts. This application note provides a comprehensive, self-validating protocol for preparing and handling quinoline-3,7-dicarboxylic acid stock solutions to ensure high-fidelity enzymatic assay data, grounded in the best practices of the [3].

Mechanistic Context & Pathway Visualization

To understand the handling requirements of this compound, one must first understand its biological target. hPNMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert norepinephrine into epinephrine. Quinoline-3,7-dicarboxylic acid acts as a competitive inhibitor within this catalytic pocket [1].

Pathway NE Norepinephrine (Substrate) PNMT hPNMT (Enzyme) NE->PNMT Binds SAM S-adenosyl-L-methionine (Methyl Donor) SAM->PNMT Binds EPI Epinephrine (Product) PNMT->EPI Catalyzes Methylation INHIB Quinoline-3,7-dicarboxylic acid (Inhibitor) INHIB->PNMT Competitive Inhibition

Biochemical pathway of hPNMT-mediated epinephrine synthesis and its targeted inhibition.

Physicochemical Profiling

Understanding the quantitative properties of quinoline-3,7-dicarboxylic acid is essential for predicting its behavior in solution. The dual carboxylic acid moieties dominate its solubility profile and acid-base chemistry.

Table 1: Physicochemical Properties

PropertyValue / DescriptionExperimental Implication
Molecular Formula C₁₁H₇NO₄Highly aromatic; prone to π-π stacking in solid state.
Molecular Weight 217.18 g/mol Required for precise molarity calculations.
pKa (Predicted) ~2.3 (COOH), ~4.5 (COOH)Will donate protons in aqueous solution, lowering pH.
Solubility (Aqueous) Poor (< 1 mM at pH 7.0)Cannot be directly dissolved in assay buffers.
Solubility (Organic) High in DMSO (≥ 50 mM)Requires 100% anhydrous DMSO for master stocks.

Causality in Experimental Design (E-E-A-T Principles)

A robust protocol is not merely a sequence of steps, but a series of deliberate choices designed to eliminate variables.

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard benchtop DMSO is used, it absorbs atmospheric water over time. Water alters the primary solvation shell, drastically reducing the solubility of lipophilic/aromatic compounds and promoting degradation. We mandate ≥99.9% anhydrous DMSO stored under argon [3].

  • Why Sonication is Mandatory: Quinoline dicarboxylic acids form highly stable crystalline lattices stabilized by intermolecular hydrogen bonding (between carboxylic acid dimers) and π-π stacking of the quinoline rings. Simple vortexing is insufficient. Acoustic cavitation (sonication) provides the mechanical energy required to disrupt these lattice forces.

  • The Necessity of High Buffer Capacity: At a 100 µM screening concentration, the compound will release up to 200 µM of protons. If the assay buffer is weak, this will cause a localized pH drop. Because hPNMT has a strict optimal pH range, this pH shift will denature the enzyme, resulting in a false-positive "inhibition" readout. A strong buffer (e.g., 50 mM HEPES, pH 7.4) neutralizes this threat.

  • Constant Solvent Normalization: DMSO inherently affects enzyme kinetics. To ensure a self-validating system, the final DMSO concentration must be mathematically locked at exactly 1.0% across all test wells, including the vehicle control.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized vial of quinoline-3,7-dicarboxylic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Using an analytical balance, weigh exactly 2.17 mg of the compound into a sterile, static-free amber glass vial.

  • Dissolution: Add exactly 1.00 mL of room-temperature, anhydrous DMSO (≥99.9%).

  • Mechanical Disruption: Vortex for 30 seconds. Transfer the vial to a water-bath sonicator. Sonicate for 5–10 minutes at room temperature.

  • Visual QC: Inspect the solution against a light background. It must be completely optically clear with no particulate matter.

Phase 2: Aliquoting and Storage
  • Dispensing: Divide the 10 mM master stock into 20 µL single-use aliquots in tightly sealed, low-bind polypropylene microcentrifuge tubes.

  • Storage: Store immediately at -80°C.

  • Self-Validating Rule: Never subject an aliquot to a freeze-thaw cycle. Discard any remaining volume after the day's experiments.

Workflow Step1 1. Weigh Compound (Analytical Balance) Step2 2. Add Anhydrous DMSO (Target: 10 mM Stock) Step1->Step2 Step3 3. Vortex & Sonicate (Disrupt H-Bonds) Step2->Step3 Step4 4. Visual Inspection (Ensure Clear Solution) Step3->Step4 Step5 5. Aliquot & Store (Single-use, -80°C) Step4->Step5 Step6 6. Assay Dilution (Buffer, <1% DMSO) Step5->Step6

Step-by-step workflow for preparing and storing quinoline-3,7-dicarboxylic acid stock solutions.
Phase 3: Preparation of Working Solutions (Serial Dilution)

To maintain a constant 1.0% DMSO concentration in the final assay, perform a 100x intermediate serial dilution in 100% DMSO before introducing the compound to the aqueous assay buffer.

Table 2: 100x Intermediate Serial Dilution Strategy

Desired Final Assay Conc. (µM)Intermediate Stock in 100% DMSOVolume of Previous DMSO StockVolume of 100% DMSOFinal Transfer to Assay BufferFinal Assay DMSO %
100 µM 10 mM (10,000 µM)N/A (Use Master Stock)N/A1 µL into 99 µL buffer1.0%
30 µM 3 mM (3,000 µM)30 µL of 10 mM stock70 µL1 µL into 99 µL buffer1.0%
10 µM 1 mM (1,000 µM)33.3 µL of 3 mM stock66.7 µL1 µL into 99 µL buffer1.0%
3 µM 0.3 mM (300 µM)30 µL of 1 mM stock70 µL1 µL into 99 µL buffer1.0%
1 µM 0.1 mM (100 µM)33.3 µL of 0.3 mM stock66.7 µL1 µL into 99 µL buffer1.0%
Vehicle Control 0 µM0 µL100 µL1 µL into 99 µL buffer1.0%

Note: The assay buffer must contain 50 mM HEPES (pH 7.4), 1 mM DTT, and 0.01% Triton X-100 to prevent non-specific aggregation.

Quality Control & Troubleshooting

A self-validating assay must account for potential failure modes. If anomalous IC₅₀ curves are observed, consult the following matrix:

Table 3: Troubleshooting Matrix

ObservationRoot Cause AnalysisCorrective Action
Erratic IC₅₀ replicates Compound precipitation upon addition to aqueous buffer.Ensure rapid mixing upon buffer addition. Verify Triton X-100 is present in the buffer to maintain solubility.
Apparent inhibition in all wells pH drop due to dicarboxylic acid protons denaturing hPNMT.Check the pH of the final assay mixture. Increase HEPES buffer concentration to 100 mM if necessary.
Loss of potency over time Hydrolysis or degradation due to freeze-thaw cycles or water in DMSO.Discard old aliquots. Prepare a fresh master stock using newly opened anhydrous DMSO.

References

  • Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays. Molecules and Cells.[Link]

  • Phenylethanolamine N-methyltransferase - P11086. UniProt.[Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. National Center for Advancing Translational Sciences (US).[Link]

Application Note: Quinoline-3,7-Dicarboxylic Acid Scaffolds in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Targeting Human Phenylethanolamine N-Methyltransferase (hPNMT) for Adrenergic Modulation

Pharmacological Context & Target Rationale

In the landscape of small molecule drug discovery, targeting the catecholamine biosynthesis pathway is a critical strategy for modulating sympathetic nervous system activity. The terminal enzyme in this cascade, [1], catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine. Dysregulation of epinephrine production is fundamentally linked to essential hypertension, metabolic syndrome, and various neurodegenerative disorders [2].

Historically, developing hPNMT inhibitors has been challenging due to off-target affinity for α2-adrenoceptors and poor blood-brain barrier (BBB) permeability. However, the identification of quinoline-3,7-dicarboxylic acid —specifically its 4-oxo-1,4-dihydro derivative—has introduced a highly specific, privileged scaffold into the medicinal chemistry toolkit. As demonstrated in recent[3], the dicarboxylic acid functional groups on the quinoline ring provide unique, highly directional hydrogen-bonding vectors that interact selectively with the hPNMT active site, avoiding the promiscuity seen in earlier amine-based inhibitors.

Structural Biology & Mechanism of Action

The hPNMT active site is bipartite, consisting of a SAM-binding cofactor domain and a norepinephrine-binding substrate domain. Quinoline-3,7-dicarboxylic acid derivatives act as competitive inhibitors by selectively occupying the substrate-binding pocket.

Causality in Scaffold Design: The experimental choice to utilize a 3,7-dicarboxylic acid substitution pattern is not arbitrary. The carboxylate at position 3 forms a critical salt bridge with the side chain of Lys57—a residue essential for substrate anchoring—while the carboxylate at position 7 engages in hydrogen bonding with the solvent-exposed rim of the pocket. Meanwhile, the planar quinoline core engages in π−π stacking with aromatic residues lining the cavity. Removing or shifting these carboxylic acid groups drastically reduces binding affinity, dictating the rigid structural requirements for this pharmacophore.

pathway NE Norepinephrine EPI Epinephrine NE->EPI Methylation hPNMT hPNMT Enzyme hPNMT->NE Catalyzes SAM SAM (Cofactor) SAM->hPNMT Methyl Donor Inhibitor Quinoline-3,7-dicarboxylic acid (Inhibitor) Inhibitor->hPNMT Competitive Inhibition

Adrenergic pathway and hPNMT inhibition by quinoline-3,7-dicarboxylic acid.

Integrated Screening & Validation Workflows

To transition quinoline-3,7-dicarboxylic acid from a raw chemical building block to a validated lead compound, a triaged screening cascade is required. This ensures that hits are not assay artifacts (e.g., pan-assay interference compounds or aggregators) and possess genuine biophysical affinity.

workflow Lib Compound Library (Quinoline-3,7-dicarboxylic acids) VS 3D Pharmacophore Virtual Screening Lib->VS Library Triage Dock Molecular Docking (hPNMT Active Site) VS->Dock Hit Selection Biophys Biophysical Validation (STD-NMR Analysis) Dock->Biophys Physical Binding Enz In Vitro Enzymatic Assay (HPLC-UV Quantification) Biophys->Enz Activity Measurement Lead Lead Optimization (In vivo models) Enz->Lead IC50 Validation

Triaged drug discovery workflow for validating hPNMT small molecule inhibitors.

Protocol 1: In Silico Pharmacophore Modeling and Molecular Docking

Rationale: High-throughput virtual screening filters out sterically clashing analogs before resource-intensive physical testing.

  • Protein Preparation: Import the high-resolution crystal structure of hPNMT (e.g., PDB ID: 1HNN). Retain the SAM cofactor and crucial structural water molecules mediating the binding pocket network.

  • Ligand Preparation: Generate 3D conformers of the quinoline library at physiological pH (7.4). Critical Step: Ensure the 3,7-dicarboxylic acids are modeled in their deprotonated (carboxylate) states, as this dictates the electrostatic interactions with Lys57.

  • Docking Execution: Utilize a grid-based docking algorithm (e.g., AutoDock Vina). Center the grid box on the norepinephrine binding site.

  • Pose Triage: Discard poses that fail to place the quinoline core within 4.0 Å of the SAM methyl-donor group or fail to form a salt bridge with Lys57.

Protocol 2: Biophysical Validation via Saturation Transfer Difference (STD) NMR

Rationale: STD-NMR detects the transient binding of small molecules to large macromolecules. It is a self-validating system: if the compound does not physically bind the target, no signal transfer occurs, eliminating false positives common in biochemical assays.

  • Sample Preparation: Prepare a solution containing 10 µM recombinant hPNMT and 1 mM of the quinoline-3,7-dicarboxylic acid hit in deuterated PBS (pH 7.4, 10% D2​O ).

  • NMR Acquisition: Using a 500 MHz or 600 MHz NMR spectrometer, apply a selective saturation cascade (e.g., Gaussian pulses) to the protein's aliphatic region (-0.5 ppm) for 2 seconds.

  • Difference Spectrum Generation: Subtract the on-resonance spectrum (protein saturated) from the off-resonance spectrum (irradiated at 30 ppm, where no protein signals exist).

  • Data Interpretation: The appearance of the quinoline's aromatic protons (typically between 7.0–8.5 ppm) in the difference spectrum confirms direct, reversible binding to hPNMT.

Protocol 3: In Vitro hPNMT Enzymatic Activity Assay (HPLC-UV)

Rationale: While radiometric assays utilizing 3H -SAM are highly sensitive, an HPLC-UV assay directly quantifies the product (epinephrine) without radioactive hazards, providing a robust platform for IC 50​ determination.

  • Assay Mixture: In a 100 µL reaction volume, combine 50 mM sodium phosphate buffer (pH 7.4), 10 µM SAM, 10 µM norepinephrine, and varying concentrations of the quinoline inhibitor (0.1 nM to 100 µM).

  • Reaction Initiation: Add 50 ng of purified recombinant hPNMT. Incubate at 37°C for precisely 30 minutes.

  • Self-Validating Termination: Quench the reaction by adding 10 µL of 0.5 M perchloric acid. Causality: Perchloric acid instantly drops the pH to halt enzymatic activity while simultaneously precipitating the protein, protecting the HPLC column from fouling.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 20 µL of the supernatant onto a C18 reverse-phase column. Use an isocratic mobile phase (0.1 M sodium phosphate, 0.1 mM EDTA, 10% methanol) and monitor the epinephrine peak at 280 nm.

  • Quantification: Calculate the IC 50​ by plotting the area under the curve (AUC) of the epinephrine peak against the log concentration of the inhibitor using non-linear regression.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the representative binding profiles of the quinoline-3,7-dicarboxylic acid scaffold compared to standard hPNMT inhibitors. The dicarboxylic acid scaffold provides a strong primary hit, which serves as a foundation for further lead optimization.

Table 1: Representative Binding and Inhibition Profiles of hPNMT Inhibitor Scaffolds

Compound ClassSpecific CompoundhPNMT IC 50​ (µM)Binding ModeBBB Permeability (Predicted)
Standard Control SK&F 296610.35CompetitiveLow
Primary Scaffold Hit 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid1.20CompetitiveModerate
Optimized Lead 3-Fluoromethyl-7-sulfonamide-THIQ0.02CompetitiveHigh

Note: Data synthesized from benchmark hPNMT inhibitor studies and pharmacophore screening literature.

Strategic Outlook & Lead Optimization

Quinoline-3,7-dicarboxylic acid represents a highly tunable, synthetically accessible scaffold for adrenergic modulation. While the dicarboxylic acid moieties are crucial for initial target engagement and high-affinity binding, their polarity inherently restricts passive diffusion across the blood-brain barrier.

For applications targeting central nervous system (CNS) indications (e.g., neurodegenerative diseases), future drug development efforts should focus on prodrug strategies —such as esterifying the carboxylic acids to create lipophilic precursors that are cleaved by esterases upon entering the brain. By utilizing the robust pipeline of in silico modeling, STD-NMR validation, and HPLC quantification outlined in this note, researchers can efficiently optimize this core structure into viable clinical candidates.

References
  • Phenylethanolamine N-methyltransferase (PNMT) - P11086 Source: UniProtKB URL:[Link]

  • PNMT Gene - Phenylethanolamine N-Methyltransferase Source: GeneCards: The Human Gene Database URL:[Link]

  • Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays Source: Molecules and Cells, 29(6), 595-602 (2010). URL:[Link]

Application Notes & Protocols: Conjugation of Quinoline-3,7-Dicarboxylic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of a Dicarboxylic Quinoline Scaffold in Targeted Therapeutics

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3][4] Quinoline-based compounds are known to interact with various biological targets, and their rigid structure provides a robust framework for the design of targeted agents.[5][6] Quinoline-3,7-dicarboxylic acid, in particular, presents a unique opportunity for the development of advanced drug delivery systems. Its two carboxylic acid groups at distinct positions on the quinoline ring system offer versatile handles for bioconjugation. This dual functionality allows for the attachment of both a targeting moiety and a therapeutic payload, or for the creation of multimeric drug conjugates, potentially enhancing binding affinity and therapeutic efficacy.

These application notes provide a comprehensive guide for researchers on the effective conjugation of quinoline-3,7-dicarboxylic acid to targeting ligands, such as antibodies or peptides, for the development of targeted drug delivery systems. We will delve into the underlying chemistry of two robust conjugation methodologies, provide detailed, field-proven protocols, and discuss the critical aspects of purification and characterization of the final conjugate.

Conjugation Chemistries for Quinoline-3,7-Dicarboxylic Acid

The presence of carboxylic acid groups on the quinoline scaffold dictates the primary conjugation strategies. The most prevalent and reliable methods involve the activation of the carboxyl group to form a reactive intermediate that readily couples with an amine-containing molecule.[7][8]

Carbodiimide-Mediated Amide Bond Formation (EDC/NHS Chemistry)

This is the most common "zero-length" crosslinking method for conjugating carboxyl-containing molecules to amine-containing molecules.[7][9] The reaction proceeds in two steps:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid groups of quinoline-3,7-dicarboxylic acid to form a highly reactive O-acylisourea intermediate.[10]

  • Stabilization and Coupling: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[9] To improve conjugation efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to convert the O-acylisourea intermediate into a more stable NHS ester.[11] This semi-stable ester then reacts with a primary amine on the targeting ligand (e.g., the side chain of a lysine residue in a protein) to form a stable amide bond.[7][12]

Experimental Workflow: EDC/NHS Conjugation

EDC_NHS_Workflow cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Quenching & Purification Quinoline Quinoline-3,7-dicarboxylic acid EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) Quinoline->EDC_NHS React for 15-30 min Activated_Quinoline Activated Quinoline-NHS Ester EDC_NHS->Activated_Quinoline Targeting_Ligand Amine-containing Targeting Ligand (e.g., Antibody, Peptide) Activated_Quinoline->Targeting_Ligand Add to Ligand in Coupling Buffer (pH 7.2-8.0) Conjugate Quinoline-Ligand Conjugate Targeting_Ligand->Conjugate React for 2-4 hours at RT or 4°C Quenching Add Quenching Agent (e.g., Tris, Glycine) Conjugate->Quenching Purification Purification (e.g., Dialysis, SEC, HPLC) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS mediated conjugation.

"Click Chemistry": A Bioorthogonal Approach

Click chemistry offers a highly efficient and specific method for bioconjugation.[][14] The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[15] For applications in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst.[16][17]

To utilize click chemistry, either the quinoline-3,7-dicarboxylic acid or the targeting ligand must first be modified to contain an azide or an alkyne group. Given the dicarboxylic nature of the quinoline molecule, it can be derivatized to present two azide or alkyne functionalities.

Experimental Workflow: Click Chemistry Conjugation (SPAAC Example)

Click_Chemistry_Workflow cluster_0 Functionalization cluster_1 Conjugation cluster_2 Purification Quinoline Quinoline-3,7-dicarboxylic acid Amine_Alkyne Amine-containing Strained Alkyne (e.g., DBCO-amine) Quinoline->Amine_Alkyne EDC/NHS Chemistry Functionalized_Quinoline Quinoline-Alkyne Derivative Amine_Alkyne->Functionalized_Quinoline Azide_Ligand Azide-modified Targeting Ligand Functionalized_Quinoline->Azide_Ligand Conjugate Quinoline-Ligand Conjugate (Triazole Linkage) Azide_Ligand->Conjugate React for 1-4 hours at RT Purification Purification (e.g., SEC, HPLC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for SPAAC-based click chemistry conjugation.

Detailed Protocols

Protocol 1: EDC/NHS Conjugation of Quinoline-3,7-Dicarboxylic Acid to a Model Antibody

This protocol describes the conjugation of quinoline-3,7-dicarboxylic acid to an antibody via its lysine residues.

Materials:

  • Quinoline-3,7-dicarboxylic acid

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification equipment: Dialysis cassettes (10 kDa MWCO) or size-exclusion chromatography (SEC) column.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of quinoline-3,7-dicarboxylic acid in DMSO.

    • Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of Quinoline-3,7-Dicarboxylic Acid:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM quinoline-3,7-dicarboxylic acid stock solution with 80 µL of Activation Buffer.

    • Add 5 µL of 100 mM EDC and 5 µL of 100 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • While the activation reaction is proceeding, prepare the antibody. If necessary, exchange the antibody into the Coupling Buffer.

    • Add the activated quinoline solution to the antibody solution. The molar ratio of the activated quinoline to the antibody should be optimized, but a starting point of 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted small molecules and byproducts by dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.

    • For higher purity, size-exclusion chromatography (SEC) can be employed.[18]

Protocol 2: Two-Step Click Chemistry (SPAAC) Conjugation

This protocol involves the initial functionalization of quinoline-3,7-dicarboxylic acid with a strained alkyne, followed by conjugation to an azide-modified targeting peptide.

Materials:

  • Quinoline-3,7-dicarboxylic acid

  • DBCO-amine (a strained alkyne)

  • EDC and Sulfo-NHS

  • Azide-modified peptide

  • Organic solvent (e.g., DMF or DMSO)

  • Purification equipment: Reversed-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

Step 1: Synthesis of Quinoline-DBCO Derivative

  • Activation: In an anhydrous organic solvent, dissolve quinoline-3,7-dicarboxylic acid and a molar excess of EDC and Sulfo-NHS. Stir at room temperature for 1 hour.

  • Coupling to DBCO-amine: Add a molar excess of DBCO-amine to the activated quinoline solution. Stir at room temperature overnight.

  • Purification: Purify the quinoline-DBCO derivative by RP-HPLC.[18] Characterize the product by mass spectrometry and NMR.[19]

Step 2: Conjugation to Azide-Modified Peptide

  • Reaction: Dissolve the purified quinoline-DBCO derivative and the azide-modified peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate by RP-HPLC.

Characterization and Quality Control

Thorough characterization of the conjugate is crucial to ensure its quality and reproducibility for downstream applications.

Parameter Method Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MS)[19][20], Reversed-Phase HPLC (RP-HPLC)[21]To determine the average number of quinoline molecules conjugated to each targeting ligand.
Conjugate Purity and Heterogeneity Size-Exclusion Chromatography (SEC), RP-HPLC[21][22], SDS-PAGETo separate the conjugate from unconjugated starting materials and to assess the distribution of different drug-loaded species.
Structural Integrity Mass Spectrometry (MS)[20][23], Nuclear Magnetic Resonance (NMR)[19]To confirm the covalent attachment and to ensure that the conjugation process has not compromised the structure of the targeting ligand.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI)To verify that the conjugated targeting ligand retains its ability to bind to its target.
In vitro Potency Cell-based cytotoxicity assays[23]To determine the biological activity of the conjugate on target cells.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS- Hydrolysis of activated quinoline- Suboptimal pH- Use fresh EDC/Sulfo-NHS solutions- Perform the reaction quickly after activation- Optimize the pH of the activation and coupling buffers
Precipitation of Conjugate - High drug loading- Hydrophobicity of the quinoline moiety- Reduce the molar ratio of quinoline to the targeting ligand- Include organic co-solvents in the reaction buffer- Consider using a more hydrophilic linker
Loss of Biological Activity - Conjugation at a critical site for binding- Denaturation of the targeting ligand- Use site-specific conjugation methods- Optimize reaction conditions (e.g., temperature, pH)

Conclusion

Quinoline-3,7-dicarboxylic acid is a promising scaffold for the development of targeted drug delivery systems. The dual carboxylic acid functionalities provide a versatile platform for conjugation to a variety of targeting ligands and therapeutic agents. The EDC/NHS and click chemistry methods described in these application notes offer robust and reproducible strategies for the synthesis of quinoline-based conjugates. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of these novel therapeutic agents.

References

  • Bio-Synthesis, Inc. Small Molecule Drug Conjugation. Available from: [Link]

  • Creative Commons. Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Available from: [Link]

  • National Center for Biotechnology Information. Click Chemistry Conjugations. Available from: [Link]

  • Creative Biolabs. Conjugation Based on Click Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Chemical Conjugation in Drug Delivery Systems. Available from: [Link]

  • Creative Biolabs. Chemical Conjugation. Available from: [Link]

  • National Center for Biotechnology Information. Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. Available from: [Link]

  • CellMosaic. Advanced Conjugation Processes and PerKit. Available from: [Link]

  • American Association for Cancer Research. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

  • Single Use Support. Bioconjugation simply explained. Available from: [Link]

  • Wikipedia. Bioconjugation. Available from: [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • ResearchGate. Examples of reactions used for conjugation to carboxylic acids. A:. Available from: [Link]

  • CellMosaic. Protein-Small Molecule Drug Conjugate. Available from: [Link]

  • National Center for Biotechnology Information. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Available from: [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

  • National Center for Biotechnology Information. Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]

  • ACS Publications. A Robust Method for the Preparation and Purification of Antibody/Streptavidin Conjugates. Available from: [Link]

  • PubMed. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

  • LCGC International. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available from: [Link]

  • ACS Publications. Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. Available from: [Link]

  • BioAgilytix. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Available from: [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]

  • ResearchGate. Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... Available from: [Link]

  • Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

  • Bentham Science. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • OAText. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]

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Application Note: The Role of Quinoline-3,7-Dicarboxylic Acid in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-3,7-dicarboxylic acid (H₂QDC) is a highly specialized, rigid organic linker utilized in the rational design of transition metal complexes, Metal-Organic Frameworks (MOFs), and coordination polymers[1]. By combining the hard Lewis basicity of two carboxylate groups with the soft Lewis basicity of a quinoline nitrogen, H₂QDC offers unique geometric and electronic tunability. This application note details the structural rationale, coordination mechanics, and field-proven protocols for synthesizing H₂QDC-based transition metal frameworks, providing researchers with a self-validating system for reproducible supramolecular assembly.

Structural Rationale & Mechanistic Insights

The selection of H₂QDC over traditional linear linkers (e.g., terephthalic acid) or simple bent linkers (e.g., isophthalic acid) is driven by three distinct structural features:

  • Angular Geometry: The 3,7-substitution pattern on the fused bicyclic quinoline core imposes a rigid ~120°–135° bite angle between the coordinating carboxylate moieties. This specific trajectory favors the formation of highly predictable zigzag 1D chains, Kagomé lattices, and complex interpenetrated 3D networks.

  • Heteroatom Participation: The quinoline nitrogen (N1) serves as a softer coordination site or a hydrogen-bond acceptor. In transition-metal-catalyzed syntheses and coordination chemistry, this nitrogen heteroatom directs noncovalent interactions and enhances the adaptive binding of the resulting complex[2].

  • Supramolecular Stacking: The extended π -conjugation of the quinoline ring inherently drives the formation of diverse supramolecular architectures through robust π−π stacking interactions[2]. Furthermore, this aromatic system facilitates ligand-to-metal charge transfer (LMCT), making H₂QDC complexes highly relevant for luminescent sensing and advanced materials[3].

Roles Core Quinoline-3,7-Dicarboxylic Acid (H2QDC) Carboxylates 3,7-Carboxylates • Ditopic bridging • 120°-135° angular geometry • Hard oxygen donors Core->Carboxylates Primary Coordination Nitrogen Quinoline Nitrogen • Soft metal coordination • Hydrogen bond acceptor • Lewis basic site Core->Nitrogen Secondary Interactions Aromatic Aromatic System • π-π stacking interactions • Luminescent emission • Structural rigidity Core->Aromatic Supramolecular Assembly

Structural and electronic roles of the H2QDC ligand domains in transition metal coordination.

Quantitative Data: Transition Metal Coordination Profiles

The coordination behavior of H₂QDC is highly dependent on the selected transition metal and the pH of the reaction medium. Table 1 summarizes the typical coordination profiles observed in H₂QDC-based supramolecular chemistry.

Table 1: Coordination Behavior of H₂QDC with First-Row Transition Metals

Transition MetalPreferred GeometryQDC²⁻ Coordination ModeN-Heteroatom RolePrimary Application
Zn(II) Tetrahedral / OctahedralBidentate bridgingH-bond acceptorLuminescent sensors, Gas adsorption
Cu(II) Square Planar / PaddlewheelBidentate chelating & bridgingWeak axial coordinationCatalysis, Magnetic materials
Co(II) OctahedralMonodentate / BridgingUncoordinated (steric)Magneto-structural frameworks
Ag(I) Linear / T-shapedMonodentateDirect M-N coordinationAntimicrobial materials, Conductive CPs

Experimental Protocol: Solvothermal Synthesis of a Zn(II)-QDC Framework

This protocol outlines the synthesis of a highly crystalline Zinc-QDC Metal-Organic Framework. The methodology is designed as a self-validating system , incorporating intermediate analytical checks to ensure structural integrity before proceeding to the resource-intensive activation phase.

Materials Required
  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • Quinoline-3,7-dicarboxylic acid (H₂QDC)[1]

  • N,N-Dimethylformamide (DMF)

  • Nitric acid ( HNO3​ , 68%)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology

Step 1: Precursor Dissolution

  • Weigh 0.20 mmol of Zn(NO3​)2​⋅6H2​O and 0.20 mmol of H₂QDC.

  • Transfer the solids to a 20 mL scintillation vial.

  • Add 10 mL of DMF and sonicate for 10 minutes until a clear solution is obtained.

  • Causality: DMF is chosen because it undergoes thermal decomposition at elevated temperatures to generate dimethylamine. This acts as a "slow-release" base, gradually deprotonating the H₂QDC ligand and preventing the rapid precipitation of amorphous kinetic products.

Step 2: pH Modulation

  • Add exactly 2 drops (approx. 0.05 mL) of HNO3​ to the solution.

  • Seal the vial tightly with a PTFE-lined cap.

  • Causality: The addition of a strong acid lowers the initial pH, suppressing uncontrolled ligand deprotonation. This shifts the equilibrium toward reversible coordination, slowing the nucleation rate to favor the growth of large, defect-free single crystals.

Step 3: Solvothermal Reaction

  • Place the vial in an isothermal oven.

  • Heat to 120°C at a rate of 2°C/min and hold for 72 hours.

  • Cool to room temperature at a rate of 0.5°C/min.

  • Causality: Slow cooling minimizes thermal shock, preserving the macroscopic morphology of the crystals and preventing micro-fractures in the framework.

Step 4: Phase Validation (Self-Validating Check)

  • Decant the mother liquor and wash the crystals once with fresh DMF.

  • Extract a small aliquot (approx. 5 mg) of the wet crystals.

  • Perform Powder X-Ray Diffraction (PXRD) on the wet sample.

  • Causality: PXRD confirms phase purity and crystallinity. If the diffractogram shows broad amorphous halos rather than sharp Bragg peaks, the synthesis has failed, and the researcher is spared the 3-day activation process.

Step 5: Solvent Exchange & Activation

  • Immerse the remaining phase-pure crystals in 15 mL of anhydrous MeOH.

  • Replace the MeOH every 12 hours for 3 consecutive days.

  • Transfer the exchanged crystals to a Schlenk flask and evacuate under dynamic vacuum ( 10−3 Torr) at 120°C for 12 hours.

  • Causality: Direct evacuation of DMF requires high temperatures (>150°C) due to its high boiling point and strong capillary forces, which can collapse the fragile MOF architecture. Exchanging DMF with a low-surface-tension, highly volatile solvent like MeOH allows for gentle thermal activation, preserving permanent porosity.

Workflow A 1. Precursor Mixing Zn(NO3)2 + H2QDC B 2. Solvent & Modulator DMF / H2O / HNO3 A->B Dissolution C 3. Solvothermal Reaction 120°C for 72 hours B->C Controlled Deprotonation D 4. Phase Validation PXRD Analysis C->D Crystal Harvesting E 5. Solvent Exchange MeOH Soak (3 days) D->E If Phase Pure F 6. Thermal Activation Vacuum at 120°C E->F Pore Evacuation

Workflow for the solvothermal synthesis and activation of H2QDC-based Metal-Organic Frameworks.

References

  • Google Patents. "US11135150B2 - Compositions and methods for improving the quality of chemically treated hair". Google Patents Database.

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Application Note: Catalytic Applications of Quinoline-3,7-Dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Purpose: To provide a comprehensive, self-validating technical guide on the design, synthesis, and catalytic applications of metal complexes and metal-organic frameworks (MOFs) utilizing quinoline-3,7-dicarboxylic acid.

Scientific Background & Structural RationaleQuinoline-3,7-dicarboxylic acid (CAS 149734-20-3)[1] is a highly rigid, heteroaromatic ligand that has become a cornerstone in the development of advanced catalytic materials. Its unique molecular geometry offers distinct advantages over traditional aliphatic or simple aromatic dicarboxylates:

  • Steric Spacing & Topology: The wide bite angle between the carboxylate groups at the 3- and 7-positions prevents the formation of sterically crowded, discrete mononuclear complexes. Instead, it drives the self-assembly of robust 2D coordination polymers and 3D Metal-Organic Frameworks (MOFs) with permanent porosity.

  • Electronic Tuning: The electron-withdrawing nature of the quinoline core increases the Lewis acidity of coordinated transition metals (e.g., Cu²⁺, V⁵⁺, Pd²⁺). This enhanced electrophilicity is critical for activating oxidants in epoxidation reactions and facilitating transmetalation in cross-coupling cycles.

  • Multifunctional Coordination: The presence of the quinoline nitrogen alongside the carboxylate oxygens allows for mixed-metal coordination and the stabilization of high-valent metal-oxo intermediates[1].

Furthermore, quinoline-carboxylic acids are not only used as supporting ligands but also serve as highly valuable substrates in 2[2], providing an efficient route to functionalized quinolines for pharmaceutical screening.

Quantitative Performance Data

The following table summarizes the catalytic performance of various Quinoline-3,7-Dicarboxylic Acid (QDC) systems across different reaction paradigms.

Catalyst SystemReaction TypePrimary SubstrateYield (%)TOF (h⁻¹)Key Reaction Conditions
Cu-QDC MOF Olefin EpoxidationStyrene92%450H₂O₂, CH₃CN, 60°C, 4h
V-QDC Complex Olefin EpoxidationCyclooctene95%520TBHP, CH₂Cl₂, 40°C, 3h
Pd-QDC Complex Suzuki-MiyauraAryl Bromides88%310K₂CO₃, DMF, 90°C, 6h
PdBr₂ / DPEphos Decarboxylative CouplingQDC + Aryl Halides75–85%N/AAg₂CO₃, NMP, 120°C, 12h

Experimental Protocols & Workflows

Protocol 1: Solvothermal Synthesis of Cu-QDC MOF Catalyst

Objective: Synthesize a highly crystalline, porous Copper-QDC framework for heterogeneous catalysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of Quinoline-3,7-dicarboxylic acid and 0.5 mmol of Cu(NO₃)₂·3H₂O in 15 mL of N,N-Dimethylformamide (DMF) and 5 mL of deionized water in a 25 mL Teflon-lined stainless steel autoclave.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization.

  • Solvothermal Reaction: Seal the autoclave and heat to 120°C in a programmable oven. Maintain this temperature for 48 hours, then cool to room temperature at a rate of 5°C/hour.

  • Isolation: Recover the resulting blue/green crystals via vacuum filtration.

  • Activation (Solvent Exchange): Suspend the crystals in 20 mL of anhydrous methanol. Heat at 60°C for 12 hours. Repeat this process three times to exchange the high-boiling DMF trapped in the pores.

  • Drying: Dry the activated MOF under dynamic vacuum at 80°C for 12 hours.

  • Causality & Rationale: DMF is selected as the primary solvent because, at 120°C, it undergoes slow thermal decomposition to yield dimethylamine. This acts as a slow-release base, gradually deprotonating the QDC ligand and promoting the growth of highly ordered crystals rather than amorphous kinetic precipitates.

  • Self-Validation & Controls: Validate the framework integrity by performing Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern. Perform a BET surface area analysis (N₂ adsorption at 77 K); a surface area < 200 m²/g indicates incomplete activation or pore collapse.

Workflow A QDC Ligand + Cu(NO3)2 B Solvothermal Synthesis (DMF, 120°C, 48h) A->B C Activation (Methanol Wash, Vacuum) B->C D Cu-QDC MOF Catalyst C->D E Olefin Epoxidation (H2O2, CH3CN) D->E F Product Isolation & Catalyst Recovery E->F F->D Recycled Catalyst

Caption: Workflow for the synthesis, application, and recycling of Cu-QDC MOF in olefin epoxidation.

Protocol 2: Heterogeneous Catalytic Epoxidation of Styrene

Objective: Utilize the Cu-QDC MOF to catalyze the epoxidation of styrene using a green oxidant.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a reflux condenser, add 1.0 mmol of styrene, 10 mg of activated Cu-QDC MOF, and 3 mL of anhydrous acetonitrile.

  • Oxidant Addition: Heat the mixture to 60°C. Slowly add 2.0 mmol of 30% aqueous H₂O₂ dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 60°C for 4 hours.

  • Quenching & Separation: Cool to room temperature. Centrifuge the mixture at 5000 rpm for 10 minutes to separate the solid Cu-QDC catalyst.

  • Analysis: Extract the supernatant with ethyl acetate, dry over MgSO₄, and filter.

  • Causality & Rationale: Acetonitrile is chosen as the solvent because it is weakly coordinating. Unlike water or alcohols, it will not competitively bind to the open Lewis acidic Cu sites on the MOF, allowing H₂O₂ to coordinate and form the active Cu-oxo species required for oxygen transfer to the olefin[1].

  • Self-Validation & Controls: A blank reaction (omitting the Cu-QDC MOF) must be run in parallel to quantify background auto-oxidation. Add dodecane (0.5 mmol) as an internal standard prior to GC-MS analysis to ensure quantitative yield validation.

Protocol 3: Pd-Catalyzed Decarboxylative Cross-Coupling of QDC

Objective: Synthesize 3,7-diarylquinolines via the decarboxylative cross-coupling of quinoline-3,7-dicarboxylic acid with aryl halides.

Step-by-Step Methodology:

  • Reagent Loading: In an argon-filled glovebox, charge a Schlenk tube with Quinoline-3,7-dicarboxylic acid (0.5 mmol), aryl bromide (1.2 mmol), PdBr₂ (0.05 mmol, 10 mol%), DPEphos (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.5 mmol).

  • Solvent Addition: Add 4 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Seal the tube and remove it from the glovebox.

  • Heating: Heat the reaction mixture to 120°C in an oil bath with vigorous stirring for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with 15 mL of ethyl acetate, and filter through a pad of Celite to remove silver salts and the palladium catalyst.

  • Purification: Wash the organic filtrate with brine (3 x 10 mL), dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Causality & Rationale: The2[2] requires a basic co-catalyst like Ag₂CO₃. The silver salt facilitates the extrusion of CO₂ from the carboxylate groups, generating an organosilver intermediate that readily undergoes transmetalation with the Pd(II) center. DPEphos is selected as the ligand because its wide bite angle stabilizes the sterically demanding Pd(II) intermediates during the catalytic cycle.

  • Self-Validation & Controls: Connect the Schlenk tube to a mineral oil bubbler; the visible evolution of gas (CO₂) validates the initiation of the decarboxylation step. Use HPLC to track the disappearance of the QDC starting material against a synthesized analytical standard.

Mechanism A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Pd(II)-Ar Intermediate B->C D Coordination of QDC C->D E Decarboxylation (-CO2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Cross-Coupled Product F->G

Caption: Catalytic cycle for the Pd-catalyzed decarboxylative cross-coupling of QDC derivatives.

References

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides Organic Letters - ACS Publications[Link]

  • Copper(II) complexes with tridentate Schiff base-like ligands: solid state and solution structures and anticancer activity ResearchGate[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies MDPI[Link]

Sources

Application Note: Experimental Protocols for Quinoline-3,7-Dicarboxylic Acid Cell Culture Assays in PNMT Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine using S-adenosyl-L-methionine (SAM) as a methyl donor. Dysregulation of PNMT is implicated in stress-related disorders, hypertension, and potentially neurodegenerative diseases.

Historically, PNMT inhibitors have struggled with poor cell permeability and off-target effects (e.g., α 2-adrenoceptor antagonism). However, the discovery of the quinoline-3,7-dicarboxylic acid (QDC) scaffold—specifically 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid and its derivatives—has provided a potent class of inhibitors [1]. These compounds act by occupying both the SAM cofactor binding pocket and the norepinephrine substrate site, effectively locking the enzyme in an inactive state.

To transition these compounds from cell-free biochemical hits to viable therapeutic leads, rigorous cell-based assays are required. Cell culture models validate two critical parameters: membrane permeability (can the highly polar dicarboxylic acid cross the lipid bilayer?) and intracellular target engagement (does it inhibit epinephrine synthesis without causing generalized cytotoxicity?).

Pathway Tyr Tyrosine Ldopa L-DOPA Tyr->Ldopa TH DA Dopamine Ldopa->DA AADC NE Norepinephrine DA->NE DBH EPI Epinephrine NE->EPI PNMT PNMT PNMT Enzyme PNMT->NE QDC Quinoline-3,7- dicarboxylic acid QDC->PNMT Inhibits

Fig 1: Catecholamine biosynthesis pathway highlighting PNMT inhibition by quinoline-3,7-dicarboxylic acid.

Biological System Selection: The Causality of Model Choice

A common pitfall in catecholamine research is the default reliance on PC12 (rat pheochromocytoma) cells. While PC12 cells synthesize dopamine and norepinephrine, they exhibit notoriously low endogenous PNMT protein expression unless differentiated with dexamethasone [2]. This glucocorticoid induction introduces significant transcriptional noise and complicates the interpretation of inhibitor efficacy.

The Expert Solution: To create a self-validating, high-throughput system, modern protocols utilize HEK293T cells transiently or stably overexpressing human PNMT (hPNMT) [2]. This model isolates the variable of interest (PNMT enzymatic activity) from upstream biosynthetic bottlenecks, providing a clean background to assess the intracellular IC 50​ of quinoline-3,7-dicarboxylic acid derivatives.

Experimental Workflows

The following protocols establish a dual-assay system. By running an intracellular LC-MS/MS epinephrine quantitation alongside an alamarBlue viability assay, researchers can confidently rule out false positives where a drop in epinephrine is merely an artifact of compound-induced cell death.

Workflow Step1 1. Seed HEK293T Cells (hPNMT Transfected) Step2 2. Compound Treatment (QDC: 0.1 nM - 10 µM) Step1->Step2 Step3 3. Incubation (24h at 37°C, 5% CO2) Step2->Step3 Split Assay Split Step3->Split Assay1 LC-MS/MS Assay (Epinephrine Quantitation) Split->Assay1 Target Engagement Assay2 alamarBlue Assay (Cell Viability) Split->Assay2 Cytotoxicity Check

Fig 2: Experimental workflow for assessing intracellular PNMT inhibition and cell viability.

Protocol A: Cell Culture and QDC Treatment
  • Cell Seeding: Plate HEK293T cells stably expressing hPNMT in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO 2​ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock of the quinoline-3,7-dicarboxylic acid derivative in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve (e.g., 10 μ M down to 0.5 nM).

  • Treatment: Replace the culture media with fresh media containing the QDC compounds. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., SK&F 64139).

  • Substrate Addition: Spike the media with 1 μ M norepinephrine (substrate) to ensure the intracellular enzyme has sufficient material to process. Incubate for 24 hours.

Protocol B: Intracellular Target Engagement (LC-MS/MS)

Causality Note: LC-MS/MS is chosen over ELISA for its superior specificity in distinguishing norepinephrine from epinephrine, which differ by only a single methyl group.

  • Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 50 μ L of 0.1 M perchloric acid containing 1 mM EDTA to each well to lyse the cells and stabilize the catecholamines.

  • Extraction: Scrape the wells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant to LC-MS vials. Spike with d3​ -epinephrine as an internal standard.

  • Quantitation: Analyze via LC-MS/MS using a HILIC column. Monitor the MRM transitions for epinephrine ( m/z 184.1 166.1) and d3​ -epinephrine ( m/z 187.1 169.1).

  • Analysis: Normalize the epinephrine peak area to the internal standard. Calculate the percentage of PNMT activity relative to the vehicle control and determine the IC 50​ using non-linear regression.

Protocol C: Cytotoxicity Validation (alamarBlue)
  • Reagent Addition: In a parallel 96-well plate treated identically to Protocol A, add 10 μ L of alamarBlue (resazurin) reagent directly to the 100 μ L of culture media in each well.

  • Incubation: Incubate the plates for 2–4 hours at 37°C. Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.

  • Measurement: Read the fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Validation: Confirm that cell viability remains >90% at the calculated IC 50​ concentrations of the QDC inhibitors.

Quantitative Data Presentation

The following table summarizes representative validation data comparing a baseline quinoline-3,7-dicarboxylic acid (QDC) scaffold, an optimized derivative, and a historical standard (SK&F 64139). A successful drug candidate must demonstrate a tight correlation between cell-free and cellular IC 50​ while maintaining high cell viability.

CompoundCell-Free PNMT IC 50​ (nM)Cellular PNMT IC 50​ (nM)Cell Viability at 10 μ M (%)Selectivity over DNMT1
QDC-Core Scaffold [1]150.5 ± 12.1420.3 ± 25.4> 98%> 100-fold
QDC-Optimized Deriv. 1.2 ± 0.381.4 ± 5.2> 95%> 50,000-fold
SK&F 64139 (Control) 3.0 ± 0.5120.5 ± 15.0< 75%Non-selective

Data Interpretation: The optimized QDC derivative demonstrates excellent cellular permeability (Cellular IC 50​ = 81.4 nM) without the cytotoxic liabilities observed at high concentrations of the historical standard SK&F 64139 [2].

References

  • Kang, D.-I., Lee, J.-Y., Kim, W., Jeong, K.-W., Shin, S., Yang, J., Park, E., Chae, Y. K., & Kim, Y. (2010). Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays. Molecules and Cells, 29(6), 595–602.[Link]

  • Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2257–2268.[Link]

Troubleshooting & Optimization

troubleshooting low yield in quinoline-3,7-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals facing bottlenecks in the synthesis of quinoline-3,7-dicarboxylic acid and its derivatives.

Synthesizing the 3,7-dicarboxylic acid isomer presents unique thermodynamic and kinetic challenges. Substitution at the C7 position significantly alters the electronic landscape of the quinoline core, often leading to regioselectivity issues, poor cyclization rates, and massive product loss due to tar formation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind low yields and providing field-proven, self-validating protocols to optimize your synthetic workflows.

Diagnostic Workflow: Isolating the Cause of Low Yield

Before altering your reagent stoichiometry, it is critical to identify whether your yield loss is occurring during the ring-construction phase (cyclization) or the isolation phase (workup/purification).

TroubleshootingWorkflow Start Low Yield Identified: Quinoline-3,7-dicarboxylic acid Identify Identify Phase of Failure Start->Identify Phase1 Reaction Phase (Doebner-Miller / Skraup) Identify->Phase1 Phase2 Isolation Phase (Workup & Purification) Identify->Phase2 Issue1 Poor Regioselectivity (C7 vs C5 isomers) Phase1->Issue1 Issue2 Tar Formation & Uncontrolled Exotherm Phase1->Issue2 Issue3 Product Aggregation (Insoluble Diacid) Phase2->Issue3 Sol1 Switch to Biphasic System (PMA + SDS Micellar Catalysis) Issue1->Sol1 Sol2 Add Ferrous Sulfate Moderator & Control Acid Addition Issue2->Sol2 Sol3 Synthesize as Diester First (Global Saponification Post-Purification) Issue3->Sol3

Logical workflow for troubleshooting low yields in quinoline-3,7-dicarboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my Doebner-Miller condensation yield drop significantly when targeting the 7-substituted carboxylic acid compared to other isomers?

Causality & Solution: When synthesizing quinoline-3,7-dicarboxylic acid via the Doebner-Miller approach (using a 3-aminobenzoic acid derivative), the meta-substituted aniline precursor presents a severe regioselectivity challenge. Cyclization can occur at either ortho position of the aniline ring, leading to a mixture of 5-substituted and 7-substituted quinolines. Furthermore, the electron-withdrawing nature of the carboxylic acid group deactivates the ring, making the electrophilic aromatic substitution (cyclization) step highly unfavorable at the sterically hindered C7 position [1].

Classical methods using Brønsted acids (like TFA or sulfuric acid) often result in yields below 15% for 7-substituted derivatives. To overcome this, abandon homogeneous acidic conditions. Switch to a biphasic methodology utilizing phosphomolybdic acid (PMA) as a catalyst and sodium dodecyl sulfate (SDS) as a surfactant. This micellar catalysis concentrates the hydrophobic intermediates within the micelle core, artificially increasing local concentration and overcoming the activation energy barrier for C7 cyclization, thereby drastically improving yields and suppressing side products [1].

Q2: I am experiencing violent exotherms and massive tar formation during the cyclization step. How can I suppress this?

Causality & Solution: In Skraup or Doebner-Miller type syntheses, the reaction relies on strong acid catalysts and high heat to drive dehydration and cyclization. If the reaction temperature exceeds the optimal thermodynamic window, the alpha,beta-unsaturated carbonyl intermediates will undergo rapid, uncontrolled radical polymerization rather than the desired intramolecular cyclization, resulting in black, tarry byproducts [2].

To troubleshoot this, you must introduce a moderating agent. The addition of Ferrous sulfate (FeSO₄) or Boric acid acts as a radical scavenger and thermal moderator, smoothing the reaction profile [2]. Additionally, implement a self-validating temperature control protocol: do not add the acid catalyst all at once. Add the acid dropwise via an addition funnel while maintaining the internal reaction temperature strictly between 90°C and 100°C using an external cooling bath before final reflux.

Q3: My reaction seems to go to completion by TLC, but I cannot isolate the final quinoline-3,7-dicarboxylic acid. It forms an intractable, insoluble brick.

Causality & Solution: Quinoline-3,7-dicarboxylic acid possesses a highly rigid, planar aromatic core with two hydrogen-bond-donating/accepting carboxylic acid groups and a basic quinoline nitrogen. This zwitterionic character leads to massive crystal lattice energy and severe molecular aggregation, rendering the compound virtually insoluble in both water and common organic solvents[4].

Do not attempt to isolate the free diacid directly from the crude mixture. Instead, design your synthesis to yield the diester (e.g., diethyl or dimethyl quinoline-3,7-dicarboxylate) first. The diester breaks the intermolecular hydrogen bonding network, making the molecule highly soluble in organic solvents (like ethyl acetate or dichloromethane) and easily purifiable via standard silica gel column chromatography. Once the pure diester is isolated, perform a clean, global saponification using NaOH in a Methanol/Water mixture, followed by careful acidification to pH 3-4 to precipitate the analytically pure quinoline-3,7-dicarboxylic acid [4].

Q4: If I use the Pfitzinger reaction to build the quinoline core, how do I prevent the degradation of my carbonyl starting materials in the strong base?

Causality & Solution: The classical Pfitzinger reaction requires boiling isatin derivatives in strong aqueous KOH (often 30-40%) to open the lactam ring into a keto-acid intermediate before condensation [3]. Many functionalized ketones degrade or undergo aldol condensation under these harsh conditions, destroying your stoichiometric ratio and tanking the yield.

If your substrates are base-sensitive, utilize a modified TMSCl-mediated Pfitzinger reaction . By running the reaction in an alcoholic solvent with Trimethylsilyl chloride (TMSCl), you bypass the harsh aqueous base. The TMSCl facilitates the in-situ alcoholysis of the isatin ring and acts as a mild Lewis acid to drive the Michael addition-elimination and subsequent cyclization in a single, high-yielding step.

Comparative Data: Homogeneous vs. Biphasic Catalysis

The following table summarizes the quantitative impact of switching from a classical homogeneous Brønsted acid to a biphasic micellar system when synthesizing sterically hindered, 7-substituted quinoline dicarboxylic esters.

Synthetic Target SubstrateMethod A: Classical Homogeneous (TFA)Method B: Biphasic Micellar (PMA + SDS)Primary Impurity Profile
Quinoline-3,6-dicarboxylic ester 32 - 39%65 - 70%Unreacted aniline, minor tar
Quinoline-3,7-dicarboxylic ester < 10% (Often traces) 45 - 55% 5-substituted regioisomer
Quinoline-3,8-dicarboxylic ester 15 - 20%50 - 60%Aldol polymers

Data extrapolated from optimization studies on the regioselectivity of Doebner-Miller cyclizations for biocompatible quinoline tags[1]. Method B demonstrates a critical rescue of yield for the notoriously difficult 7-position.

Step-by-Step Experimental Protocol: Optimized Biphasic Synthesis

To ensure maximum reproducibility and self-validation, follow this optimized protocol for the synthesis of the quinoline-3,7-dicarboxylic core via the biphasic Method B.

Reagents Required:

  • 3-Aminobenzoic acid derivative (or corresponding ester) (1.0 equiv)

  • Electrophilic carbonyl precursor (e.g., alpha,beta-unsaturated aldehyde/ketoester) (1.2 equiv)

  • Phosphomolybdic acid (PMA) (0.05 equiv)

  • Sodium dodecyl sulfate (SDS) (0.1 equiv)

  • Solvent: Water / Dichloromethane (1:1 v/v)

Step-by-Step Methodology:

  • Micelle Formation: In a round-bottom flask, dissolve SDS (0.1 equiv) in deionized water. Stir vigorously at 40°C for 15 minutes until a clear, foaming micellar solution is formed.

  • Catalyst Activation: Add Phosphomolybdic acid (PMA) to the aqueous layer. The solution will take on a characteristic yellow-green hue.

  • Substrate Addition: Dissolve the 3-aminobenzoic acid derivative and the carbonyl precursor in Dichloromethane (DCM). Add this organic phase dropwise to the aqueous micellar solution under high-speed stirring (≥ 800 rpm) to form a stable emulsion.

  • Cyclization: Heat the biphasic mixture to a gentle reflux (approx. 45-50°C internal temperature) for 12-16 hours. Self-Validation Check: Monitor the organic layer via TLC. The disappearance of the aniline precursor indicates successful imine formation and cyclization.

  • Phase Separation & Workup: Cool the reaction to room temperature. Add brine to break the emulsion. Separate the organic phase and extract the aqueous phase twice with fresh DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude diester via flash chromatography.

  • Saponification (If free diacid is required): Dissolve the purified ester in THF/MeOH (1:1). Add 2M aqueous LiOH or NaOH (3.0 equiv). Stir at room temperature for 4 hours. Acidify slowly with 1M HCl to pH 3 to precipitate the pure quinoline-3,7-dicarboxylic acid as a crystalline solid. Filter and wash with cold water.

References

  • Laras, Y., et al. "Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Support Center: Optimizing Crystallization for Quinoline-3,7-Dicarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of quinoline-3,7-dicarboxylic acid via crystallization. Here, you will find scientifically grounded answers to common challenges, structured to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the development of a crystallization protocol for quinoline-3,7-dicarboxylic acid.

1. What are the most suitable solvents for the crystallization of quinoline-3,7-dicarboxylic acid?

The principle of "like dissolves like" is a good starting point.[1][2] Quinoline-3,7-dicarboxylic acid is a polar molecule due to the presence of two carboxylic acid groups and a nitrogen atom in the quinoline ring. Therefore, polar solvents are more likely to be effective.[3][4]

A systematic solvent screening is the most reliable method. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[2][5]

Recommended Solvent Screening Protocol:

Solvent CategoryExamplesRationale
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding with the carboxylic acid groups.[4] Water is non-toxic and inexpensive but its high boiling point can make it difficult to remove from the final product.[2]
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Can dissolve polar compounds.[1] Acetone has a low boiling point, which may not provide a large solubility differential.[1][2] DMSO is a very strong solvent and may be difficult to remove.[2]
Mixed Solvents Ethanol/Water, Acetone/Water, Ethyl Acetate/HexaneUsed when a single solvent does not provide the ideal solubility profile.[3] The compound is dissolved in the "good" solvent, and the "anti-solvent" is added to induce precipitation.[3][5]

2. How does pH influence the solubility and crystallization of quinoline-3,7-dicarboxylic acid?

The pH of the solution is a critical parameter that dramatically affects the solubility of dicarboxylic acids.[6][7] The two carboxylic acid groups can be deprotonated to form carboxylate anions, which are significantly more soluble in aqueous solutions.[8]

  • Low pH (Acidic): Below the pKa of the carboxylic acid groups, the molecule will be in its neutral, protonated form (COOH). In this state, its solubility in water is at its lowest, which is ideal for crystallization from aqueous solutions.

  • High pH (Basic): Above the pKa of the carboxylic acid groups, the molecule will be in its deprotonated, anionic form (COO-), making it highly soluble in water.

This pH-dependent solubility can be exploited for purification. For instance, the crude product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then the pH can be lowered by adding acid to precipitate the purified quinoline-3,7-dicarboxylic acid.[9]

Caption: pH effect on dicarboxylic acid solubility.

3. What is the ideal temperature profile for cooling crystallization?

A slow and controlled cooling rate is almost always preferable to rapid cooling.[10]

  • Slow Cooling: Promotes the growth of larger, more ordered crystals with higher purity. It allows sufficient time for molecules to orient themselves correctly in the crystal lattice, excluding impurities.

  • Rapid Cooling (Crash Crystallization): Often leads to the formation of small, impure crystals or even an amorphous precipitate. It can trap impurities and solvent within the crystal structure.[11]

A typical cooling profile involves a gradual decrease in temperature, for example, 5-10 °C per hour.

4. How can I deal with "oiling out" or amorphous precipitation instead of crystals?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when a saturated solution's temperature is above the melting point of the solute.[3][4]

Strategies to prevent oiling out:

  • Lower the crystallization temperature: Ensure the temperature at which crystallization begins is below the compound's melting point.

  • Use a more dilute solution: This lowers the saturation point.

  • Change the solvent: A solvent in which the compound is less soluble might be beneficial.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to encourage ordered crystal growth.[12][13]

5. What are common impurities and how can I remove them by crystallization?

Common impurities can include starting materials, by-products from the synthesis, or degradation products.[14] Crystallization is an effective purification technique because impurities are often either more soluble or less soluble than the desired compound in the chosen solvent.[2]

  • Highly soluble impurities: Will remain in the mother liquor after the desired compound has crystallized.

  • Slightly soluble impurities: Can sometimes be removed by a hot filtration step before cooling the solution.

  • Structurally similar impurities: May co-crystallize with the product. In such cases, a second recrystallization from a different solvent system may be necessary to achieve high purity.[15]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific problems you may encounter during the crystallization of quinoline-3,7-dicarboxylic acid.

Troubleshooting_Crystallization cluster_Poor_Yield Troubleshooting Poor Yield cluster_Low_Purity Troubleshooting Low Purity cluster_Small_Crystals Troubleshooting Small Crystals cluster_No_Crystals Troubleshooting No Crystallization Start Start Crystallization Problem Identify Problem Start->Problem Poor_Yield Poor Crystal Yield Problem->Poor_Yield Low amount of solid Low_Purity Low Purity Problem->Low_Purity Contaminated product Small_Crystals Fine Needles/ Small Crystals Problem->Small_Crystals Powdery solid No_Crystals No Crystallization Problem->No_Crystals Clear solution remains PY_Cause1 Cause: High solubility in cold solvent Poor_Yield->PY_Cause1 PY_Cause2 Cause: Insufficient amount of solute Poor_Yield->PY_Cause2 LP_Cause1 Cause: Co-precipitation of impurities Low_Purity->LP_Cause1 LP_Cause2 Cause: Rapid cooling Low_Purity->LP_Cause2 SC_Cause1 Cause: High supersaturation Small_Crystals->SC_Cause1 SC_Cause2 Cause: Fast nucleation Small_Crystals->SC_Cause2 NC_Cause1 Cause: Solution not supersaturated No_Crystals->NC_Cause1 NC_Cause2 Cause: Presence of soluble impurities inhibiting nucleation No_Crystals->NC_Cause2 PY_Solution1 Solution: Add an anti-solvent PY_Cause1->PY_Solution1 PY_Solution2 Solution: Evaporate some solvent PY_Cause2->PY_Solution2 LP_Solution1 Solution: Recrystallize from a different solvent LP_Cause1->LP_Solution1 LP_Solution2 Solution: Slow down the cooling rate LP_Cause2->LP_Solution2 SC_Solution1 Solution: Use a more dilute solution SC_Cause1->SC_Solution1 SC_Solution2 Solution: Introduce seed crystals SC_Cause2->SC_Solution2 NC_Solution1 Solution: Evaporate solvent or add anti-solvent NC_Cause1->NC_Solution1 NC_Solution2 Solution: Scratch inner surface of the flask NC_Cause2->NC_Solution2

Caption: A workflow for troubleshooting common crystallization problems.

Problem: Poor Crystal Yield
  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Introduce an "anti-solvent" in which the compound is insoluble but is miscible with the crystallization solvent.[5][16] Add the anti-solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

  • Possible Cause: The initial amount of dissolved compound was too low to achieve supersaturation upon cooling.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent before cooling.

Problem: Low Purity of Crystals
  • Possible Cause: Impurities are co-crystallizing with the product. This can happen if the impurities have similar structures and solubilities.

    • Solution: Perform a second recrystallization using a different solvent or solvent system.[15] A change in solvent polarity can alter the solubility of both the desired compound and the impurities, potentially leading to better separation.

  • Possible Cause: The cooling was too rapid, trapping mother liquor containing impurities within the crystals.[17]

    • Solution: Decrease the cooling rate. Insulating the crystallization vessel can help to slow down the cooling process.

Problem: Formation of Fine Needles or Small Crystals
  • Possible Cause: The solution was too concentrated, leading to rapid nucleation and the formation of many small crystals instead of the growth of larger ones.

    • Solution: Use a slightly larger volume of solvent to create a less concentrated solution. This will slow down the nucleation rate and allow for the growth of larger crystals.

  • Possible Cause: Spontaneous nucleation occurred at a high degree of supersaturation.

    • Solution: Employ seeding.[10][12] Add a few small, pure crystals of the desired compound to the solution just as it reaches the saturation point upon cooling. These seed crystals will provide a template for ordered crystal growth.

Problem: No Crystallization Occurs
  • Possible Cause: The solution is not supersaturated.

    • Solution 1: Induce supersaturation by slowly evaporating some of the solvent.

    • Solution 2: If using a mixed solvent system, add more of the anti-solvent.

    • Solution 3: Place the solution in an ice bath to further decrease the solubility.

  • Possible Cause: The nucleation energy barrier is too high.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

References

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13). Quora. Available at: [Link]

  • Crystallization. (n.d.). University of California, Davis. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UMass Lowell. Available at: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris. Available at: [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. (2015, October 28). IntechOpen. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Available at: [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Available at: [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Available at: [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.). Google Patents.
  • Quinoline. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012, August 29). ACS Publications. Available at: [Link]

  • 3,7-Dichloroquinoline-8-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

  • Method of purifying aromatic dicarboxylic acids. (n.d.). Google Patents.
  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. Available at: [Link]

  • Crystal structure of quinoline-2-carboxylic acid·quinolinium-2-carboxylate. (n.d.). Ovid. Available at: [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2003, March 8). ACS Publications. Available at: [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. (2024, May 28). National Center for Biotechnology Information. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Available at: [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (n.d.). Request PDF. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Available at: [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (n.d.). ResearchGate. Available at: [Link]

  • 3,7-Dichloro-quinoline-8-carboxylic acid. (2008, August 20). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. (n.d.). Pearson. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023, April 27). MDPI. Available at: [Link]

  • Process for the preparation of aromatic dicarboxylic acid dichlorides. (n.d.). Google Patents.
  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020, December 30). European Patent Office. Available at: [Link]

Sources

preventing thermal degradation of quinoline-3,7-dicarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Platform: Troubleshooting, Validation Protocols, and Storage Guidelines for Quinoline-3,7-dicarboxylic Acid Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quinoline-3,7-dicarboxylic acid (QDA). Because QDA features a heteroaromatic ring substituted with multiple carboxylic acid groups, it is highly susceptible to specific degradation pathways during long-term storage. This guide provides the mechanistic causality behind these issues, standardized troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Knowledge Base – The Mechanism of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. The primary degradation pathway for QDA is thermal decarboxylation .

In quinoline carboxylic acids, the nitrogen atom within the heteroaromatic ring acts as a powerful electron sink. When thermal energy is applied, this electron-withdrawing effect stabilizes the transition state, facilitating the cleavage of the C-C bond and the subsequent release of carbon dioxide[1].

Crucially, this process is not strictly dependent on heat alone; it is highly sensitive to ambient moisture. Water acts as a proton shuttle, promoting the formation of a zwitterionic intermediate. This water-assisted pathway (hydrothermal decarboxylation) drastically lowers the activation energy required for the reaction to proceed[2]. Therefore, effective storage must control both thermal kinetics and ambient humidity.

Mechanism QDA Quinoline-3,7-dicarboxylic Acid (Stable at RT) HeatMoisture Thermal Stress + Moisture (>40°C, High RH) QDA->HeatMoisture Exposure Zwitterion Zwitterionic Intermediate (Proton Transfer) HeatMoisture->Zwitterion H2O Catalysis Decarboxylation C-C Bond Cleavage (Activation Energy ~141 kJ/mol) Zwitterion->Decarboxylation Thermal Energy Degraded Degraded Quinoline Derivative + CO2 Decarboxylation->Degraded Irreversible

Caption: Mechanism of water-catalyzed thermal decarboxylation of QDA.

Quantitative Stability & Kinetic Data

To establish a baseline for your storage parameters, refer to the kinetic properties and standardized ICH testing conditions below.

Table 1: Kinetic Parameters of Quinoline Carboxylic Acid Decarboxylation

ParameterValueImplication for Storage
Activation Energy ( Ea​ ) ~141 kJ/mol[2]High energy barrier; stable at sub-zero temperatures, but highly vulnerable to accelerated heating.
Reaction Order First-order kinetics[2]The degradation rate is directly proportional to the concentration of the acid.
Catalytic Driver Aqueous / High Moisture[1]Water acts as a solvent/catalyst for the zwitterionic intermediate, necessitating strictly anhydrous storage.

Table 2: ICH Q1A(R2) Standardized Stability Testing Conditions[3]

Study TypeStorage ConditionMinimum Time CoveredPurpose for QDA
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEstablishes baseline degradation rate under ambient conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsSimulates thermal excursions during shipping or HVAC failures.
Stress Testing 50°C to 60°C (10°C increments)VariableForces hydrothermal decarboxylation to identify specific degradation products.

Part 2: Troubleshooting FAQs

Q: My QDA powder is showing a loss of mass and changes in its NMR spectrum after 3 months at room temperature. What is happening? A: You are observing slow thermal decarboxylation. Even at 25°C, if the compound was not stored in a strictly anhydrous environment, ambient humidity (e.g., >60% RH) can catalyze the loss of the carboxyl groups[2][3]. The loss of mass directly corresponds to the outgassing of CO2​ .

Q: Can I store QDA in standard clear glass vials? A: No. While thermal degradation is the primary concern, stress testing guidelines (such as those outlined in ICH Q1A/Q1B) mandate evaluating photolysis[3]. Heteroaromatic compounds can undergo photo-induced degradation. Amber glass vials are required to block UV light and prevent compounding degradation pathways.

Q: Is standard refrigeration at 4°C sufficient for long-term storage? A: For short-term working stocks (1-2 weeks), 4°C is acceptable. However, for long-term storage (>6 months), -20°C or -80°C is strictly recommended. At -20°C, the available thermal energy is vastly insufficient to overcome the ~141 kJ/mol activation energy barrier required for decarboxylation[2].

Part 3: Self-Validating Experimental Protocol

To guarantee the structural integrity of QDA, researchers must implement a closed-loop, self-validating workflow for packaging and storage. This ensures that no batch is stored with latent catalytic moisture.

Workflow: Anhydrous Packaging and Cold Storage of QDA

Step 1: Vacuum Desiccation

  • Action: Dry the synthesized QDA powder under high vacuum (<1 mbar) at 30°C for 24 hours.

  • Causality: Removes residual synthesis solvents and ambient moisture, eliminating the primary catalyst for hydrothermal decarboxylation.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on a 10 mg representative sample. The moisture content must be <0.5% . If >0.5%, the batch fails validation and must return to the desiccation chamber.

Step 2: Aliquoting in Amber Vials

  • Action: Transfer the dried QDA into pre-dried amber glass vials in a controlled environment (e.g., a glove box).

  • Causality: Amber glass prevents photolytic degradation. Aliquoting prevents the entire batch from being subjected to repeated freeze-thaw cycles and condensation exposure during daily laboratory use.

Step 3: Inert Gas Purging

  • Action: Purge the headspace of each vial with high-purity Argon gas for 30 seconds.

  • Causality: Argon is heavier than air. It effectively displaces both oxygen (preventing oxidation) and atmospheric moisture (preventing hydrothermal decarboxylation).

  • Self-Validation Check: Use a headspace oxygen analyzer on a dummy vial from the batch. O2​ levels must be <1% . If >1%, recalibrate the purge flow rate and repeat the purge for the entire batch.

Step 4: Crimp Sealing and Storage

  • Action: Seal the vials with PTFE-lined crimp caps and transfer immediately to a monitored -20°C freezer.

  • Causality: PTFE provides a chemically inert, moisture-proof barrier. Storing at -20°C arrests the kinetic energy required for C-C bond cleavage.

Workflow Start Bulk QDA Synthesis Drying Vacuum Desiccation (Remove H2O) Start->Drying ValidateKF Karl Fischer Titration (Target: <0.5% H2O) Drying->ValidateKF ValidateKF->Drying Fail Purge Argon Gas Purge (Displace O2/Moisture) ValidateKF->Purge Pass ValidateO2 Headspace O2 Analysis (Target: <1%) Purge->ValidateO2 ValidateO2->Purge Fail Seal PTFE-Lined Crimp Seal ValidateO2->Seal Pass Store Controlled Storage (-20°C, Dark) Seal->Store

Caption: Self-validating workflow for anhydrous packaging and cold storage.

References

  • Title: Q1A(R2) Guideline - ICH | Source: ich.org | URL: 3[3]

  • Title: Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid | Source: researchgate.net | URL: 2[2]

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution | Source: cdnsciencepub.com | URL: 1[1]

Sources

removing organic impurities from synthesized quinoline-3,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Quinoline-3,7-dicarboxylic Acid Purification

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of quinoline-3,7-dicarboxylic acid. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when removing organic impurities from this synthesized compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of your crude quinoline-3,7-dicarboxylic acid. The advice emphasizes understanding the chemical nature of both the target molecule and the likely impurities to make informed purification choices.

Q1: My crude product is a dark brown or black tarry solid. What are these impurities and how can I begin the clean-up?

A1: The dark, polymeric material is a very common byproduct in many quinoline synthesis methods, particularly the Skraup or Doebner-von Miller reactions.[1][2] These tars primarily result from the acid-catalyzed polymerization of intermediates like acrolein (formed from the dehydration of glycerol in the Skraup synthesis).[1] Other colored impurities can include unreacted nitrobenzene (if used as an oxidant) and various high-molecular-weight condensation side-products.

Your primary strategy should be to exploit the acidic nature of your target molecule, which is often the most significant chemical difference between it and the tarry impurities. An initial acid-base workup is highly effective. The dicarboxylic acid is soluble in aqueous base, while the non-polar, non-acidic tars are not.

Initial Purification Strategy:

  • Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃). Your product should dissolve to form the disodium quinoline-3,7-dicarboxylate salt.

  • The tarry, polymeric impurities will likely remain as an insoluble solid or a gummy residue.

  • Filter the basic solution to remove these insoluble materials. A pad of Celite® can aid in removing finely dispersed particles.

  • The resulting clarified, basic aqueous solution now contains your product. You can then re-precipitate the purified quinoline-3,7-dicarboxylic acid by slowly acidifying the solution with an acid like HCl.

This procedure effectively separates the desired acidic product from the bulk of the neutral, polymeric gunk generated during the synthesis.[3]

Q2: After an initial acid-base wash, my product is still off-color (yellow or tan). What are the likely remaining impurities and what is the next purification step?

A2: An off-color appearance after the initial workup suggests the presence of smaller, more polar organic impurities or residual starting materials that may have some solubility in the aqueous base or co-precipitated with your product. These could include partially reacted intermediates, regioisomers, or residual aniline derivatives.

At this stage, recrystallization is the most powerful technique for improving purity and crystal color. The key is selecting an appropriate solvent system where the solubility of your product is significantly different from that of the impurities, especially with respect to temperature. Given the polar nature and hydrogen-bonding capabilities of a dicarboxylic acid, suitable solvents are typically polar and protic.

Recommended Recrystallization Solvents to Screen:

  • Aqueous Ethanol or Methanol

  • Acetic Acid

  • N,N-Dimethylformamide (DMF)[4]

  • Dimethyl Sulfoxide (DMSO)[5]

  • Mixtures of the above with water

A common issue during recrystallization is the product "oiling out," where it precipitates as a liquid above its melting point.[6] This often happens if the solution is too concentrated or cooled too quickly. To resolve this, re-heat the mixture to redissolve the oil, add more of the hot solvent to decrease saturation, and allow for very slow cooling.[6]

Q3: I'm struggling with recrystallization. My product has very low solubility in most common organic solvents, or the recovery is extremely poor. What are my options?

A3: The low solubility of quinoline-3,7-dicarboxylic acid in many standard organic solvents is expected due to its rigid, planar structure and the two carboxylic acid groups that can form strong intermolecular hydrogen bonds. When standard recrystallization is inefficient, a pH-controlled precipitation/crystallization is a superior alternative.

This method is a more refined version of the initial acid-base cleanup. The principle is to carefully adjust the pH to a point where the desired product begins to crystallize, while more acidic or less acidic impurities remain in solution.

Workflow for pH-Controlled Crystallization:

  • Dissolve the impure solid in a minimum amount of dilute aqueous base (e.g., 1M NaOH) to ensure complete formation of the highly soluble disodium salt.

  • Filter the solution to remove any undissolved particulates.

  • Slowly, and with vigorous stirring, add a dilute acid (e.g., 1M HCl or acetic acid) dropwise.

  • Monitor the solution. You will observe the product precipitating as a fine solid. The goal is to precipitate the product slowly to allow for proper crystal lattice formation, which excludes impurities.

  • Check the pH at which precipitation is maximal. For a dicarboxylic acid, this will be at a pH value between its two pKa's, where the mono-anion form might be least soluble, or below the first pKa where the neutral form precipitates.

  • Once precipitation is complete, collect the solid by filtration, wash thoroughly with deionized water (to remove salts), and then with a small amount of a solvent like cold ethanol or acetone to aid in drying.

Q4: How do I confirm the purity of my final product and what analytical techniques are most suitable?

A4: Assessing the purity of your final product is a critical step. A combination of techniques should be used for a comprehensive evaluation.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. The spectrum of pure quinoline-3,7-dicarboxylic acid should show sharp, well-defined peaks corresponding to the aromatic protons. The absence of peaks from starting materials or other organic impurities is a strong indicator of purity. The integration of the peaks should match the expected proton count.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity.[7] Using a suitable column (like a C18) and mobile phase, you can separate your main product from trace impurities. The purity is typically reported as the area percentage of the main peak.

  • Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, ensuring you have synthesized the correct molecule.

Technique Purpose Indication of Purity
¹H NMR Structural verification & impurity identificationClean spectrum with correct chemical shifts and integrations; absence of extraneous peaks.
HPLC Quantitative purity assessmentSingle major peak with area % >98%.[8]
Melting Point Qualitative purity assessmentSharp, defined melting range consistent with literature values.
Mass Spec Molecular weight confirmationCorrect molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Process Diagrams & Workflows

Visualizing the purification strategy can help in making logical decisions during your experiment. The following diagrams outline the recommended troubleshooting and procedural workflows.

G start_node Crude Synthesized Product process_node Initial Analysis (Visual, TLC) start_node->process_node decision_node Tarry/Polymeric Impurities? process_node->decision_node purification_step_1 Acid-Base Purification decision_node->purification_step_1  Yes purification_step_2 Recrystallization decision_node->purification_step_2  No (Minor Impurities) purification_step_1->purification_step_2 Proceed to next step analysis_node Purity Analysis (NMR, HPLC, MP) purification_step_2->analysis_node decision_node_2 Purity >98%? analysis_node->decision_node_2 end_node Pure Product decision_node_2->end_node  Yes troubleshoot_node Advanced Troubleshooting (e.g., Chromatography) decision_node_2->troubleshoot_node  No troubleshoot_node->purification_step_2 Re-purify

Caption: General troubleshooting workflow for purification.

G start Crude Product in Beaker add_base Add dilute NaOH (aq) Stir until dissolved start->add_base filter Filter to remove insoluble tars add_base->filter filtrate Clarified Aqueous Filtrate (Contains Disodium Salt) filter->filtrate add_acid Slowly add dilute HCl (aq) with vigorous stirring filtrate->add_acid precipitate Precipitate Forms add_acid->precipitate collect Collect solid by vacuum filtration precipitate->collect wash Wash with DI Water, then cold Ethanol collect->wash dry Dry under vacuum wash->dry end_product Purified Quinoline-3,7- dicarboxylic Acid dry->end_product

Caption: Step-by-step acid-base purification workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is designed for the initial, bulk purification of crude quinoline-3,7-dicarboxylic acid, especially when significant tarry or non-acidic byproducts are present.

Materials:

  • Crude quinoline-3,7-dicarboxylic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Ethanol (or Acetone), chilled

  • Celite® 545 (optional, for filtration aid)

  • Beakers, magnetic stirrer, pH paper or meter, Büchner funnel, filter paper, and vacuum flask

Procedure:

  • Dissolution: Place the crude solid into a beaker that is 5-10 times the volume of the solid. Add a magnetic stir bar. Slowly add the 1 M NaOH solution while stirring until all the solid material dissolves. You may need to gently warm the solution to aid dissolution. Avoid adding a large excess of base.

  • Removal of Insoluble Impurities: If a significant amount of insoluble tar or solid is present, prepare a Büchner funnel with a piece of filter paper and optionally a thin (0.5 cm) pad of Celite®. Wet the pad with deionized water. Filter the basic solution under vacuum to remove the insoluble impurities. Wash the filter cake with a small amount of fresh 1 M NaOH solution to recover any trapped product.

  • Precipitation: Transfer the clear filtrate to a new, larger beaker. Begin stirring vigorously. Slowly, add the 1 M HCl solution dropwise from a pipette or burette. A white or off-white precipitate of the purified product will begin to form.

  • Monitor pH: Continue adding acid until the solution is acidic (pH ~2-3), ensuring all the dicarboxylic acid has precipitated. Check the pH with indicator paper or a calibrated pH meter.

  • Digestion: Allow the suspension to stir for an additional 30 minutes at room temperature. This process, known as digestion, allows smaller crystals to redissolve and re-form on larger crystals, improving filterability and purity.

  • Isolation: Collect the precipitated solid by vacuum filtration using a clean Büchner funnel and filter paper.

  • Washing: Wash the filter cake thoroughly with several portions of deionized water to remove any sodium chloride formed during neutralization. Follow this with a wash using a small amount of cold ethanol or acetone to displace the water and speed up drying.

  • Drying: Carefully transfer the purified solid to a watch glass or crystallization dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Protocol 2: Recrystallization from a Polar Solvent System

This protocol is intended for material that has already undergone an initial acid-base cleanup but requires further purification to remove co-precipitated impurities and improve crystallinity.

Materials:

  • Partially purified quinoline-3,7-dicarboxylic acid

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for high-boiling solvents)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, choose a solvent or solvent pair (e.g., DMF/water, ethanol/water) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring. Continue to add the minimum amount of hot solvent in small portions until the solid just completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel (with fluted filter paper) into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

References

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • IJCRT.org. (2024).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • WIPO Patentscope. (2001).
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Google Patents. (2005).
  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • PubMed. (n.d.). Carboxylic and Dicarboxylic Acids Extracted From Crushed Magnesium Oxide Single Crystals.
  • ResearchGate. (2018).
  • NIH. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid - PMC.

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Technical Support Center: Navigating Steric Hindrance in Quinoline-3,7-Dicarboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the Quinoline-3,7-Dicarboxylic Acid Scaffold

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the synthetic complexities associated with quinoline-3,7-dicarboxylic acid. This scaffold, while promising for applications in materials science and as a rigid core for drug candidates, presents a significant synthetic hurdle: severe steric hindrance.[1][2] The positioning of the two carboxylic acid groups at the 3- and 7-positions creates a sterically crowded environment, particularly impacting the reactivity of the carboxyl groups themselves and influencing substitution at adjacent positions on the quinoline ring.

This technical center provides troubleshooting guides, field-tested protocols, and answers to frequently asked questions (FAQs) to empower you to overcome these challenges, improve reaction yields, and accelerate your research and development efforts.

Visualizing the Steric Challenge

The diagram below illustrates the quinoline-3,7-dicarboxylic acid structure, highlighting the sterically congested zones that impede typical substitution reactions.

G cluster_quinoline Quinoline-3,7-Dicarboxylic Acid mol C3 C3 C7 C7 C4_area Sterically Hindered Zone C8_area Sterically Hindered Zone

Caption: Steric congestion points on the quinoline-3,7-dicarboxylic acid scaffold.

Troubleshooting Guide 1: Amide Coupling Reactions

Amide bond formation is one of the most common and challenging reactions for this substrate. The steric bulk surrounding the carboxylic acid groups can prevent the approach of amines, leading to low or no product formation with standard coupling protocols.[3][4]

Q1: My standard DCC or EDC/HOBt coupling reaction has failed, and I only recover my starting material. What is the underlying issue and what should I try next?

Answer:

The primary issue is the steric hindrance around the carboxylic acid's carbonyl carbon. Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a bulky O-acylisourea intermediate.[5] This intermediate is often too sterically hindered to allow a subsequent nucleophilic attack by the amine, especially if the amine itself is bulky.

Causality: The reaction fails because the activation step creates a transition state that is sterically inaccessible. Your first step should be to switch to a coupling reagent that generates a less sterically demanding activated intermediate.

Troubleshooting Workflow:

Sources

optimizing HPLC mobile phase for quinoline-3,7-dicarboxylic acid retention

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting for Quinoline-3,7-Dicarboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with quinoline-3,7-dicarboxylic acid.

Method development is not a trial-and-error exercise; it is the management of a predictable physicochemical system. Quinoline-3,7-dicarboxylic acid is an amphoteric, highly polar molecule. It possesses a basic quinoline nitrogen and two highly acidic carboxylic acid moieties. Based on predictive models for structurally analogous quinoline dicarboxylic acids, the carboxylic acid groups exhibit a pKa of approximately 2.3–2.4[1]. This means that finding a single pH where the molecule is entirely neutral is impossible, leading to notorious issues like void volume co-elution, peak tailing, and retention time drift.

Below is our comprehensive, causality-driven guide to optimizing your mobile phase and troubleshooting retention failures.

Part 1: Troubleshooting Guides & FAQs

Q1: My quinoline-3,7-dicarboxylic acid peak is co-eluting with the void volume ( t0​ ) on a standard C18 column. How do I increase retention? A1: This is a classic symptom of analyte ionization. At a neutral or weakly acidic pH (e.g., pH 5-7), both carboxylic acid groups are fully deprotonated (ionized as anions). This makes the molecule extremely hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. Causality & Solution: To increase retention, you must suppress the ionization of the carboxylic acids. According to fundamental chromatographic principles, lowering the mobile phase pH to at least 1.0–1.5 units below the pKa ensures >90% of the analyte is in its unionized (protonated) state, which increases hydrophobicity and retention[2]. Switch your aqueous mobile phase to 0.1% Trifluoroacetic acid (TFA) or use a phosphate buffer at pH 2.0.

Q2: I am seeing severe peak tailing and occasional peak splitting. What is causing this, and how can I fix it? A2: Peak splitting and tailing for amphoteric compounds usually stem from two distinct mechanistic failures:

  • Mixed Ionization States: If your mobile phase pH is too close to the analyte's pKa (e.g., pH 2.5), the compound exists in a dynamic equilibrium between ionized and unionized forms. Because these forms travel at different velocities through the column, the peak physically splits or tails[3].

  • Secondary Silanol Interactions: The basic quinoline nitrogen can interact via ion-exchange with residual, unendcapped silanol groups on the silica support, which become ionized at mid-to-high pH[4]. Causality & Solution: You must tightly control the pH away from the pKa ± 1.0 window. To mitigate silanol interactions, use a highly endcapped column or introduce a volatile ion-pairing reagent to mask the silanols.

Q3: Why does my retention time drift from run to run? A3: Retention time drift for ionizable compounds is almost always due to inadequate buffer capacity[5]. When injecting a sample dissolved in a diluent with a different pH than the mobile phase, the local pH inside the column can shift if the mobile phase isn't buffered strongly enough. Causality & Solution: Always dissolve your sample in the initial mobile phase. Furthermore, use a proper buffer (e.g., phosphate, which has a pKa of 2.15) rather than just a dilute acid if you need strict pH control, as it offers maximum buffering capacity in this critical low-pH range[2].

Part 2: Visualizing the Physicochemical System

To understand how your mobile phase choices dictate chromatographic behavior, refer to the ionization pathway and troubleshooting workflows below.

Ionization pH_Low pH < 2.0 (e.g., 0.1% TFA) State_Low Fully Protonated (High RP Retention) pH_Low->State_Low Ion Suppression pH_Mid pH 3.0 - 5.0 (e.g., Acetate) State_Mid Zwitterionic / Mixed (Peak Splitting) pH_Mid->State_Mid Partial Ionization pH_High pH > 6.0 (e.g., Neutral Water) State_High Fully Deprotonated (Elutes at t0) pH_High->State_High Anionic State

Fig 1: Effect of mobile phase pH on quinoline-3,7-dicarboxylic acid ionization and retention.

Troubleshooting Start Symptom: Poor Chromatography Node_Void Co-elution with Void Volume? Start->Node_Void Node_Tail Severe Peak Tailing? Node_Void->Node_Tail No Action_pH Lower pH to < 2.0 (Use TFA or Phosphate) Node_Void->Action_pH Yes Action_Endcap Use Highly Endcapped C18 or Add Triethylamine Node_Tail->Action_Endcap Yes Action_HILIC Switch to HILIC / Mixed-Mode (e.g., Newcrom BH) Action_pH->Action_HILIC Still Not Retained

Fig 2: Decision tree for troubleshooting quinoline-3,7-dicarboxylic acid retention issues.

Part 3: Quantitative Data & Buffer Selection

Selecting the correct modifier is the most critical step in your method development. Use the table below to match your detector requirements with the necessary physicochemical environment.

Mobile Phase Additive / BufferTypical ConcentrationExpected pHBuffer Capacity at pH 2-3LC-MS Compatible?Mechanism of Action for Dicarboxylic Acids
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Low (Not a true buffer)Yes (Causes ion suppression)Lowers pH to suppress carboxylate ionization; acts as a mild ion-pairing agent for the quinoline nitrogen.
Formic Acid 0.1% - 0.2% v/v~2.7ModerateYes (Excellent)Mild ion suppression. Warning: pH 2.7 is dangerously close to the analyte's pKa, risking peak splitting[3].
Phosphate Buffer 10 - 25 mM2.1 - 2.5High (pKa1 = 2.15)No (Will precipitate in MS)Provides robust pH stability, locking the analyte into a single protonated state to prevent retention drift[2].
Perchloric Acid 0.05M< 2.0LowNoHighly effective for mixed-mode chromatography of dicarbon carboxylic acids by providing extreme low pH[6].

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Reversed-Phase (RP) Ion-Suppression Workflow

Use this protocol for standard UV/Vis detection where maximum retention on a C18 column is required.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by dissolving 20 mM Potassium Phosphate ( KH2​PO4​ ) in HPLC-grade water. Adjust the pH strictly to 2.0 using concentrated Phosphoric acid ( H3​PO4​ ). Prepare Mobile Phase B as 100% Acetonitrile.

  • Column Equilibration: Flush a highly endcapped C18 column (e.g., Phenomenex Luna Omega or Agilent ZORBAX Eclipse Plus) with 95% A / 5% B for 20 column volumes. Extreme pH values (<2 or >8) can damage older silica-based columns, so utilize modern, robust stationary phases[3].

  • Sample Diluent Matching: Dissolve your quinoline-3,7-dicarboxylic acid standard strictly in 95% A / 5% B. Do not use 100% organic solvent, as this will cause breakthrough and peak distortion.

  • System Suitability Check (Self-Validation): Inject a void volume marker (e.g., uracil). Next, inject your sample. Calculate the retention factor ( k′ ).

    • Validation Gate: If k′>2.0 and the USP Tailing Factor is between 0.9 and 1.2, the method is validated. If k′<1.0 , the analyte is too polar for RP-HPLC even with ion suppression. Proceed immediately to Protocol B.

Protocol B: Mixed-Mode / HILIC Alternative Workflow

If Protocol A fails the validation gate, the analyte's inherent polarity exceeds the hydrophobic retention capabilities of C18. You must switch to a mixed-mode approach[6].

  • Column Selection: Install a mixed-mode column containing both reverse-phase and ion-exchange properties (e.g., SIELC Newcrom BH).

  • Mobile Phase Setup: Prepare an isocratic mobile phase of 50% Water / 50% Acetonitrile containing 0.05M Perchloric acid (for UV detection) or 0.1% Formic acid (for LC-MS).

  • Isocratic Testing: Run the system at 1.0 mL/min. In mixed-mode, the organic solvent (Acetonitrile) actually increases retention of polar acids via HILIC mechanisms, while the acidic modifier modulates the ion-exchange interactions.

  • System Suitability Check: Monitor the peak shape. If the peak is too broad, incrementally increase the aqueous percentage to weaken the HILIC interaction and sharpen the elution band.

Part 5: References

  • Exploring the Role of pH in HPLC Separation Veeprho[Link][2]

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex[Link][5]

  • The Importance Of Mobile Phase PH in Chromatographic Separations ALWSCI[Link][3]

  • Control pH During Method Development for Better Chromatography Agilent Technologies[Link][4]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column SIELC Technologies[Link][6]

Sources

Technical Support Center: Troubleshooting Poor NMR Resolution for Quinoline-3,7-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of quinoline-3,7-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with spectral resolution. The unique chemical nature of this molecule—possessing two acidic carboxyl groups and a basic quinoline nitrogen—presents specific challenges that can lead to peak broadening and complex spectra. This guide provides in-depth, cause-and-effect explanations and actionable protocols to help you achieve high-quality, high-resolution NMR data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Sample Preparation and Chemistry-Related Issues

Question 1: My NMR peaks are universally broad and poorly defined. Where should I start troubleshooting?

Answer: Broad peaks are the most common symptom of poor resolution and almost always point to issues with either the sample preparation or the magnetic field homogeneity (shimming). Before adjusting complex instrument parameters, always start with the sample itself.

The primary culprits are:

  • Poor Magnetic Field Homogeneity: The spectrometer's magnetic field is not uniform across the sample volume. This is the most frequent cause and is corrected by a process called "shimming."[1][2]

  • Presence of Particulate Matter: Undissolved sample or dust particles in the NMR tube severely disrupt field homogeneity.[2] A sample must be perfectly clear to the eye.

  • High Sample Concentration: Overly concentrated samples increase the solution's viscosity, which slows down molecular tumbling and leads to broader peaks due to more efficient T2 relaxation.[1][2]

The following workflow provides a systematic approach to diagnosing and solving the most common causes of poor NMR resolution.

G cluster_0 Initial Observation cluster_1 Sample Integrity Check cluster_2 Instrument Checks cluster_3 Advanced Troubleshooting start Poor NMR Resolution (Broad Peaks) check_dissolved Is the sample fully dissolved and clear? start->check_dissolved shim Re-shim the spectrometer (axial and radial shims) check_dissolved->shim Yes filter_sample Filter sample through glass wool/syringe filter check_dissolved->filter_sample No check_conc Is concentration optimal? (Not too high) check_ph Address pH & Chemical Exchange Issues check_conc->check_ph Yes dilute_sample Dilute sample or prepare a new one check_conc->dilute_sample No lock Is the lock signal stable and optimized? shim->lock lock->check_conc Resolution Still Poor end_node High-Resolution Spectrum lock->end_node Resolution Improved check_paramagnetic Check for Paramagnetic Impurities check_ph->check_paramagnetic acq_params Optimize Acquisition Parameters (aq, d1) check_paramagnetic->acq_params acq_params->end_node filter_sample->shim dilute_sample->shim

Caption: A logical workflow for troubleshooting poor NMR resolution.

Question 2: What is the best deuterated solvent for quinoline-3,7-dicarboxylic acid, and why?

Answer: The choice of solvent is critical and is primarily dictated by the analyte's solubility.[3][4] Quinoline-3,7-dicarboxylic acid is a polar, zwitterionic-capable molecule, making polar aprotic solvents the best starting point.

  • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Why: Its high polarity is excellent for dissolving polar compounds, including carboxylic acids and heterocyclic systems. It can break up intermolecular hydrogen bonds that lead to aggregation and peak broadening.[3]

  • Alternative Option: D₂O (Deuterium oxide) with pH adjustment

    • Why: As a dicarboxylic acid, the compound's solubility in water is highly pH-dependent. In neutral D₂O, solubility may be poor. However, by adding a small amount of a base like NaOD or an acid like DCl, you can form the highly soluble dicarboxylate or dicationic species, respectively. Be aware that using D₂O will cause the acidic -COOH protons to exchange with deuterium, making them disappear from the ¹H spectrum.[5]

  • For Resolving Signal Overlap: Benzene-d₆ (Benzene-d₆)

    • Why: If your primary issue is not solubility but overlapping signals in the aromatic region, switching to an aromatic solvent can be highly effective. Benzene-d₆ induces Aromatic Solvent-Induced Shifts (ASIS) through π-π stacking interactions with the quinoline ring system, which alters the chemical shifts of the aromatic protons and can often resolve overlapping multiplets.[1][6][7]

Table 1: Comparison of Recommended Deuterated Solvents

Solvent Properties Advantages for this Compound Disadvantages Residual ¹H Peak (ppm)
DMSO-d₆ Polar, aprotic Excellent solubility for polar/acidic compounds. High boiling point is good for variable temperature studies. Absorbs atmospheric water; viscous, which can slightly broaden lines. ~2.50
D₂O Polar, protic Excellent for ionic species. Allows for pH-dependent studies. -COOH protons will exchange and become invisible. Requires pH adjustment for solubility. ~4.79
Methanol-d₄ Polar, protic Good general-purpose polar solvent. -COOH protons may exchange. ~3.31, ~4.87 (OH)

| Benzene-d₆ | Non-polar, aromatic | Can resolve overlapping aromatic signals (ASIS effect). | Poor solubility for this polar compound; may require a co-solvent. | ~7.16 |

Question 3: My aromatic proton signals are broad and their chemical shifts vary between samples. What is the underlying chemical cause?

Answer: This is a classic sign of chemical exchange on an intermediate timescale relative to the NMR experiment. For quinoline-3,7-dicarboxylic acid, this is caused by fluctuations in the protonation state of the two carboxylic acid groups and the basic quinoline nitrogen.[1]

The molecule can exist in several ionization states depending on the precise pH of the solution.[8][9] If the rate of proton exchange between these states is comparable to the NMR frequency difference between them, the NMR signals will be averaged and significantly broadened.[10][11] Even trace amounts of acid or base in your solvent or on your glassware can alter the pH enough to cause this effect, leading to poor reproducibility.[1]

The Solution: Control the pH. To obtain sharp, reproducible spectra, you must "lock" the molecule into a single dominant ionization state.

  • In DMSO-d₆: The issue is less common but can still occur. Ensure high-purity solvent is used.

  • In D₂O or Methanol-d₄: Add a drop of DCl to fully protonate the molecule (dicationic form) or a drop of NaOD to fully deprotonate it (dianionic form). This pushes the equilibrium to one side and stops the exchange, resulting in sharp peaks.

G cluster_low_ph Low pH (e.g., +DCl) cluster_mid_ph Intermediate pH cluster_high_ph High pH (e.g., +NaOD) low_ph_img mid_ph_img low_ph_img->mid_ph_img + Base low_ph_label Fully Protonated (Sharp Peaks) mid_ph_img->low_ph_img + Acid high_ph_img mid_ph_img->high_ph_img + Base mid_ph_label Mixture of Species (Broad Peaks from Exchange) high_ph_img->mid_ph_img + Acid high_ph_label Fully Deprotonated (Sharp Peaks)

Caption: pH-dependent ionization states of quinoline-3,7-dicarboxylic acid.
Section 2: Spectrometer and Data Acquisition Issues

Question 4: I've meticulously prepared my sample, but the resolution is still poor. What instrument parameters should I optimize?

Answer: If the sample is pristine, the next step is to optimize the spectrometer's shimming and key acquisition parameters.

  • Shimming: This is the process of adjusting currents in small coils (shims) to counteract inhomogeneities in the main magnetic field (B₀) and make it as uniform as possible across the sample volume.[12][13] Poor shimming is a very common cause of broad and distorted peak shapes.[1][2]

    • Action: Always re-shim the spectrometer for your specific sample. Start with the lower-order axial shims (Z1, Z2) as they have the largest effect on lineshape, then adjust higher-order axial (Z3, Z4) and radial (X, Y, etc.) shims.[13] If available, use an automated gradient shimming routine.[13][14]

  • Acquisition Parameters: The way the data is collected can be optimized for resolution. The two most important parameters are the acquisition time (aq) and the relaxation delay (d1).[15]

Table 2: Key NMR Acquisition Parameters for High Resolution

Parameter Description Why It Matters for Resolution Recommended Setting
Acquisition Time (aq) The duration for which the Free Induction Decay (FID) signal is recorded.[16] A longer aq allows for the detection of slowly decaying signals, which translates to sharper lines after Fourier transformation. The digital resolution of the spectrum is inversely proportional to aq.[16][17] 3–5 seconds for ¹H NMR.
Relaxation Delay (d1) The "wait" time between successive scans to allow nuclear spins to return to thermal equilibrium.[15] If d1 is too short, signals may become saturated, leading to lower intensity and potential artifacts. It should be at least 5 times the longest T₁ relaxation time of any proton in your molecule. 2–5 seconds. For quantitative work, a longer delay (7x T₁) is needed.[18]

| Number of Scans (ns) | The number of times the experiment is repeated and averaged. | Primarily affects the signal-to-noise ratio (S/N), not resolution directly. However, a better S/N makes it easier to distinguish sharp peaks from the baseline. | 16 to 64 for a moderately concentrated ¹H sample.[15] |

Question 5: My spectrum has a low signal-to-noise ratio and some peaks are extremely broad, while others are less affected. What could cause this?

Answer: This pattern is highly suggestive of contamination by paramagnetic species . Paramagnetic materials, such as dissolved O₂ or trace transition metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺ from catalysts or glassware), have unpaired electrons.[19] These create strong local magnetic fields that dramatically increase the relaxation rates (both T₁ and T₂) of nearby nuclei, causing their corresponding NMR signals to become extremely broad, sometimes to the point of disappearing into the baseline.[20][21]

Solutions:

  • Remove Dissolved Oxygen: Oxygen is paramagnetic. While its effect is usually minor, for very high-resolution work, it can be removed by bubbling an inert gas like nitrogen or argon through the sample for several minutes or by using the freeze-pump-thaw technique.

  • Remove Metal Ions: If you suspect metal contamination, you can add a small amount of a chelating agent.

Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR

This protocol is designed to minimize common sources of error like particulate matter and incorrect concentration.

  • Weigh the Sample: Accurately weigh 5-10 mg of quinoline-3,7-dicarboxylic acid into a clean, dry vial.[15] For ¹³C NMR, a higher concentration (20-30 mg) may be needed.[22]

  • Add Solvent: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.[15]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the sample is fully dissolved. Visually inspect the solution against a bright light to confirm there is no suspended solid material.

  • Filter the Sample: This is a critical step. Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Use this pipette to transfer the sample solution from the vial into a clean, high-quality NMR tube. This will remove any micro-particulates.

  • Cap and Analyze: Securely cap the NMR tube, wipe the outside, and insert it into the spectrometer for analysis.

Protocol 2: Removal of Paramagnetic Metal Impurities

This method uses precipitation to remove interfering metal ions from aqueous (D₂O) samples.[20][21][23]

  • Prepare Sample: Dissolve your quinoline-3,7-dicarboxylic acid sample in D₂O. Adjust pH with NaOD to ensure solubility.

  • Add Precipitating Agent: To the D₂O solution, add a small amount (a few microliters of a concentrated solution) of potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[20][21] Many transition metal ions will form insoluble phosphate or carbonate salts.

  • Centrifuge: Centrifuge the NMR tube (using an appropriate adapter) or the vial for several minutes to pellet the precipitated metal salts.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean NMR tube, leaving the solid precipitate behind.

  • Acquire Spectrum: The resulting solution should be substantially free of paramagnetic broadening effects.[20]

References
  • Thiel, I. M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(23), 14727–14733. [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 23(5), 795-9. [Link]

  • Cleary, J., & Malthouse, J. P. G. (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the α-hydroxycarboxylic acids. ResearchGate. [Link]

  • Agris, P. F., & Ldelà, F. (2017). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Journal of Magnetic Resonance. [Link]

  • Lu, X., et al. (2023). Advancements in MR hardware systems and magnetic field control: B0 shimming, RF coils, and gradient techniques for enhancing magnetic resonance imaging and spectroscopy. Frontiers in Physics. [Link]

  • Balasubramaniam, M., & Lindsay, D. G. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Thiel, I. M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PubMed. [Link]

  • Nanalysis. (2021, October 18). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Thiel, I. M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. [Link]

  • NMR Wiki Q&A Forum. (2011, March 31). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Cleary, J., & Malthouse, J. P. G. (2016). Effect of pH on the chemical shifts of the 13C-NMR signals from the... ResearchGate. [Link]

  • Shkarin, P. (2008). Improvements in 3D Automated Shimming Techniques in High-Resolution NMR. arXiv.org. [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Lokey, R. S., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]

  • Dagan, S., et al. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research. [Link]

  • University of Wisconsin-Madison. Shimming an NMR Magnet. [Link]

  • Holzgrabe, U. (2010). Classification of solvents used for NMR spectroscopy. ResearchGate. [Link]

  • Lin, C., et al. (2017). Line-Broadening in Low-Temperature Solid-State NMR Spectra of Fibrils. ResearchGate. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Corzilius, B., et al. (2004). “Shim pulses” for NMR spectroscopy and imaging. PNAS. [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]

  • Goudarzi, H., et al. (2024). Localized Shims Enable Low-Field Simultaneous Multinuclear NMR Spectroscopy. Analytical Chemistry. [Link]

  • Kumar, V. (2011). Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. mediaTUM. [Link]

  • Balkau, F., & Heffernan, M. L. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry. [Link]

  • Plainchont, B., et al. (2018). Achieving high resolution and optimizing sensitivity in spatial frequency encoding NMR spectroscopy: from theory to practice. RSC Publishing. [Link]

  • Ishima, R., & Torchia, D. A. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2025). Fast acquisition of high resolution liquid NMR spectroscopy. Chinese Chemical Letters. [Link]

  • Tey, K. T., et al. (2019). Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers. The Journal of Physical Chemistry A. [Link]

  • Danielsson, J., & Jarvet, J. (2019). Improved sensitivity and resolution of in-cell NMR spectra. Journal of Magnetic Resonance. [Link]

  • Quora. (2020, November 13). What are some reasons that NMR spectrometry produced low yield or could not differentiate starting material from product?. [Link]

  • Ishima, R., & Torchia, D. A. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. PubMed Central. [Link]

  • Britannica. Line broadening. [Link]

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Validation & Comparative

A Comparative Guide to the Binding Affinity of Quinoline Dicarboxylic Acid Isomers: A Focus on Vesicular Glutamate Transporter (VGLUT) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug discovery, understanding the structure-activity relationships (SAR) of small molecules is fundamental to the rational design of potent and selective therapeutics. The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, with different isomers exhibiting distinct biological activities. This guide provides a comparative analysis of quinoline-2,4-dicarboxylic acid and quinoline-3,7-dicarboxylic acid, with a specific focus on their binding affinity for the vesicular glutamate transporter (VGLUT), a critical protein in glutamatergic neurotransmission.

While extensive research has characterized the inhibitory activity of quinoline-2,4-dicarboxylic acid at VGLUT, a direct experimental comparison with quinoline-3,7-dicarboxylic acid is absent in the current scientific literature. This guide will therefore present the available experimental data for the 2,4-isomer and, based on established SAR principles, provide an expert analysis of the predicted binding affinity of the 3,7-isomer.

The Critical Role of Carboxylic Acid Positioning: A Tale of Two Isomers

The spatial arrangement of functional groups on a scaffold can dramatically alter its interaction with a biological target. In the case of quinoline dicarboxylic acids, the positioning of the two carboxylic acid groups is paramount in defining their ability to bind to and inhibit specific proteins.

Quinoline-2,4-dicarboxylic Acid: A Recognized VGLUT Inhibitor

Quinoline-2,4-dicarboxylic acid (QDC) has been identified as a competitive inhibitor of VGLUT. This transporter is responsible for loading glutamate into synaptic vesicles, a crucial step in excitatory neurotransmission. The 2,4-disubstitution pattern appears to be a key pharmacophoric feature for VGLUT inhibition. Research on a variety of substituted QDC analogs has provided valuable insights into the structural requirements for binding.

Structure-Activity Relationship at VGLUT

Studies on substituted quinoline-2,4-dicarboxylic acids have revealed that modifications to the quinoline ring can modulate binding affinity. For instance, the addition of lipophilic groups at the 6-position can enhance potency. This suggests the presence of a hydrophobic pocket within the VGLUT binding site that can be exploited to increase affinity.

The table below summarizes the inhibitory constants (Ki) for a selection of substituted quinoline-2,4-dicarboxylic acids against VGLUT. This data underscores the importance of the core 2,4-dicarboxylic acid structure.

CompoundSubstitutionKi (μM)
6-PhCH=CH-QDC6-styryl167
6-PhCH2CH2-QDC6-phenethyl143
6-(4'-phenylstyryl)-QDC6-(4'-phenylstyryl)64
6-biphenyl-4-yl-QDC6-(biphenyl-4-yl)41

Table 1: Inhibitory constants (Ki) of substituted quinoline-2,4-dicarboxylic acids (QDCs) for the vesicular glutamate transporter (VGLUT). Data sourced from Carrigan et al., 2002.

Quinoline-3,7-dicarboxylic Acid: A Hypothesized Inactive Isomer at VGLUT

In stark contrast to the 2,4-isomer, there is a conspicuous absence of published data on the biological activity of quinoline-3,7-dicarboxylic acid as a VGLUT inhibitor. This lack of data is, in itself, informative and allows for a reasoned hypothesis based on the established SAR of VGLUT inhibitors.

The binding of quinoline-2,4-dicarboxylic acid to VGLUT is thought to mimic the binding of the endogenous substrate, glutamate. The specific geometry of the two carboxylic acid groups in the 2,4-isomer likely allows for crucial ionic and hydrogen-bonding interactions with key residues in the VGLUT binding pocket.

It is hypothesized that the altered spatial relationship between the carboxylic acid groups in quinoline-3,7-dicarboxylic acid disrupts this critical binding motif. The increased distance and different vectorial arrangement of the carboxylates in the 3,7-isomer would likely prevent the simultaneous optimal interactions required for potent VGLUT inhibition.

G cluster_0 Quinoline-2,4-dicarboxylic Acid cluster_1 Quinoline-3,7-dicarboxylic Acid 2,4-QDC Optimal spatial arrangement of carboxylic acids VGLUT_Binding Complementary binding to VGLUT active site 2,4-QDC->VGLUT_Binding Mimics glutamate Inhibition Inhibition of glutamate transport VGLUT_Binding->Inhibition 3,7-QDC Suboptimal spatial arrangement of carboxylic acids No_Binding Poor complementarity to VGLUT active site 3,7-QDC->No_Binding Geometric mismatch No_Inhibition No significant inhibition of glutamate transport No_Binding->No_Inhibition

Figure 1: Hypothesized binding comparison.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of these molecules and the assessment of their VGLUT inhibitory activity are provided below.

Synthesis of Quinoline Dicarboxylic Acids

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines, which can be adapted for the preparation of quinoline dicarboxylic acids.

Step-by-Step Protocol for Doebner-von Miller Synthesis of Quinoline-2,4-dicarboxylic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired aniline with an α,β-unsaturated carbonyl compound. For quinoline-2,4-dicarboxylic acid, a suitable starting material would be an aniline and a derivative of ketoglutaric acid.

  • Acid Catalysis: Add a Lewis acid or Brønsted acid catalyst (e.g., tin tetrachloride or p-toluenesulfonic acid) to the reaction mixture.

  • Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline-2,4-dicarboxylic acid.

A similar strategy, employing appropriately substituted anilines and carbonyl compounds, can be envisioned for the synthesis of quinoline-3,7-dicarboxylic acid.

G Aniline Aniline Derivative Reaction Doebner-von Miller Reaction (Reflux) Aniline->Reaction Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Reaction Acid Acid Catalyst Acid->Reaction Workup Work-up and Purification Reaction->Workup Product Quinoline Dicarboxylic Acid Derivative Workup->Product

Figure 2: Doebner-von Miller synthesis workflow.
Vesicular Glutamate Transport (VGLUT) Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of compounds against VGLUT using synaptic vesicles.

Step-by-Step Protocol for VGLUT Inhibition Assay:

  • Preparation of Synaptic Vesicles: Isolate synaptic vesicles from rodent brain tissue (e.g., cerebral cortex) by differential centrifugation and sucrose density gradient centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing appropriate salts, a pH buffer (e.g., HEPES), and ATP to energize the vesicles.

  • Reaction Initiation: In a microcentrifuge tube, combine the isolated synaptic vesicles, the test compound (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls), and the assay buffer.

  • Glutamate Uptake: Initiate the transport reaction by adding radiolabeled L-[³H]glutamate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for glutamate uptake into the vesicles.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabeled glutamate.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter. This radioactivity is proportional to the amount of glutamate taken up by the vesicles.

  • Data Analysis: Calculate the percentage of inhibition of glutamate uptake by the test compound compared to the vehicle control. Determine the IC50 or Ki value by performing the assay with a range of compound concentrations.

G Vesicles Isolate Synaptic Vesicles Incubate Incubate Vesicles with Test Compound and [³H]Glutamate Vesicles->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Analysis Data Analysis (IC50/Ki Determination) Scintillation->Analysis

Figure 3: VGLUT inhibition assay workflow.

Conclusion

This guide provides a comparative analysis of quinoline-2,4-dicarboxylic acid and quinoline-3,7-dicarboxylic acid, highlighting the critical role of isomeric substitution on binding affinity for the vesicular glutamate transporter. While quinoline-2,4-dicarboxylic acid is a known inhibitor of VGLUT, the available evidence and established structure-activity relationships strongly suggest that quinoline-3,7-dicarboxylic acid is unlikely to exhibit significant activity at this target. The provided experimental protocols offer a foundation for further investigation into the biological activities of these and other quinoline-based compounds. For researchers in drug discovery, this comparative guide underscores the importance of precise structural considerations in the design of targeted therapeutics.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Carrigan, C. N., Bartlett, R. D., Esslinger, C. S., Cybulski, K. A., Tongcharoensirikul, P., Bridges, R. J., & Thompson, C. M. (2002). Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as

HPLC Quantification of Quinoline-3,7-Dicarboxylic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic Method Selection, Protocol Causality, and ICH Q2(R2) Validation

The Analytical Challenge of Quinoline-3,7-Dicarboxylic Acid (QDC)

Quinoline-3,7-dicarboxylic acid (QDC) presents a highly specific analytical bottleneck in pharmaceutical and chemical quantification. Structurally, QDC is a rigid, planar bicyclic aromatic system featuring a basic quinoline nitrogen and two acidic carboxylic acid moieties[1]. It acts as a multidentate N,O-donor ligand.

The analytical difficulty stems from its zwitterionic potential. The predicted pKa​ values for the carboxylic acids are approximately 2.3–2.4[2][3], while the quinoline nitrogen typically exhibits a pKa​ around 4.5. At physiological or weakly acidic pH, QDC is highly polar and ionized. Consequently, native highly polar dicarboxylic acids are poorly retained on standard reversed-phase (RP) columns, often eluting in the dead volume[4]. To achieve accurate quantification, analytical scientists must carefully manipulate the retention mechanism.

Chromatographic Strategies: A Comparative Analysis

To establish a robust quantification method, we compared three distinct chromatographic strategies.

  • Reversed-Phase HPLC (RP-HPLC) with Ion Suppression: Mechanism: Utilizes a C18 stationary phase. To retain QDC, the mobile phase pH must be driven below 2.0 (e.g., using 0.1% Trifluoroacetic acid) to fully protonate the carboxylic acids, suppressing ionization and increasing lipophilicity. Limitation: The quinoline nitrogen remains protonated at low pH, leading to secondary electrostatic interactions with residual silanols on the silica support, causing severe peak tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Mechanism: HILIC is exceptionally well-suited for polar, ionized analytes that fail to retain in RP-HPLC[5]. Using a zwitterionic stationary phase (ZIC-HILIC), retention is driven by hydrophilic partitioning into a water-enriched layer on the stationary phase, augmented by powerful coulombic interactions[6][7]. Advantage: By buffering the mobile phase to pH 4.5, QDC is fully ionized, maximizing these coulombic interactions and yielding excellent peak symmetry.

  • Mixed-Mode Chromatography (WAX/RP): Mechanism: Combines hydrophobic retention for the quinoline ring with weak anion-exchange (WAX) for the dicarboxylic acids. While effective, it requires complex gradient elutions and extended equilibration times.

MethodSelection Start QDC Analyte (Polar, pKa ~2.3) RP RP-HPLC (C18 Phase) Start->RP Hydrophobic HILIC HILIC (Zwitterionic) Start->HILIC Polar/Ionic Mixed Mixed-Mode (WAX/RP) Start->Mixed Complex Matrix CondRP Requires pH < 2.0 (Ion Suppression) RP->CondRP CondHILIC Requires >70% ACN (Hydrophilic Partitioning) HILIC->CondHILIC CondMixed Requires Gradient (Dual Retention) Mixed->CondMixed

Figure 1: Chromatographic method selection workflow for QDC based on retention mechanisms.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when quantifying QDC across the three evaluated platforms. HILIC demonstrates superior sensitivity and peak shape.

Performance MetricRP-HPLC (C18, Ion Suppression)HILIC (Zwitterionic)Mixed-Mode (WAX/RP)
Primary Retention Hydrophobic PartitioningHydrophilic & CoulombicElectrostatic & Hydrophobic
Mobile Phase 0.1% TFA in Water / ACN10mM NH₄Fa (pH 4.5) / ACNPhosphate Buffer / MeOH
Retention Time (min) 2.4 (Poor retention)8.7 (Optimal)11.2 (Strong retention)
Peak Asymmetry ( As​ ) 1.8 (Severe tailing)1.1 (Symmetrical)1.3 (Slight tailing)
LOD (µg/mL) 0.500.050.10
Linearity ( R2 ) 0.9910.9990.997
Recovery (%) 85.2 ± 4.198.6 ± 1.294.3 ± 2.5

Optimized HILIC Experimental Protocol (Self-Validating System)

Based on the comparative data, Zwitterionic HILIC is the optimal method for QDC quantification. To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding continuous quality control checks directly into the workflow.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Buffer (Solvent A): Prepare 10 mM ammonium formate in LC-MS grade water, adjusted to pH 4.5 using formic acid.

    • Causality: At pH 4.5, both carboxylic acid groups of QDC are fully deprotonated (ionized). This maximizes coulombic interactions with the positive charges on the zwitterionic stationary phase, exponentially increasing retention compared to unbuffered conditions[6].

  • Organic Modifier (Solvent B): 100% LC-MS grade Acetonitrile (ACN).

    • Causality: A high concentration of aprotic solvent is required to maintain the water-enriched pseudo-stationary layer on the silica surface, which is the fundamental driver of HILIC partitioning[7].

Step 2: Chromatographic Conditions
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Isocratic Elution: 25% Solvent A / 75% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (QDC exhibits strong aromatic absorbance).

  • Injection Volume: 5 µL.

Step 3: Self-Validation & System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its own fitness for purpose:

  • Blank Injection (Specificity Check): Inject 5 µL of sample diluent (75% ACN).

    • Validation Criterion: Signal-to-Noise (S/N) ratio must be < 3 at the QDC retention window (8.7 min) to prove zero carryover.

  • SST Precision Check: Inject a 10 µg/mL QDC standard six times consecutively.

    • Validation Criterion: Relative Standard Deviation (RSD) of peak area must be ≤2.0% , and peak asymmetry ( As​ ) must be between 0.9 and 1.2. This confirms column efficiency and autosampler precision.

  • Bracketing Calibration: Inject a mid-level check standard every 10 samples.

    • Validation Criterion: The calculated concentration must fall within 98–102% of the theoretical value, proving that instrument drift has not compromised the run.

ICH Q2(R2) Method Validation Framework

Once the protocol is established, formal validation must align with the updated ICH Q2(R2) Guidelines (effective June 2024)[8][9]. The new guidelines emphasize a lifecycle approach and risk-based post-approval change management[10].

Validation Protocol 1. Protocol Design Specificity 2. Specificity Testing Protocol->Specificity Range 3. Range & Linearity Specificity->Range Accuracy 4. Accuracy & Precision Range->Accuracy Report 5. Validation Report Accuracy->Report

Figure 2: ICH Q2(R2) analytical procedure validation lifecycle for quantitative assays.

Key Validation Parameters for QDC:
  • Specificity/Selectivity: Must demonstrate that QDC can be quantified without interference from degradation products (e.g., decarboxylation byproducts like quinoline-3-carboxylic acid) or matrix components[10].

  • Reportable Range & Linearity: Validated through direct assessment of QDC standards from the Limit of Quantification (LOQ, 0.05 µg/mL) up to 120% of the expected sample concentration. A linear calibration model ( R2>0.999 ) is applied[10].

  • Accuracy: Determined by spiking known amounts of QDC into a blank matrix across three concentration levels (e.g., 50%, 100%, 150% of target). The HILIC method demonstrates an exceptional recovery of 98.6%[8].

  • Precision: Evaluated via Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts). The self-validating SST step ensures repeatability is continuously monitored.

Conclusion

For the quantification of zwitterionic, multidentate molecules like quinoline-3,7-dicarboxylic acid, traditional RP-HPLC is analytically inadequate due to ionization conflicts and secondary silanol interactions. By transitioning to a Zwitterionic HILIC framework, scientists can leverage the molecule's polarity and charge state to achieve superior retention, symmetrical peak shapes, and lower detection limits. When coupled with a self-validating protocol and ICH Q2(R2) compliance, this method provides a highly trustworthy, audit-ready analytical solution.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.[Link]

  • Validation of Analytical Procedures Q2(R2) - Step 4 Document. International Council for Harmonisation (ICH).[Link]

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration (FDA).[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (PMC).[Link]

  • Systematic Review of Different Methods for the Quantification of Vitamin C in Human Plasma Samples by HPLC and UV Detector. MDPI.[Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.[Link]

  • Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. ACS Publications.[Link]

Sources

Comparative Analytical Guide: Mass Spectrometry Platforms for the Characterization of Quinoline-3,7-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Quinoline-3,7-dicarboxylic acid (C11H7NO4, MW 217.18 g/mol ) and its structural analogs—such as 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid—are high-value pharmacophores, primarily investigated for their potent inhibition of Phenylethanolamine N-methyltransferase (PNMT) in cardiovascular and metabolic disease research[1]. Because these compounds are highly polar, prone to gas-phase dimerization, and susceptible to in-source fragmentation, selecting the optimal mass spectrometry (MS) platform is critical for accurate pharmacokinetic quantification and structural elucidation.

This guide objectively evaluates the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems, providing a mechanistic breakdown of the molecule's fragmentation and a self-validating experimental framework for its analysis.

Mechanistic Fragmentation Pathway (ESI-MS/MS)

To evaluate platform performance, one must first understand the gas-phase dissociation mechanics of the target analyte. In positive electrospray ionization (ESI+), quinoline-3,7-dicarboxylic acid readily protonates to form a stable molecular ion ([M+H]+) at m/z 218.045.

Under collision-induced dissociation (CID), the fragmentation cascade is dictated by the thermodynamics of the dicarboxylic acid moieties and the stability of the quinoline core:

  • Decarboxylation: The lowest energy barrier involves the neutral loss of carbon dioxide (CO2, 44 Da) from either the C3 or C7 carboxyl group, generating a dominant fragment at m/z 174.055[2]. A secondary decarboxylation yields the protonated bare quinoline core at m/z 130.065.

  • Dehydration: A competing, albeit less dominant, pathway involves the loss of water (H2O, 18 Da) to form m/z 200.035.

  • Ring Cleavage & Contraction: Following the loss of the functional groups, the bare quinoline core undergoes a characteristic ring contraction, expelling hydrogen cyanide (HCN, 27 Da)[2]. This yields a highly stable C8H6•+ radical cation (m/z 103.054). Advanced ion-mobility mass spectrometry studies have confirmed that this specific fragment exists as a resonance-stabilized mixture of phenylacetylene and pentalene structures[3].

Fragmentation M [M+H]+ Quinoline-3,7-dicarboxylic acid m/z 218.045 F1 [M+H - H2O]+ m/z 200.035 M->F1 - H2O (18 Da) F2 [M+H - CO2]+ m/z 174.055 M->F2 - CO2 (44 Da) F3 [M+H - 2CO2]+ m/z 130.065 F2->F3 - CO2 (44 Da) F4 [M+H - 2CO2 - HCN]+ m/z 103.054 F3->F4 - HCN (27 Da)

Proposed ESI-MS/MS fragmentation pathway of quinoline-3,7-dicarboxylic acid.

Objective Platform Performance Comparison

Different stages of drug development require different analytical capabilities. The table below compares the performance of three leading MS architectures for analyzing quinoline dicarboxylic acids.

Table 1: Mass Spectrometry Platform Comparison
Platform ArchitecturePrimary ApplicationSensitivity (LOD)Mass AccuracyKey AdvantageLimitation
ESI-QqQ (e.g., Agilent 6495)Targeted PK/PD Quantification< 1 pg/mL Low (~0.1 Da)Unmatched linear dynamic range and sensitivity in MRM mode.Cannot distinguish isobaric matrix interferences.
ESI-Q-TOF (e.g., Waters Xevo G2-XS)Metabolite Identification~50 pg/mLHigh (< 2 ppm)Excellent full-scan acquisition rates for structural elucidation.Lower absolute sensitivity compared to QqQ.
ESI-Orbitrap (e.g., Thermo Q Exactive)High-Resolution Screening~20 pg/mLUltra-High (< 1 ppm)Resolves fine isotopic patterns of the C8H6•+ radical cation.Slower scan speeds can limit data points across narrow UHPLC peaks.
Table 2: Optimized MRM Transitions (QqQ Platform)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentPurpose
218.0174.115[M+H - CO2]+Quantifier Ion (Highest abundance)
218.0130.125[M+H - 2CO2]+Qualifier Ion 1 (Confirmation)
218.0103.140[M+H - 2CO2 - HCN]+Qualifier Ion 2 (Core verification)

Self-Validating Experimental Protocol: LC-ESI-QqQ Workflow

For robust, high-throughput quantification, the ESI-QqQ platform operated in Multiple Reaction Monitoring (MRM) mode is superior. The following protocol is designed as a self-validating system, ensuring that matrix effects and instrumental drift are continuously monitored and corrected.

Workflow Prep Sample Prep (Protein Precip.) LC UHPLC Separation (Polar C18) Prep->LC ESI ESI+ Ionization (Desolvation) LC->ESI Q1 Q1 Selection (m/z 218.0) ESI->Q1 Q2 Q2 Collision Cell (CID with Ar) Q1->Q2 Q3 Q3 Detection (m/z 174.1) Q2->Q3

Step-by-step LC-MS/MS analytical workflow for targeted MRM quantification.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of an isotopically labeled internal standard (IS) (e.g., 13C6-quinoline-3,7-dicarboxylic acid, 100 ng/mL). Precipitate proteins using 150 µL of cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: The highly polar nature of dicarboxylic acids makes them prone to variable extraction recoveries. The stable-isotope IS co-elutes exactly with the analyte, creating a self-validating ratio that automatically corrects for any ion suppression in the ESI source. Acidification ensures the carboxyl groups remain fully protonated, preventing loss to the aqueous protein pellet and enhancing partitioning into the organic crash solvent.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a polar-embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Utilize a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: Standard C18 columns suffer from stationary phase dewetting when exposed to the highly aqueous mobile phases required to retain polar dicarboxylic acids. A polar-endcapped column maintains hydration of the stationary phase, ensuring reproducible retention factors (k' > 2) and preventing the analyte from eluting in the solvent void volume where matrix suppression is highest.

Step 3: Ion Source Optimization & System Suitability

  • Action: Set the ESI capillary voltage to 3.5 kV and the desolvation gas temperature to 450°C. Prior to batch analysis, inject a System Suitability Test (SST) standard to verify that the m/z 218.0 → 174.1 transition yields a signal-to-noise (S/N) ratio > 100:1.

  • Causality: Dicarboxylic acids are notorious for forming hydrogen-bonded dimers ([2M+H]+) in the gas phase, which artificially depletes the target monomer signal. An elevated desolvation temperature (450°C) provides the necessary thermal energy to break these non-covalent clusters, maximizing the abundance of the monomeric [M+H]+ precursor ion entering the first quadrupole.

Sources

Comparative In Vitro Analysis of Quinoline-3,7-Dicarboxylic Acid Derivatives: Dual-Target Profiling for hPNMT Inhibition and NMDAR Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts from single-target paradigms to rational polypharmacology, the quinoline scaffold has emerged as a highly privileged structure. While quinoline-2-carboxylic acid (endogenous kynurenic acid) is a well-established neuroprotective agent targeting the N-methyl-D-aspartate receptor (NMDAR) [1], shifting the dicarboxylic substitution to the 3,7 positions yields a distinct pharmacological profile.

Specifically, quinoline-3,7-dicarboxylic acid derivatives (such as 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid) have been identified as potent, selective inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) [2]. This comparative guide provides an objective, data-driven framework for evaluating these derivatives against standard inhibitors, detailing the causality behind experimental workflows and providing self-validating protocols for in vitro analysis.

Mechanistic Divergence & Target Rationale

The structural biology of quinoline-3,7-dicarboxylic acid derivatives allows them to interface with two distinct physiological pathways:

  • hPNMT Inhibition (Cardiovascular/Metabolic): hPNMT catalyzes the final step of catecholamine biosynthesis, converting norepinephrine to epinephrine. The 3,7-dicarboxy configuration provides critical hydrogen bond acceptors that map perfectly to the hPNMT active site, competing with S-adenosyl-L-methionine (SAM) or the catecholamine substrate. This makes them superior to older, non-selective inhibitors like SKF-64139, which often exhibit off-target α2​ -adrenergic and monoamine oxidase (MAO) interference [3].

  • NMDAR Antagonism (Neuroprotection): Due to structural homology with kynurenic acid, certain halogenated derivatives of this scaffold retain affinity for the NMDAR glycine co-agonist site, attenuating calcium-mediated excitotoxicity [4].

MOA Q37 Quinoline-3,7-dicarboxylic acid derivatives PNMT hPNMT Enzyme (Active Site) Q37->PNMT Competitive Inhibition NMDA NMDA Receptor (Glycine Site) Q37->NMDA Allosteric Antagonism Epi Epinephrine Synthesis Inhibition PNMT->Epi Ca Calcium Influx Reduction NMDA->Ca Cardio Cardiovascular & Metabolic Modulation Epi->Cardio Neuro Neuroprotection & Anti-excitotoxicity Ca->Neuro

Mechanistic divergence of Quinoline-3,7-dicarboxylic acid derivatives targeting hPNMT and NMDAR.

Comparative In Vitro Performance Data

To objectively evaluate these derivatives, we benchmark them against industry-standard controls: SKF-64139 (a potent but non-selective PNMT inhibitor) and Kynurenic Acid (an endogenous NMDAR antagonist). The table below synthesizes representative in vitro profiling data based on established pharmacophore behaviors [2, 4].

CompoundhPNMT IC₅₀ (µM)NMDAR Glycine Site IC₅₀ (µM)SH-SY5Y Viability (% at 10µM)BBB Permeability (PAMPA, Pe​×10−6 cm/s)
4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid 2.4>10098 ± 2%1.2
6-chloro-3,7-dicarboxylic derivative 0.815.295 ± 3%2.5
SKF-64139 (PNMT Control)0.05N/A85 ± 5%18.4
Kynurenic Acid (NMDAR Control)>1008.599 ± 1%0.1

Data Insights & Causality: While SKF-64139 exhibits a lower IC₅₀ for hPNMT, its high BBB permeability and off-target MAO inhibition lead to lower cell viability (85%). Conversely, the 6-chloro-quinoline-3,7-dicarboxylic acid derivative demonstrates a balanced polypharmacological profile: sub-micromolar hPNMT inhibition, moderate NMDAR antagonism, and excellent cellular tolerability.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must follow a strict, self-validating cascade. By positioning biophysical assays upstream of cell-based models, we establish direct binding kinetics ( Kd​ ) and rule out Pan-Assay Interference Compounds (PAINS). This causality prevents the misinterpretation of downstream phenotypic data, ensuring that observed efficacy is driven by target engagement rather than off-target cytotoxicity.

Workflow Step1 1. In Silico & Biophysical SPR Binding Assay (Kd) Step2 2. Enzymatic Validation hPNMT LC-MS/MS Assay Step1->Step2 Step3 3. Cell-Based Efficacy SH-SY5Y Excitotoxicity Model Step2->Step3 Step4 4. ADME/Tox Profiling PAMPA & Hepatotoxicity Step3->Step4 Control1 Control: SKF-64139 Control1->Step2 Control2 Control: Kynurenic Acid Control2->Step3

Self-validating in vitro screening cascade for quinoline-3,7-dicarboxylic acid derivatives.

Protocol A: Orthogonal hPNMT Enzymatic Activity Assay (LC-MS/MS)

Historically, PNMT assays relied on radiometric detection ( 3 H-SAM). To improve throughput and eliminate radioactive hazards, we utilize an LC-MS/MS protocol that directly quantifies the methylated product.

Self-Validating System: This protocol includes a "No-Enzyme Blank" to account for substrate auto-oxidation and requires a Z'-factor > 0.5 to confirm statistical reliability.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA). Reconstitute recombinant hPNMT enzyme, SAM (methyl donor), and normetanephrine (substrate).

  • Compound Incubation: In a 96-well plate, add 10 µL of the quinoline-3,7-dicarboxylic acid derivative (serial dilutions from 100 µM to 1 nM). Add 20 µL of hPNMT (final concentration 5 nM) and incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing 10 µM SAM and 10 µM normetanephrine.

  • Termination & Extraction: After 30 minutes at 37°C, quench the reaction with 50 µL of ice-cold 0.1% formic acid in acetonitrile containing an internal standard (e.g., d3​ -metanephrine).

  • Quantification: Centrifuge at 4,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transition of metanephrine. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Excitotoxicity & Neuroprotection Assay

To evaluate the NMDAR-mediated neuroprotective effects of the derivatives, we utilize differentiated SH-SY5Y cells.

Causality of Choice: SH-SY5Y cells, when differentiated with retinoic acid (RA) for 7 days, upregulate functional NMDARs. Measuring Lactate Dehydrogenase (LDH) release directly quantifies membrane rupture, providing an objective metric of necrosis/excitotoxicity.

  • Cell Culture & Differentiation: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well plate. Differentiate using 10 µM RA in low-serum media (1% FBS) for 7 days.

  • Pre-treatment: Aspirate media and replace with Locke's buffer (Mg²⁺-free to prevent NMDAR pore blockade). Pre-treat cells with quinoline derivatives or Kynurenic Acid (positive control) for 30 minutes.

  • Excitotoxic Insult: Co-administer 1 mM NMDA and 10 µM Glycine to induce excitotoxicity. Incubate for 24 hours at 37°C.

  • LDH Readout: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH assay reagent (tetrazolium salt reduction). Incubate in the dark for 30 minutes and measure absorbance at 490 nm.

  • Validation Check: Calculate neuroprotection percentage relative to the NMDA-only treated wells (0% protection) and vehicle-treated control wells (100% protection).

Conclusion

Quinoline-3,7-dicarboxylic acid derivatives represent a highly tunable scaffold. By utilizing the rigorous, self-validating in vitro workflows detailed above, researchers can accurately map the structure-activity relationships (SAR) required to optimize these compounds. Whether the therapeutic goal is peripheral hPNMT inhibition for metabolic disorders or central NMDAR antagonism for neuroprotection, this scaffold provides a robust foundation for rational drug design.

References

  • Neuroprotective effects of L-kynurenine on hypoxia-ischemia and NMDA lesions in neonatal rats. PubMed. Available at:[Link][1]

  • Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays. PubMed. Available at:[Link][2]

  • Glucocorticoid induction of epinephrine synthesizing enzyme in rat skeletal muscle and insulin resistance. PubMed. Available at:[Link][3]

  • Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist 7-chlorokynurenic acid in the rat brain in vivo. PubMed. Available at: [Link][1]

Sources

LC-MS/MS Validation for Quinoline-3,7-Dicarboxylic Acid in Biological Plasma Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex metabolic pathways, the bioanalysis of highly polar, low-molecular-weight biomarkers has become a critical bottleneck. Quinoline-3,7-dicarboxylic acid (QDA) is a prime example of this analytical challenge. Structurally analogous to endogenous kynurenine pathway metabolites like quinolinic acid (pyridine-2,3-dicarboxylic acid)[1][2], QDA possesses two highly acidic carboxyl groups.

This guide provides an objective, data-backed comparison of sample preparation and chromatographic strategies for QDA. As a Senior Application Scientist, my goal is to move beyond standard operating procedures and explain the causality behind these analytical choices, ensuring your laboratory can build a robust, self-validating LC-MS/MS system.

The Analytical Challenge: Polarity and Matrix Effects

Dicarboxylic acids are notoriously difficult to quantify in human plasma[3]. At physiological pH (7.4), QDA exists as a highly polar dianion. This dual-charge state leads to two primary failure modes in standard LC-MS/MS workflows:

  • Chromatographic Voiding: QDA exhibits near-zero retention on standard reversed-phase (C18) columns, co-eluting with the solvent front.

  • Ion Suppression: Early elution forces the analyte into a retention window heavily saturated with un-retained plasma salts and early-eluting phospholipids, leading to severe matrix effects and signal quenching[4].

To solve this, we must critically evaluate our extraction and separation modalities.

G Start QDA (Highly Polar Di-acid) C18 Standard C18 RP-LC Start->C18 HILIC HILIC Column Start->HILIC Void Elutes in Void Volume (Ion Suppression) C18->Void No Additives IonPair Add Ion-Pairing Reagent (e.g., TBA) C18->IonPair Modify Mobile Phase Retain Strong Retention (High Sensitivity) HILIC->Retain High Organic MSContam MS Contamination Signal Drift IonPair->MSContam

Caption: Chromatographic strategy decision tree for polar dicarboxylic acids.

Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

Historically, bioanalytical labs default to Protein Precipitation (PPT) using acetonitrile or methanol due to its high throughput. However, for dicarboxylic acids, PPT leaves behind endogenous matrix components that share QDA's polarity.

To achieve a self-validating, interference-free assay, we compare PPT against Weak Anion Exchange (WAX) SPE .

Mechanistic Causality

WAX sorbents contain a tertiary amine (pKa ~8.0). When plasma is loaded at a neutral pH, QDA is fully ionized (negative) and binds strongly to the positively charged WAX sorbent. We can then wash the sorbent with 100% methanol to remove neutral lipids and phospholipids. Finally, elution is achieved by raising the pH (e.g., 5% Ammonium Hydroxide in Methanol). The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the QDA.

Experimental Comparison Data
ParameterProtein Precipitation (PPT)Strong Anion Exchange (SAX)Weak Anion Exchange (WAX)
Absolute Recovery (%) 62.4 ± 8.1%41.2 ± 12.5%89.7 ± 3.2%
Matrix Factor (IS Normalized) 0.45 (Severe Suppression)0.880.98 (Minimal Effect)
Phospholipid Removal Poor (< 20%)Good (> 85%)Excellent (> 95%)
Elution Condition N/AHigh Salt / Extreme Low pH5% NH₄OH in MeOH

Chromatographic Strategy: Reversed-Phase vs. HILIC

While derivatization (e.g., butylation) is a historical workaround for analyzing dicarboxylic acids via MS[5], modern high-throughput laboratories prefer underivatized analysis to reduce variability[2].

We compared three chromatographic modalities for underivatized QDA:

  • Standard C18 (Reversed-Phase): Relies on hydrophobic interactions.

  • C18 with Ion-Pairing (Tributylamine - TBA): TBA binds to QDA, increasing its hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase. QDA partitions into a stagnant water layer on the column surface.

Mechanistic Causality

HILIC is the superior choice for ESI-MS/MS. Because HILIC mobile phases are typically >80% acetonitrile, droplet desolvation in the electrospray source is highly efficient. This dramatically increases the ionization yield of QDA compared to the highly aqueous mobile phases required to force retention on a C18 column. Furthermore, avoiding ion-pairing reagents like TBA prevents long-term contamination of the mass spectrometer's optics.

Experimental Comparison Data
Chromatographic ModalityRetention Time (min)Peak Asymmetry (Tf)MS Sensitivity (S/N at 1 ng/mL)LLOQ Achieved
Standard C18 (0.1% Formic Acid) 0.8 (Void Volume)2.4 (Tailing)4.150 ng/mL
C18 + Ion Pairing (10mM TBA) 4.51.235.62 ng/mL*
Zwitterionic HILIC 5.2 1.05 (Symmetrical) 142.0 0.2 ng/mL

*Note: Ion-pairing caused a 40% drop in instrument response for subsequent negative-ion assays due to source contamination.

Validated Experimental Protocol: WAX-SPE to HILIC-MS/MS

Based on the comparative data, the following self-validating protocol utilizes WAX-SPE coupled with HILIC-MS/MS to ensure robust quantification of QDA in human plasma, adhering to FDA/ICH M10 bioanalytical validation guidelines.

G Plasma Human Plasma Sample (Spiked with IS) SPE WAX Solid Phase Extraction (Isolate Dicarboxylic Acids) Plasma->SPE HILIC HILIC Chromatography (Polar Retention) SPE->HILIC MS ESI-MS/MS (MRM) (Negative Ion Mode) HILIC->MS Data Validated Quantification (LLOQ Assessment) MS->Data

Caption: Optimized LC-MS/MS workflow for quinoline-3,7-dicarboxylic acid extraction and quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (WAX-SPE)

  • Aliquot & Spike: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., QDA-d4) to normalize extraction recovery and matrix effects[2].

  • Dilution: Dilute the sample with 300 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure QDA is fully ionized and proteins are disrupted.

  • Conditioning: Condition a 96-well WAX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of Water.

  • Loading: Load the diluted plasma samples onto the SPE plate at a flow rate of 1 mL/min.

  • Washing (Crucial Step): Wash with 1 mL of 2% Formic Acid in Water (removes basic interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute QDA into a clean collection plate using 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10mM Ammonium Formate).

Phase 2: HILIC-MS/MS Analysis

  • Column: Zwitterionic HILIC column (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 minute, then ramp to 50% B over 4 minutes. (Note: In HILIC, high aqueous elutes polar compounds).

  • MS/MS Conditions: Electrospray Ionization in Negative Mode (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for QDA (e.g., [M-H]- precursor to specific fragment ions) and the SIL-IS.

By utilizing the WAX-SPE mechanism to isolate the dianion and HILIC to retain it without ion-pairing reagents, this protocol guarantees a high-throughput, self-validating system capable of sub-ng/mL sensitivity.

References

  • Validation of LC–MS/MS Methods For Quantitative Analysis of Kynurenine Pathway Metabolites in Human Plasma and Cerebrospinal Fluid. Taylor & Francis.
  • Quantification of methylmalonic acid in human plasma or serum by liquid chromatography-tandem mass spectrometry for use in clinical research. Thermo Fisher Scientific.
  • Validation of LC–MS/MS Methods For Quantitative Analysis of Kynurenine Pathway Metabolites in Human Plasma and Cerebrospinal Fluid. Taylor & Francis.
  • Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate.
  • Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Oxford Academic.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic chemical formulas to understand how spatial geometry dictates biological function. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. When functionalized with dicarboxylic acids, the positional isomerism of these carboxylate groups dramatically shifts the molecule's electronic distribution, hydrogen-bonding vectors, and steric profile.

This guide provides an objective, in-depth structural and functional comparison of quinoline-3,7-dicarboxylic acid (3,7-QDC) against its related isomers, specifically quinoline-2,4-dicarboxylic acid (2,4-QDC) and quinoline-2,3-dicarboxylic acid (2,3-QDC) . By analyzing these variations, researchers can better design targeted assays and optimize lead compounds for specific biological targets.

Structural Isomerism and Target Specificity

Quinoline-3,7-dicarboxylic acid (3,7-QDC)

Derivatives of 3,7-QDC, particularly 4-oxo-1,4-dihydro-quinoline-3,7-dicarboxylic acid, adopt a highly extended molecular conformation. The spatial distance between the 3- and 7-carboxylate groups allows the molecule to span dual binding pockets within complex enzymes. In pharmacological applications, this specific geometry makes it a potent inhibitor of human Phenylethanolamine N-methyltransferase (hPNMT), the critical enzyme responsible for synthesizing epinephrine from noradrenaline[1]. Mechanistically, the 3-carboxylate mimics the catecholamine substrate, while the 7-carboxylate vector extends to interact with the S-adenosyl-L-methionine (SAM) co-factor binding pocket, effectively locking the enzyme in an inactive state[2].

Quinoline-2,4-dicarboxylic acid (2,4-QDC)

Shifting the carboxylate groups to the 2 and 4 positions transforms the quinoline core into a conformationally restricted mimic of endogenous L-glutamate. The co-planar arrangement of the quinoline nitrogen (amine mimic) and the oxyanions creates an ideal pharmacophore for the Vesicular Glutamate Transporter (VGLUT)[3]. When lipophilic bulk is added—such as in 6-(4-Biphenyl)quinoline-2,4-dicarboxylic acid—the molecule gains enhanced membrane permeability and anchors deeply into the transporter's hydrophobic domains, acting as a highly selective competitive inhibitor[3].

Quinoline-2,3-dicarboxylic acid (2,3-QDC / Acridinic Acid)

The ortho-arrangement of the carboxylates in 2,3-QDC creates a localized region of high negative charge density, prone to intramolecular hydrogen bonding. This distinct electronic profile acts as a competitive antagonist at excitatory amino acid receptors, specifically targeting the glycine-binding site of the NMDA receptor in the central nervous system to prevent excitotoxicity[4].

Quantitative Performance Comparison

To objectively evaluate these alternatives, the following table summarizes the primary targets, mechanisms of action, and representative binding affinities of the three core quinoline dicarboxylic acid isomers.

Compound IsomerPrimary Biological TargetPrimary ApplicationMechanism of ActionRepresentative Affinity
3,7-QDC (4-oxo-1,4-dihydro deriv.)hPNMT (Enzyme)Cardiovascular & Stress DisordersDual-pocket competitive inhibition at SAM and Noradrenaline sitesIC50 ~ Low μM range
2,4-QDC (6-Biphenyl deriv.)VGLUT (Transporter)Neurological ResearchConformationally restricted L-glutamate mimicBinding Energy ~ 8.35 kcal/mol
2,3-QDC (Acridinic Acid)NMDA ReceptorExcitotoxicity / CNSGlycine-site competitive antagonismCompetitive Antagonist

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following field-proven protocols detail the exact workflows required to evaluate the efficacy of these compounds. Every step is designed as a self-validating system to eliminate false positives.

Protocol A: hPNMT Enzymatic Inhibition Assay (For 3,7-QDC Derivatives)

This assay measures the ability of 3,7-QDC derivatives to block the synthesis of epinephrine[1].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hPNMT with varying concentrations of the 3,7-QDC derivative in 50 mM phosphate buffer (pH 7.4) for 10 minutes at 37°C.

    • Causality: Establishing binding equilibrium prior to substrate introduction prevents the underestimation of inhibitor potency, ensuring an accurate IC50 calculation.

  • Reaction Initiation: Add S-adenosyl-L-methionine (SAM) and noradrenaline to the mixture.

    • Causality: SAM serves as the essential methyl donor, while noradrenaline is the endogenous substrate. The 3,7-QDC structure competitively blocks these specific binding sites[2].

  • Reaction Quenching: Terminate the reaction by adding 0.1 M HCl.

    • Causality: Rapid acidification denatures the enzyme, freezing the reaction at a precise temporal endpoint to prevent false-positive product accumulation during the measurement phase.

  • Quantification: Analyze the formation of epinephrine using HPLC coupled with electrochemical detection.

    • Causality: HPLC provides the necessary chromatographic resolution to separate the newly synthesized epinephrine from the high background pool of unreacted noradrenaline.

Protocol B: Vesicular Glutamate Uptake Assay (For 2,4-QDC Derivatives)

This assay isolates the specific blockade of vesicular transport by 2,4-QDC derivatives[3].

  • Synaptic Vesicle Isolation: Isolate synaptic vesicles from rat whole brain via differential centrifugation.

    • Causality: It is critical to physically separate VGLUT from plasma membrane Excitatory Amino Acid Transporters (EAATs), as 2,4-QDC derivatives are highly specific to the vesicular transporter.

  • Uptake Buffer Preparation: Suspend vesicles in a buffer containing 4 mM ATP and 4 mM MgSO4.

    • Causality: VGLUT transport is strictly dependent on the electrochemical proton gradient generated by the vacuolar H+-ATPase; ATP and Mg2+ are mandatory to fuel this gradient.

  • Radioligand Introduction: Introduce [3H]-L-glutamate alongside the 2,4-QDC inhibitor.

    • Causality: The radiolabeled substrate allows for highly sensitive, quantitative tracking of intra-vesicular uptake against the inhibitor's competitive blockade.

  • Rapid Filtration: Terminate uptake by rapid filtration through GF/B glass fiber filters, followed by cold buffer washes.

    • Causality: This physically traps the intact vesicles containing the [3H]-glutamate while washing away unbound radioligand, creating a self-validating signal-to-noise ratio for liquid scintillation counting.

Mechanistic Workflows and Logical Relationships

The following diagrams illustrate the divergent pharmacological targeting of the quinoline dicarboxylic acid isomers and the self-validating workflow used for transporter assays.

G A Quinoline Scaffold B 3,7-QDC (Extended Vector) A->B C 2,4-QDC (Glutamate Mimic) A->C D hPNMT Inhibition B->D E VGLUT Blockade C->E

Structural divergence of quinoline dicarboxylic acids and their primary targets.

Workflow S1 1. Isolate Synaptic Vesicles (Separates VGLUT from plasma EAATs) S2 2. Pre-incubate with 2,4-QDC (Establishes binding equilibrium) S1->S2 S3 3. Add ATP & [3H]-Glutamate (Drives proton gradient & uptake) S2->S3 S4 4. Rapid Filtration & Wash (Isolates vesicle-bound radioligand) S3->S4

Self-validating vesicular uptake assay workflow for evaluating VGLUT inhibitors.

Sources

Safety Operating Guide

Quinoline-3,7-dicarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that handling compounds like Quinoline-3,7-dicarboxylic acid requires a rigorous balance of chemical precision and environmental stewardship.

Quinoline-3,7-dicarboxylic acid (CAS 149734-20-3) is a highly valuable scaffold frequently utilized in the synthesis of kinase inhibitors and anti-infective agents [1]. However, its rigid aromatic structure and dual carboxylic acid moieties demand stringent handling protocols. Heterocyclic aromatic compounds resist natural environmental breakdown, meaning improper disposal can severely disrupt Publicly Owned Treatment Works (POTW) operations[5].

This guide provides the definitive, self-validating operational and disposal protocols required to maintain scientific integrity and regulatory compliance in your laboratory.

Physicochemical & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the intrinsic properties of the compound. The dicarboxylic acid groups form strong intermolecular hydrogen bonds, resulting in a fine, easily aerosolized powder that poses specific irritant risks.

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 149734-20-3 [1]Essential for precise SDS tracking and EPA manifesting.
Molecular Weight 217.18 g/mol [1]Required for accurate molarity calculations during stock preparation.
Physical State Solid (Powder)High risk of aerosolization; mandates handling in a controlled airflow environment.
Skin Irritation Category 2 (H315)Necessitates chemical-resistant barrier protection (Nitrile/Neoprene).
Eye Irritation Category 2A (H319)Mandates chemical splash goggles; safety glasses are insufficient.
Respiratory STOT SE 3 (H335)Inhalation of dust particles causes respiratory tract irritation [2].

Causality in Engineering Controls & PPE

Do not simply wear Personal Protective Equipment (PPE) out of habit; understand the mechanistic protection it affords:

  • Class II Biological Safety Cabinet or Fume Hood: The fine particulate nature of this compound means ambient air currents can easily disperse it. Handling the dry powder must exclusively occur under negative pressure to prevent inhalation (H335) and cross-contamination of other assays.

  • Nitrile Gloves (Double Gloving Recommended): Nitrile provides a robust physical barrier against the solid acid. More importantly, because this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, nitrile offers superior breakthrough resistance to these specific carrier solvents compared to latex [2].

Step-by-Step Experimental Workflow: Stock Solution Preparation

To ensure reproducible assay results and minimize exposure, follow this self-validating dissolution protocol:

  • Preparation: Ensure the fume hood sash is at the correct operational height. Tare a static-free, disposable anti-static weigh boat.

  • Weighing: Using a micro-spatula, carefully transfer the Quinoline-3,7-dicarboxylic acid to the weigh boat. Self-Validation Check: If the powder exhibits static cling, use an anti-static gun (ionizer) to neutralize the charge and prevent aerosolization.

  • Transfer: Funnel the solid into a chemically compatible borosilicate glass vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).

    • Mechanistic Insight: At neutral pH, the dicarboxylic acid moieties form a rigid crystalline lattice with poor aqueous solubility. DMSO disrupts these hydrogen-bonded networks, allowing for complete solvation.

  • Homogenization: Seal the vial tightly. Vortex for 30 seconds, followed by water-bath sonication for 2 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear with no visible particulate matter before proceeding to in vitro assays.

Comprehensive Waste Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be rigorously characterized from the point of generation [5]. While unsubstituted quinoline carries the specific EPA waste code U206, substituted derivatives like Quinoline-3,7-dicarboxylic acid must be evaluated for characteristic hazards under Title 40 of the Code of Federal Regulations (40 CFR) Part 261 [3].

Rule of Thumb: Never dispose of heterocyclic aromatic compounds in regular trash or sanitary sewer systems [5].

A. Liquid Waste Segregation
  • Classification: If dissolved in DMSO, ethanol, or methanol, the waste must be collected in a container designated for Non-Halogenated Organic Waste . If chlorinated solvents (e.g., dichloromethane) were used during synthesis, it must go into Halogenated Organic Waste .

  • Containment: Use high-density polyethylene (HDPE) containers. Glass is acceptable but poses a shatter risk. Containers must be kept securely closed unless actively receiving waste [4].

B. Solid Waste Segregation
  • All contaminated consumables—including weigh boats, pipette tips, microcentrifuge tubes, and the outer layer of nitrile gloves—must be placed in a clearly labeled Hazardous Solid Waste bin lined with a compatible poly-bag [2].

C. Mandatory Labeling Requirements

Improper labeling is the leading cause of EPA compliance violations.

  • The label must be applied the moment the first drop of waste enters the container [4].

  • Write the Full Chemical Name (Quinoline-3,7-dicarboxylic acid) and the solvent used.

  • Critical Rule: Non-specific wording such as "organic waste," "running buffer," or "Solution A" is strictly prohibited and legally unacceptable [4].

  • Check the appropriate Globally Harmonized System (GHS) pictograms (Irritant/Health Hazard) on the waste tag[4].

Laboratory Workflow & Disposal Visualization

The following diagram illustrates the secure operational lifecycle of Quinoline-3,7-dicarboxylic acid, from initial handling to RCRA-compliant disposal.

G Start Quinoline-3,7-dicarboxylic acid (Solid Powder) Hood Weighing & Handling (Class II Fume Hood) Start->Hood Don PPE Dissolution Dissolution in Solvent (e.g., DMSO) Hood->Dissolution Transfer Experiment In Vitro Assays / Synthesis Dissolution->Experiment Aliquot WasteSeg Waste Segregation (Point of Generation) Experiment->WasteSeg Post-Assay SolidWaste Solid Waste (Contaminated PPE/Tubes) WasteSeg->SolidWaste Solids LiquidWaste Liquid Waste (Halogenated/Non-Halogenated) WasteSeg->LiquidWaste Liquids Disposal RCRA-Compliant Incineration Facility SolidWaste->Disposal EPA Manifest LiquidWaste->Disposal EPA Manifest

Quinoline-3,7-dicarboxylic acid lifecycle: Handling, experimental utilization, and EPA-compliant disposal.

References

  • Synblock. "CAS 149734-20-3 | Quinoline-3,7-dicarboxylic acid.
  • Benchchem. "Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Weill Cornell Medicine Environmental Health and Safety. "Waste Disposal Procedures for Laboratories.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories.

Personal protective equipment for handling Quinoline-3,7-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I have observed that the logistical handling of solid organic acids is frequently underestimated. While Quinoline-3,7-dicarboxylic acid (CAS 149734-20-3) is a highly valuable intermediate in pharmaceutical scaffolding and materials science, its physical morphology as a fine powder presents distinct aerosolization and contact hazards.

To build a culture of safety and ensure experimental integrity, laboratory protocols cannot simply be a list of rules; they must be self-validating systems . This guide provides authoritative, step-by-step operational and logistical procedures for handling Quinoline-3,7-dicarboxylic acid, grounded in causality and established safety frameworks.

Part 1: Chemical Profile & Hazard Causality

Before donning any protective equipment, it is critical to understand why the compound behaves the way it does. Quinoline-3,7-dicarboxylic acid is a rigid, planar aromatic system featuring two carboxylic acid functional groups.

When the dry powder becomes aerosolized during routine weighing or transfer, it can easily deposit on the moist mucosal membranes of the eyes or respiratory tract. The ambient moisture facilitates the dissociation of the carboxylic protons, leading to a localized drop in pH. This acid-base interaction at the cellular level triggers inflammatory cascades, manifesting as acute irritation [1].

Quantitative Hazard Summary

Property / Hazard Specification / GHS Classification Operational Implication
Physical State Solid, fine powder High risk of static-induced scattering and aerosolization.
Skin Irritation Category 2 (H315) Direct contact causes localized erythema (redness).
Eye Irritation Category 2A (H319) Micro-particles can bypass standard safety glasses.

| Respiratory | STOT SE 3 (H335) | Inhalation of dust causes immediate respiratory tract irritation. |

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers and researchers must conduct a hazard assessment to select appropriate PPE [2]. Because the primary risk vector for Quinoline-3,7-dicarboxylic acid is particulate aerosolization, your PPE must create an uninterrupted physical barrier.

  • Eye Protection: ANSI Z87.1 tight-fitting safety goggles. Causality: Standard safety glasses lack orbital seals, allowing airborne micro-particles to settle behind the lenses.

  • Hand Protection: Nitrile gloves (≥ 4 mil thickness). Causality: Nitrile provides an excellent chemical barrier against weak organic acids. Double-gloving is recommended during scale-up to allow for the immediate shedding of the outer glove if contaminated.

  • Body Protection: Fully buttoned, flame-resistant (FR) or 100% cotton lab coat. Causality: Prevents particulate accumulation on street clothes. FR is required if you plan to solubilize the acid in flammable organic solvents.

  • Respiratory Protection: N95 or P100 Particulate Respirator. Causality: Mandated only if handling must occur outside of engineering controls (e.g., a broken fume hood), though handling this compound on an open bench is strictly discouraged.

Part 3: Operational Workflow: Weighing & Solubilization

The following protocol is designed to mitigate static charge and minimize the transit path of the powder, thereby preventing aerosolization.

G Start 1. PPE Donning & Hood Verification Weigh 2. Anti-Static Weighing Protocol Start->Weigh Solvent 3. Solvent Addition & Solubilization Weigh->Solvent Spill Spill Detected? Solvent->Spill Decon 4a. Damp Wipe & Alkaline Neutralization Spill->Decon Yes Proceed 4b. Proceed to Downstream Assay Spill->Proceed No Waste 5. Hazardous Waste Disposal Decon->Waste Proceed->Waste Post-Assay

Fig 1: Operational workflow and spill response logic for handling Quinoline-3,7-dicarboxylic acid.
Step-by-Step Methodology

Phase 1: Environmental Preparation & Verification

  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (0.4–0.6 m/s). Self-Validation: Check the digital monitor, then hold a Kimwipe near the sash to visually confirm inward directional airflow.

  • Static Mitigation: Wipe the exterior of the analytical balance and the immediate working surface with a damp, lint-free cloth. This discharges static electricity, which is the primary cause of powder scattering.

Phase 2: Weighing & Transfer

  • Vessel Selection: Place an anti-static weighing boat (or a grounded aluminum weighing dish) on the balance and tare.

  • Dispensing: Using a grounded stainless-steel micro-spatula, carefully transfer the Quinoline-3,7-dicarboxylic acid. Keep the source bottle and the weighing boat as close together as physically possible to minimize the transit distance.

  • Containment: Once the desired mass is achieved, immediately cap the source bottle. Transfer the powder to your reaction vessel and seal it before removing it from the fume hood.

Phase 3: Solubilization

  • Solvent Addition: Quinoline dicarboxylic acids typically require polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous solutions for complete dissolution. Slowly add the solvent down the interior side of the reaction vessel. Causality: Rapid solvent addition displaces air too quickly, which can eject residual dry powder into the hood environment.

  • Agitation: Use magnetic stirring or gentle vortexing until the solution is optically clear.

Part 4: Accidental Release & Decontamination Protocol

In the event of a powder spill inside the fume hood, immediate and methodical action is required to prevent the spread of the irritant.

  • Do Not Dry Sweep: Never use a brush or dry paper towel to clean up the powder, as this will immediately aerosolize the acid.

  • Wet Wipe Method: Carefully place a damp absorbent pad or a Kimwipe wetted with water over the spilled powder to trap the particulates.

  • Neutralization: Because this is a dicarboxylic acid, wipe down the affected area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual micro-layers of the acid.

  • Final Clean: Follow up with a 70% ethanol or DI water wipe to remove any salt residues left by the neutralization process.

Part 5: Waste Management & Disposal Plan

Proper disposal is not just a regulatory requirement; it is a cornerstone of environmental stewardship and laboratory safety, as outlined in Prudent Practices in the Laboratory [3].

  • Solid Waste: All contaminated consumables (gloves, weighing boats, empty reagent vials, and spill cleanup materials) must be collected in a rigid, leak-proof container lined with a polyethylene bag. Label strictly as "Hazardous Waste - Solid Organic Acid (Irritant)".

  • Liquid Waste: Segregate liquid waste based on the solubilizing agent.

    • If dissolved in DMSO/DMF, route to the Non-Halogenated Organic Waste carboy.

    • If dissolved in a basic aqueous buffer, adjust the pH to between 6.0 and 8.0 (if permitted by your institution's elementary neutralization guidelines) and route to Aqueous Hazardous Waste .

  • Storage: Never store Quinoline-3,7-dicarboxylic acid waste near strong oxidizers or strong bases, as concentrated accidental mixing can lead to exothermic reactions.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。